molecular formula C5H9NS B1199975 tert-Butyl isothiocyanate CAS No. 590-42-1

tert-Butyl isothiocyanate

Cat. No.: B1199975
CAS No.: 590-42-1
M. Wt: 115.2 g/mol
InChI Key: ZFWFRTVIIMTOLY-UHFFFAOYSA-N
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Description

Adsorption of tert-butyl isothiocyanate at the Ge surface was studied using multiple internal reflection FTIR spectroscopy, X-ray photoelectron spectroscopy and density functional theory modeling.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWFRTVIIMTOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060441
Record name 2-Isothiocyanato-2-methylpropane
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

590-42-1
Record name tert-Butyl isothiocyanate
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Record name Propane, 2-isothiocyanato-2-methyl-
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Record name Propane, 2-isothiocyanato-2-methyl-
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Record name 2-Isothiocyanato-2-methylpropane
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Record name tert-butyl isothiocyanate
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Foundational & Exploratory

tert-Butyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 590-42-1

This technical guide provides an in-depth overview of tert-Butyl isothiocyanate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its properties, synthesis, analysis, and a general overview of the biological activities associated with the isothiocyanate class of compounds.

Core Properties and Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of an isothiocyanate functional group attached to a tert-butyl group. This structure imparts a unique reactivity to the molecule, making it a valuable building block in the synthesis of various nitrogen- and sulfur-containing compounds.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 590-42-1[1]
Molecular Formula C₅H₉NS[3]
Molecular Weight 115.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 141-144 °CSigma-Aldrich
30-32 °C at 10 mmHgSigma-Aldrich
Melting Point 10-12 °CSigma-Aldrich
Density 0.908 g/mL at 25 °CSigma-Aldrich
Refractive Index (n²⁰/D) 1.48Sigma-Aldrich
Solubility Soluble in organic solvents, limited solubility in water.[1]
Spectroscopic Data
TechniqueDataReference
¹H NMR A ¹H NMR spectrum is available and shows a characteristic singlet for the tert-butyl protons.[4]
FTIR, XPS Has been studied using these techniques for surface analysis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. While various methods exist for the synthesis of isothiocyanates, a one-pot synthesis from the corresponding primary amine is often preferred for its efficiency.

General One-Pot Synthesis Protocol (Adapted from literature for isothiocyanates):

  • Reaction Setup: To a stirred solution of tert-butylamine (B42293) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water), an excess of carbon disulfide (1.2-1.5 eq) and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 eq) are added at room temperature.

  • Dithiocarbamate Formation: The reaction mixture is stirred until the formation of the dithiocarbamate salt is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Desulfurization: A desulfurizing agent, such as a chloroformate (e.g., ethyl chloroformate) or a carbodiimide, is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the isothiocyanate formation is complete.

  • Work-up and Purification: The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.

A patented method describes the synthesis of this compound from ammonium (B1175870) thiocyanate (B1210189) and tert-butyl alcohol in the presence of hydrochloric acid.[5]

Synthesis Workflow:

G cluster_synthesis Synthesis of this compound tert-Butylamine tert-Butylamine Dithiocarbamate Salt Dithiocarbamate Salt tert-Butylamine->Dithiocarbamate Salt Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Base Base Base->Dithiocarbamate Salt This compound (Crude) This compound (Crude) Dithiocarbamate Salt->this compound (Crude) Desulfurizing Agent Desulfurizing Agent Desulfurizing Agent->this compound (Crude) Purification Purification This compound (Crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, with an injection temperature of around 250 °C.

  • Oven Program: A temperature gradient program is typically used, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane or hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound is simple, showing a single sharp peak for the nine equivalent protons of the tert-butyl group. The chemical shift will depend on the deuterated solvent used.[4]

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the isothiocyanate group.

Biological Activity and Signaling Pathways: A General Overview for Isothiocyanates

Direct research on the biological activity and effects on signaling pathways of this compound is limited. However, the broader class of isothiocyanates (ITCs), which are abundant in cruciferous vegetables, has been extensively studied for their potential health benefits, particularly in the context of cancer chemoprevention. The following information pertains to isothiocyanates as a general class of compounds and may not be directly applicable to this compound.

Isothiocyanates are known to modulate a variety of cellular processes and signaling pathways involved in carcinogenesis.[6]

Key Mechanisms of Action for Isothiocyanates:

  • Induction of Phase II Detoxifying Enzymes: Many ITCs are potent inducers of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase.[6] This is primarily mediated through the activation of the Nrf2-Keap1 signaling pathway.

  • Inhibition of Phase I Carcinogen-Activating Enzymes: Some ITCs can inhibit cytochrome P450 enzymes, which are involved in the activation of procarcinogens.

  • Induction of Apoptosis: ITCs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[7][8]

  • Cell Cycle Arrest: Isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]

  • Anti-inflammatory Effects: ITCs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

  • Inhibition of Angiogenesis: Some studies have suggested that ITCs can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

General Isothiocyanate Signaling Pathways:

G cluster_pathways General Signaling Pathways Modulated by Isothiocyanates cluster_nrf2 Nrf2 Pathway cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway ITC Isothiocyanates (General) Keap1 Keap1 ITC->Keap1 inactivates ROS Reactive Oxygen Species (ROS) ITC->ROS induces Bcl2 Bcl-2 ITC->Bcl2 inhibits IKK IKK ITC->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE binds PhaseII Phase II Enzymes (e.g., GSTs, NQO1) ARE->PhaseII induces Bax Bax ROS->Bax Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Genes NFkB->Inflammation activates

Caption: Overview of common signaling pathways affected by isothiocyanates.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3] It can cause serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While methods for its synthesis and analysis are established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanism of action. Future research is warranted to explore the potential biological effects of this compound and to determine if it shares the chemopreventive properties observed in other members of the isothiocyanate family. This guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

In-Depth Technical Guide to the Molecular Structure and Bonding of tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of tert-Butyl isothiocyanate ((CH₃)₃CNCS). Due to the limited availability of direct experimental data from gas-phase electron diffraction or microwave spectroscopy for this specific molecule, this guide leverages high-quality computational chemistry data to elucidate its structural parameters. This information is supplemented with available spectroscopic data and detailed experimental protocols for relevant analytical techniques. The guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or studying this compound.

Molecular Structure and Bonding

The this compound molecule consists of a sterically bulky tert-butyl group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). The geometry and electronic distribution of this molecule are key to its reactivity and interactions.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through computational modeling, employing methods such as Density Functional Theory (DFT). These calculations provide a detailed and reliable three-dimensional representation of the molecule in the gas phase.

Table 1: Calculated Molecular Geometry of this compound

ParameterBond/AngleValue
Bond Lengths (Å)
C-H (methyl)~1.10
C-C (tert-butyl)~1.54
C-N (tert-butyl to isothiocyanate)~1.48
N=C (isothiocyanate)~1.21
C=S (isothiocyanate)~1.58
Bond Angles (°)
H-C-H (methyl)~109.5
C-C-C (tert-butyl)~109.5
C-C-N~109.5
C-N=C~170-180
N=C=S~175-180

Note: These values are representative of typical DFT calculations and may vary slightly depending on the level of theory and basis set used.

The isothiocyanate group (-N=C=S) is nearly linear, a characteristic feature of this functional group. The bulky tert-butyl group, with its tetrahedral carbon framework, influences the overall shape and steric accessibility of the reactive isothiocyanate moiety.

Bonding and Electronic Structure

The bonding in this compound can be described by a combination of sigma (σ) and pi (π) bonds. The C-C and C-H bonds within the tert-butyl group are standard single σ bonds. The C-N bond between the tert-butyl group and the isothiocyanate group is also a σ bond.

The isothiocyanate group features a system of cumulative double bonds (N=C=S). This arrangement involves two perpendicular π systems, resulting in a linear or near-linear geometry. The nitrogen and sulfur atoms have lone pairs of electrons that contribute to the molecule's nucleophilic and electrophilic character. The high electron density of the π systems and the lone pairs makes the isothiocyanate group a key site for chemical reactions.

Figure 1: Molecular structure of this compound.

Spectroscopic Properties

Vibrational Spectroscopy (FTIR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the tert-butyl and isothiocyanate groups. The most prominent feature is the very strong and broad absorption band of the asymmetric stretch of the -N=C=S group, typically observed in the 2050-2150 cm⁻¹ region in the IR spectrum. Adsorption of this compound at a Ge(100) surface has been studied using multiple internal reflection FTIR spectroscopy.[1]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
-N=C=S Asymmetric Stretch2050 - 2150Very Strong, BroadStrong
C-H Stretches (tert-butyl)2850 - 3000StrongStrong
C-H Bends (tert-butyl)1350 - 1480Medium to StrongMedium
C-C Stretches (tert-butyl)800 - 1200MediumMedium
-N=C=S Symmetric Stretch~1070WeakVery Strong
C-N Stretch~950MediumMedium

Experimental Protocols

This section outlines the general experimental methodologies for key structural and spectroscopic techniques applicable to the study of this compound, which is a liquid at room temperature.[2]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances and bond angles. This process often involves fitting the experimental data to a theoretical model of the molecular structure.

Gas-Phase Electron Diffraction Workflow cluster_0 Sample Preparation cluster_1 Diffraction cluster_2 Data Analysis Sample Liquid Sample (this compound) Vaporization Vaporization Sample->Vaporization Molecular_Beam Molecular Beam Vaporization->Molecular_Beam Electron_Gun Electron Gun Electron_Gun->Molecular_Beam Scattering Scattering Molecular_Beam->Scattering Detector Detector Scattering->Detector Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Data_Reduction Data Reduction Diffraction_Pattern->Data_Reduction Structural_Refinement Structural Refinement Data_Reduction->Structural_Refinement Molecular_Structure Molecular Structure (Bond Lengths, Angles) Structural_Refinement->Molecular_Structure

Figure 2: Workflow for Gas-Phase Electron Diffraction.
Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules and can provide highly accurate rotational constants, from which the molecular geometry can be derived.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption and Detection: When the frequency of the microwaves matches the energy difference between two rotational levels, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectrum Analysis: The resulting spectrum of absorption versus frequency is analyzed to determine the rotational constants of the molecule. For molecules with isotopic diversity, the spectra of different isotopologues can be used to precisely determine the positions of the atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the vibrational frequencies of molecules and is a standard technique for identifying functional groups.

Methodology for Liquid Samples (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: The ATR crystal (e.g., diamond or ZnSe) is cleaned thoroughly. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.

Methodology for Liquid Samples:

  • Sample Preparation: A small amount of liquid this compound is placed in a suitable container, such as a glass capillary tube or a cuvette.

  • Laser Excitation: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm, 785 nm).

  • Scattered Light Collection: The scattered light is collected at a 90° or 180° angle to the incident beam.

  • Spectral Analysis: The collected light is passed through a filter to remove the intense Rayleigh scattered light (at the same frequency as the laser) and then dispersed by a grating onto a detector. The resulting Raman spectrum shows the intensity of the inelastically scattered (Raman) light as a function of the frequency shift from the laser line.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, primarily based on computational data due to the scarcity of direct experimental structural studies. The provided tables of molecular parameters and vibrational frequencies, along with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with this compound. The visualizations of the molecular structure and a representative experimental workflow are intended to facilitate a clearer understanding of these concepts. Further experimental work, particularly using gas-phase electron diffraction or microwave spectroscopy, would be invaluable in refining our understanding of the precise geometry of this important chemical entity.

References

Spectroscopic Analysis of Tert-Butyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl isothiocyanate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering insights into its unique structural features. This document also outlines standardized experimental protocols for acquiring such data and presents a visual representation of the logical connections between the spectroscopic information and the molecule's structure.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for the identification and characterization of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single prominent signal, a consequence of the molecule's high degree of symmetry. All nine protons on the three methyl groups of the tert-butyl moiety are chemically equivalent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.48Singlet (s)9H(CH ₃)₃C-

¹³C NMR Data

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
30.3(C H₃)₃C-
58.7(CH₃)₃C -
133.5 (broad)-N=C =S

Note: The signal for the isothiocyanate carbon is often broad due to quadrupolar relaxation of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by a very strong and characteristic absorption band for the isothiocyanate group.

Wavenumber (cm⁻¹)IntensityAssignment
2980-2870StrongC-H stretch (tert-butyl)
2100Very Strong, Broad-N=C=S stretch (asymmetric)
1470, 1370MediumC-H bend (tert-butyl)
1220MediumC-N stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and to avoid interference with the signals of interest.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • A relaxation delay (e.g., 1-2 seconds) should be included between scans to ensure accurate integration in ¹H NMR and to allow for full relaxation of the carbon nuclei in ¹³C NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (B1202638) (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one or two drops of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film sandwiched between the plates.

  • Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

  • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

  • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Identify and label the wavenumbers of the significant absorption bands.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Analysis cluster_molecule This compound Structure mol {(CH₃)₃C-N=C=S} NMR NMR Spectroscopy IR IR Spectroscopy HNMR_Data ¹H NMR δ 1.48 (s, 9H) NMR->HNMR_Data CNMR_Data ¹³C NMR δ 30.3, 58.7, 133.5 NMR->CNMR_Data IR_Data IR 2100 cm⁻¹ (strong, -NCS) IR->IR_Data tBu_group Presence of tert-Butyl Group HNMR_Data:f1->tBu_group CNMR_Data:f1->tBu_group NCS_group Presence of Isothiocyanate Group CNMR_Data:f1->NCS_group IR_Data:f1->NCS_group

Physical and chemical properties of tert-Butyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of tert-Butyl isothiocyanate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. The information is presented in a structured format, including detailed data tables, experimental protocols, and pathway and workflow visualizations to facilitate understanding and application.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor reminiscent of mustard.[1] It is a volatile and flammable compound. Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C5H9NS[2]
Molecular Weight 115.20 g/mol [2][3]
Appearance Clear colorless to slightly yellow liquid[4]
Odor Pungent, mustard-like[1]
Melting Point 10.5-11.5 °C[3]
Boiling Point 30-32 °C at 10 mmHg[3]
Density 0.908 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.48[3]
Flash Point 38 °C (100.4 °F) - closed cup
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Limited solubility, reacts with water[1][5]
Organic Solvents Soluble[1]
Ethanol Soluble[6]
Oils Soluble[6]
Propylene Glycol Soluble[6]
Table 3: Spectroscopic Data of this compound
SpectrumKey Peaks/SignalsReference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M+): 115 m/z[7]
¹H NMR (CDCl₃) δ 1.45 ppm (s, 9H)[8]
¹³C NMR (CDCl₃) δ 29.3, 50.3, 131.0 ppm[9][10]
Infrared (IR) ~2050-2200 cm⁻¹ (strong, characteristic -N=C=S stretch)[11][12]

Chemical Reactivity and Synthesis

The isothiocyanate functional group (-N=C=S) in this compound is highly electrophilic, making it reactive towards a variety of nucleophiles. This reactivity is the basis for its utility in organic synthesis.

Reactions of this compound

The carbon atom of the isothiocyanate group is susceptible to nucleophilic attack. Common reactions include:

  • Reaction with Primary and Secondary Amines: This reaction forms the corresponding thiourea (B124793) derivatives. The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758), ethanol, or methanol.[13]

  • Reaction with Alcohols and Thiols: In the presence of a base, this compound reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

Experimental Protocols

This protocol is adapted from a general procedure for the synthesis of isothiocyanates using di-tert-butyl dicarbonate (B1257347).[14][15]

Materials:

  • tert-Butylamine (B42293)

  • Carbon disulfide (CS₂)

  • Triethylamine (B128534) (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate (B8719985) salt.

  • Add a catalytic amount of DMAP or DABCO (1-3 mol%) to the mixture.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture. Gas evolution (CO₂ and COS) will be observed.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • The crude this compound can be purified by distillation under reduced pressure.

This protocol describes the reaction of this compound with aniline (B41778).

Materials:

  • This compound

  • Aniline

  • Dichloromethane (DCM) or Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add aniline (1 equivalent) to the solution at room temperature with stirring.

  • The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting solid N-tert-Butyl-N'-phenylthiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Isothiocyanates (ITCs), including this compound, are a class of naturally occurring compounds found in cruciferous vegetables. They are known for their potent chemopreventive and anticancer properties.[16][17] A primary mechanism of action for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.[1][18][19][20][21]

Nrf2 Signaling Pathway Activation by Isothiocyanates

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis and recycling.[1][18][19][20][21]

Note: The following diagram illustrates the generalized Nrf2 activation pathway by isothiocyanates, based on studies with compounds like phenethyl isothiocyanate (PEITC). While this compound is expected to act through a similar mechanism, specific studies are needed for confirmation.

Nrf2_Pathway cluster_nucleus Nucleus ITC tert-Butyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Cysteine Residues Keap1_mod Modified Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Gene_Expression Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates Transcription

Nrf2 Signaling Pathway Activation

Experimental Workflows

Workflow for Assessing Cytotoxicity of this compound

A common method to evaluate the potential anticancer activity of a compound is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[22][23][24][25] This workflow outlines the key steps involved.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well plate Start->Cell_Culture Incubation1 2. Incubate for 24h (Cell Adherence) Cell_Culture->Incubation1 Treatment 3. Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 1.5-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance 8. Measure Absorbance at ~570 nm Solubilization->Absorbance Data_Analysis 9. Calculate Cell Viability (%) and IC₅₀ Absorbance->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.[22][23][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also a lachrymator. Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and adherence to established safety protocols.

References

The Genesis and Synthesis of Tert-Butyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isothiocyanate, a versatile reagent and a molecule of interest in medicinal chemistry, holds a unique position within the broader class of isothiocyanates. Its distinct steric and electronic properties, conferred by the bulky tert-butyl group, influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the historical discovery of isothiocyanate synthesis, details modern synthetic routes to this compound with comparative data, and explores the signaling pathways modulated by this class of compounds, offering valuable insights for researchers in organic synthesis and drug development.

I. Historical Perspective: The Dawn of Isothiocyanate Synthesis

The journey into the synthesis of isothiocyanates began in the mid-19th century, with the pioneering work of August Wilhelm von Hofmann. His extensive research into the reactions of primary amines laid the fundamental groundwork for the preparation of this important class of organosulfur compounds.

One of Hofmann's key contributions was the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate (B8719985) salts. Subsequent treatment of these salts with a heavy metal salt, such as lead nitrate, induced desulfurization to yield the corresponding isothiocyanate. This sequence, often referred to as the Hofmann isothiocyanate synthesis , marked a pivotal moment in organic chemistry, opening the door to a vast array of isothiocyanate derivatives.

Another significant early contribution was made by L. Kaluza, who developed a method involving the reaction of an amine with carbon disulfide and ethyl chloroformate. This reaction proceeds through a carboethoxy dithiocarbamate intermediate, which upon heating, decomposes to the isothiocyanate.

These early discoveries provided the chemical community with the initial tools to access isothiocyanates, paving the way for future innovations and the eventual synthesis of specific derivatives like this compound as the availability of the requisite starting materials, such as tert-butylamine (B42293), became more widespread.

II. Synthesis of this compound: Modern Methodologies

Several methods have been developed and refined for the synthesis of this compound, each with its own advantages in terms of yield, purity, and reaction conditions. The primary approaches involve the reaction of tert-butylamine with a thiocarbonyl source or the rearrangement of a thiocyanate (B1210189) precursor.

A. From Tert-Butylamine and Carbon Disulfide

This is the most common and direct approach, echoing the principles of the classical Hofmann synthesis. The reaction proceeds in two key steps:

  • Formation of the Dithiocarbamate Salt: Tert-butylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine (B128534), sodium hydroxide) to form the corresponding dithiocarbamate salt.

  • Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.

A variety of desulfurizing agents have been employed, each influencing the reaction's efficiency and work-up procedure.

This method offers a clean work-up as the by-products are volatile.[1]

  • Step 1: Dithiocarbamate Salt Formation

    • To a solution of tert-butylamine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane), add triethylamine (1.0 eq).

    • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise while stirring.

    • Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the triethylammonium (B8662869) dithiocarbamate salt.

  • Step 2: Desulfurization

    • To the solution of the dithiocarbamate salt, add di-tert-butyl dicarbonate (B1257347) (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

    • Upon completion, the solvent and volatile by-products (COS, CO₂, tert-butanol) are removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization cluster_2 Purification A Tert-butylamine D Dithiocarbamate Salt Solution A->D Reaction in Solvent B Carbon Disulfide (CS₂) B->D Reaction in Solvent C Base (e.g., Et₃N) C->D Reaction in Solvent F Reaction Mixture D->F E Desulfurizing Agent (e.g., Boc₂O, TsCl) E->F G Crude this compound F->G Work-up (Evaporation/Extraction) H Purified this compound G->H Distillation

Caption: General workflow for the synthesis of this compound from tert-butylamine.

B. From Ammonium (B1175870) Thiocyanate and Tert-Butyl Alcohol

A patented method describes the synthesis of this compound starting from ammonium thiocyanate and tert-butyl alcohol, utilizing dry hydrogen chloride gas as a catalyst for the rearrangement of an in situ generated thiocyanate intermediate.

  • Step 1: Formation of Tert-Butyl Thiocyanate Intermediate

    • Dissolve ammonium thiocyanate (e.g., 70-85 parts by mass) in water (e.g., 200 parts).

    • Add 85% tert-butyl alcohol (e.g., 65-90 parts) to the solution.

    • Heat the mixture and slowly add 30% hydrochloric acid (e.g., 200-250 parts).

    • After the addition is complete, allow the mixture to stand and separate the upper organic layer, which contains tert-butyl thiocyanate and some this compound.

  • Step 2: Catalytic Isomerization

    • Transfer the organic layer to a drying container and heat to 50-60 °C under vacuum.

    • Introduce dry hydrogen chloride gas until the container returns to normal pressure.

    • Maintain the reaction for approximately 30 minutes.

    • Purge the system with nitrogen to remove excess HCl. The resulting product is high-purity this compound.

C. Comparative Data of Synthesis Methods
MethodStarting MaterialsKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
From Tert-Butylamine & CS₂ Tert-butylamine, Carbon DisulfideBase (e.g., Et₃N), Desulfurizing Agent (e.g., Boc₂O, TsCl)70-95%>95%High yield, versatile, avoids highly toxic reagents.Requires a desulfurizing agent, work-up can vary.
From Ammonium Thiocyanate Ammonium Thiocyanate, Tert-Butyl AlcoholHydrochloric Acid, Dry HCl gas>98% (Purity)>98%High purity, avoids handling of tert-butylamine directly.Requires handling of corrosive gases (HCl), multi-step process.

III. Biological Activity and Signaling Pathways of Isothiocyanates

Isothiocyanates, as a class of compounds, have garnered significant attention in the field of drug development, particularly for their potential anti-cancer properties. While specific signaling pathway data for this compound is limited, extensive research on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), provides a strong framework for understanding their general mechanisms of action. These compounds are known to modulate multiple signaling pathways involved in carcinogenesis and cellular stress responses.

A. Induction of Apoptosis

Isothiocyanates are potent inducers of apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for their anti-tumor activity.

G ITC Isothiocyanates ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bax ↑ Bax ITC->Bax Bcl2 ↓ Bcl-2 ITC->Bcl2 Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of isothiocyanate-induced apoptosis.

Isothiocyanates can increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress. This, in turn, disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately executing the apoptotic program.

B. Modulation of Cell Proliferation and Survival Pathways

Isothiocyanates can interfere with key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ITC Isothiocyanates ITC->Akt ITC->MAPK MAPK->Proliferation

Caption: Isothiocyanate inhibition of pro-survival signaling pathways.

By inhibiting key kinases like Akt and components of the MAPK pathway, isothiocyanates can halt the cell cycle and prevent the uncontrolled proliferation that is characteristic of cancer cells.

IV. Conclusion

The synthesis of this compound, rooted in the foundational discoveries of Hofmann, has evolved to include highly efficient and high-purity methods. The choice of synthetic route depends on factors such as desired scale, available starting materials, and safety considerations. The biological activities of the broader isothiocyanate class highlight their potential in drug discovery, particularly in oncology. Their ability to modulate critical cellular signaling pathways underscores the importance of continued research into the specific mechanisms of action of individual derivatives like this compound. This guide provides a solid foundation for researchers to understand, synthesize, and further investigate this intriguing and valuable molecule.

References

Theoretical Studies on the Reactivity of tert-Butyl Isothiocyanate: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

tert-Butyl isothiocyanate ((CH₃)₃CNCS) is a pivotal reagent and versatile building block in modern organic synthesis, primarily owing to the unique electrophilicity of its isothiocyanate moiety.[1] Its structural and electronic properties make it a valuable precursor for a wide array of nitrogen- and sulfur-containing compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the reactivity of this compound from a theoretical and computational perspective. It is intended for researchers, chemists, and drug development professionals, offering insights into reaction mechanisms, quantitative reactivity parameters, and the synergy between computational modeling and experimental protocols. The guide summarizes key theoretical frameworks, details common reaction classes, presents quantitative data in structured tables, and provides workflows for both synthesis and in silico drug discovery applications.

Introduction to this compound

This compound is a colorless to light yellow liquid recognized for its utility as a chemical intermediate.[1] The sterically demanding tert-butyl group significantly influences the reactivity of the adjacent isothiocyanate functional group, making it a subject of interest for both synthetic and theoretical chemists.

Physicochemical Properties

The compound's reactivity is governed by its electronic structure and physical characteristics. Key properties are summarized in Table 1.

Significance in Synthetic Chemistry and Drug Development

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily undergoes nucleophilic addition, providing facile access to diverse molecular scaffolds such as thioureas, dithiocarbamates, and various heterocyclic systems.[1] These derivatives are of high interest in medicinal chemistry. Isothiocyanates, as a class, are recognized for their potential as anti-carcinogens and are integral to the synthesis of potent biologically active molecules, including enzyme inhibitors and anti-inflammatory agents.[2][3][4] Computational studies, particularly in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in leveraging the isothiocyanate scaffold for designing novel therapeutic candidates.[3][4]

Theoretical Frameworks for Assessing Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are central to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for explaining reactivity in pericyclic and addition reactions.[5][6] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction's feasibility. In this compound, the LUMO is primarily localized on the central carbon of the -NCS group, making it the primary site for nucleophilic attack. The energy gap between the interacting orbitals dictates the reaction's activation barrier.[5]

FMO_Interaction cluster_nucleophile Nucleophile cluster_electrophile This compound HOMO HOMO (High Energy) LUMO LUMO (Low Energy) HOMO->LUMO  Interaction (Reaction)

Caption: FMO interaction between a nucleophile's HOMO and an electrophile's LUMO.

Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure and energetics of chemical reactions.[7][8] By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G), researchers can accurately calculate key thermodynamic and kinetic parameters.[7][8][9] These parameters include:

  • Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur, determining the reaction rate.

  • Reaction Energy (ΔE): The net energy change between reactants and products, indicating thermodynamic favorability.

  • Bond Dissociation Enthalpy (BDE): The energy required to homolytıically cleave a bond, useful for assessing antioxidant potential via mechanisms like Hydrogen Atom Transfer (HAT).[7][8]

Key Reaction Classes: A Theoretical Perspective

The reactivity of this compound is dominated by the behavior of the -NCS group. Theoretical studies provide deep insights into the mechanisms of its primary reactions.

Nucleophilic Addition

This is the most characteristic reaction of isothiocyanates.[1] Nucleophiles such as amines, alcohols, and thiols attack the central carbon atom. DFT calculations can model the potential energy surface of this process, identifying the transition state and confirming the concerted or stepwise nature of the mechanism. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, a factor that can be quantified through computational modeling.

Nucleophilic_Addition Reactants R-NH₂ + S=C=N-tBu TS Transition State [R-NH₂---C(S)---N-tBu]‡ Reactants->TS Nucleophilic Attack Product R-NH-C(=S)-NH-tBu (Thiourea Derivative) TS->Product Bond Formation Cycloaddition_Reaction Reactants 1,3-Dipole (e.g., Azide) + t-Bu-N=C=S TS Cyclic Transition State Reactants->TS Concerted Approach Product 5-Membered Heterocycle TS->Product Ring Formation Synthesis_Workflow cluster_prep Step 1: Thiocyanate Formation cluster_iso Step 2: Isomerization A Dissolve NH₄SCN in H₂O B Add t-BuOH, Heat to 50°C A->B C Add HCl (30%), Reflux B->C D Separate Organic Layer C->D E Heat Organic Layer (60°C) D->E Transfer F Introduce Dry HCl Gas (Catalyst) E->F G Hold for 30 min F->G H Purge with N₂ G->H I High-Purity t-Butyl Isothiocyanate H->I Yields Drug_Discovery_Workflow Scaffold t-BuNCS Scaffold Library Virtual Library Generation (e.g., Thioureas) Scaffold->Library Docking Molecular Docking (Target Protein) Library->Docking Hits Filter Hits (Binding Affinity) Docking->Hits ADMET ADMET Prediction (Drug-Likeness) Hits->ADMET Lead Lead Candidate for Synthesis ADMET->Lead

References

The Electrophilicity and Reaction Mechanism of tert-Butyl Isothiocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl isothiocyanate is a versatile reagent in organic synthesis, characterized by the electrophilic nature of its isothiocyanate carbon. This technical guide provides a comprehensive analysis of the electrophilicity, reaction mechanisms, and synthetic applications of this compound, with a focus on its reactions with nucleophiles to form thiourea (B124793) derivatives. The influence of the sterically demanding tert-butyl group on reactivity is a central theme. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for professionals in research and drug development.

Introduction to the Electrophilicity of Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their electrophilic character, which governs their reactivity. The central carbon atom of the isothiocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation of their utility in a wide array of chemical transformations, particularly in the synthesis of nitrogen and sulfur-containing heterocycles and in bioconjugation chemistry.[1][2]

The reactivity of isothiocyanates is significantly influenced by the electronic and steric properties of the substituent (R group) attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. Steric hindrance around the isothiocyanate group can also play a crucial role in modulating its reactivity.[3]

This compound, with its bulky tert-butyl group, presents an interesting case study where steric effects are expected to be a dominant factor in its reaction kinetics and mechanisms.[4]

Quantitative Analysis of Electrophilicity

A quantitative understanding of the electrophilicity of this compound is essential for predicting its reactivity and designing synthetic protocols. While specific kinetic data for this compound is not extensively available in the reviewed literature, a comparative analysis with other isothiocyanates provides valuable insights.

Table 1: Comparative Non-enzymatic Second-Order Rate Constants for the Reaction of Various Isothiocyanates with Glutathione (GSH)

IsothiocyanateStructureRate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCS130
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCS75
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCS45

Data compiled from comparative studies on isothiocyanate reactivity.[3]

The data in Table 1 illustrates that the structure of the R-group significantly impacts the reactivity of the isothiocyanate. While specific rate constants for this compound are not listed, the large steric bulk of the tert-butyl group would be expected to decrease the rate of reaction with nucleophiles compared to less hindered aliphatic isothiocyanates due to steric hindrance at the electrophilic carbon.

Computational Analysis:

Computational chemistry offers powerful tools to probe the electrophilicity of molecules. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and Molecular Electrostatic Potential (MEP) maps are indicative of electrophilic sites. A lower LUMO energy generally corresponds to a higher electrophilicity. MEP maps visualize the charge distribution on the molecule's surface, with blue regions indicating electron-poor (electrophilic) areas and red regions indicating electron-rich (nucleophilic) areas.

While a specific pre-computed MEP map for this compound was not found in the search results, the general principle is that the isothiocyanate carbon would be an electrophilic center. The bulky tert-butyl group would sterically shield this center.

Reaction Mechanism with Nucleophiles

The primary reaction of this compound involves the nucleophilic addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. The most common nucleophiles are primary and secondary amines, which lead to the formation of N,N'-disubstituted thioureas.

The generally accepted mechanism for the reaction of an isothiocyanate with a primary amine is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, leading to the final neutral thiourea product.

Studies on the aminolysis of other isothiocyanates have suggested that the reaction can be second-order with respect to the amine, indicating that a second amine molecule may act as a base to facilitate the proton transfer in the rate-determining step.[1]

G cluster_0 Reaction Mechanism of this compound with a Primary Amine tBuNCS This compound (CH3)3C-N=C=S Intermediate Zwitterionic Intermediate tBuNCS->Intermediate Nucleophilic Attack Amine Primary Amine R'-NH2 Thiourea N-tert-Butyl-N'-R'-thiourea Intermediate->Thiourea Proton Transfer

Caption: General mechanism for thiourea formation.

The bulky tert-butyl group can influence this mechanism by sterically hindering the initial nucleophilic attack, thus slowing down the reaction rate compared to less bulky isothiocyanates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of thiourea derivatives from this compound.

General Synthesis of N-tert-Butyl-N'-arylthiourea

This protocol describes the reaction of this compound with an aromatic amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the anhydrous solvent.

  • To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the mixture may need to be heated to reflux.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

G cluster_workflow Experimental Workflow for Thiourea Synthesis A Dissolve Amine in Solvent B Add this compound A->B C Reaction (Stir/Heat) B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Workflow for thiourea synthesis and purification.

Characterization of Thiourea Products

The synthesized thiourea derivatives can be characterized using standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data for N-tert-Butyl-N'-phenylthiourea

TechniqueExpected Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR Singlet around 1.5 ppm (9H, tert-butyl protons); Multiplets in the aromatic region (7.2-7.6 ppm, 5H, phenyl protons); Broad singlets for N-H protons.
¹³C NMR Signal around 30 ppm (tert-butyl methyl carbons); Signal around 55 ppm (tert-butyl quaternary carbon); Signals in the aromatic region (125-140 ppm); Signal for the thiocarbonyl carbon (C=S) around 180 ppm.
FTIR (cm⁻¹) N-H stretching vibrations in the range of 3100-3400 cm⁻¹; C-H stretching of aromatic and aliphatic groups; Aromatic C=C stretching around 1600 cm⁻¹; C=S stretching vibration around 1300-1350 cm⁻¹.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific substitution pattern on the aryl ring.

Role in Drug Development and Biological Systems

Isothiocyanates and their thiourea derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action often involves the reaction of the electrophilic isothiocyanate with nucleophilic residues (such as cysteine) on proteins, leading to the modulation of various signaling pathways.

While specific signaling pathways targeted by this compound are not extensively detailed in the literature, the biological activities of its thiourea derivatives have been investigated. For example, certain N-tert-butyl-N'-arylthiourea derivatives have been synthesized and evaluated for their enzyme inhibitory and cytotoxic activities.[2][5] The bulky tert-butyl group can influence the binding of these molecules to biological targets, potentially enhancing selectivity and metabolic stability.[6]

G cluster_bio Biological Implications of this compound tBuNCS This compound Adduct Thiourea/Dithiocarbamate Adduct tBuNCS->Adduct Covalent Modification Nucleophile Biological Nucleophile (e.g., Cysteine in Proteins) Pathway Modulation of Signaling Pathways Adduct->Pathway Response Biological Response (e.g., Apoptosis, Enzyme Inhibition) Pathway->Response

Caption: Putative biological mechanism of action.

Conclusion

This compound serves as a valuable electrophilic building block in organic synthesis, primarily for the preparation of sterically hindered thiourea derivatives. Its reactivity is governed by the electrophilic nature of the isothiocyanate carbon, which is modulated by the significant steric hindrance of the tert-butyl group. While quantitative kinetic data for its reactions are sparse, a qualitative understanding of its reactivity can be inferred from comparative studies and theoretical principles. The thiourea derivatives of this compound exhibit a range of biological activities, highlighting the potential of this scaffold in drug discovery and development. Further research into the quantitative reactivity and specific biological targets of this compound and its derivatives will undoubtedly expand their applications in chemistry and medicine.

References

An In-depth Technical Guide on the Solubility of tert-Butyl Isothiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tert-butyl isothiocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative solubility profile based on the compound's physicochemical properties and general solubility principles. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs. This document is intended to be a valuable resource for scientists and professionals in drug development and other research areas where this compound is utilized.

Introduction

This compound (CAS 590-42-1) is an organosulfur compound with the chemical formula (CH₃)₃CNCS.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[3] This compound serves as a versatile reagent in organic synthesis and has applications in the study of biological systems.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the physical properties of both the solute and the solvent. The key properties of this compound that influence its solubility are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉NS[3][]
Molecular Weight 115.20 g/mol [5]
Appearance Colorless to pale yellow liquid[2][3]
Density 0.908 g/mL at 25 °C[1]
Melting Point 10.5-11.5 °C[1]
Boiling Point 30-32 °C at 10 mmHg[1]
Flash Point 38 °C (closed cup)[1]
Structure
this compound structure

The structure of this compound features a bulky, nonpolar tert-butyl group and a polar isothiocyanate (-N=C=S) group. This combination of a large hydrophobic moiety and a smaller polar functional group dictates its solubility behavior, suggesting it will be more soluble in nonpolar or moderately polar organic solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, general chemical principles and information from safety data sheets indicate that this compound is soluble in organic solvents and has limited solubility in water.[3]

Based on the principle of "like dissolves like," the following qualitative solubility profile can be inferred:

  • High Solubility: Expected in nonpolar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and chloroform. The large nonpolar tert-butyl group will have favorable van der Waals interactions with these solvents.

  • Moderate to Good Solubility: Expected in polar aprotic solvents like acetone (B3395972), ethyl acetate, and tetrahydrofuran (B95107) (THF). The polar isothiocyanate group can engage in dipole-dipole interactions with these solvents.

  • Lower Solubility: Expected in polar protic solvents such as ethanol (B145695) and methanol. While the isothiocyanate group can act as a hydrogen bond acceptor, the large hydrophobic tert-butyl group may limit miscibility.

  • Insoluble/Slightly Soluble: In water, due to the dominant hydrophobic character of the molecule.

This profile is consistent with the general solubility of other isothiocyanates, which are typically soluble in alcohols, ethers, and aromatic hydrocarbons. For example, phenyl isothiocyanate is generally more soluble in polar organic solvents like ethanol and acetone and less soluble in non-polar solvents like hexane.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a general method for determining the solubility of this compound in an organic solvent of interest.

4.1. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer (e.g., UV-Vis)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature phase_sep Phase Separation equil->phase_sep Centrifuge to separate excess solute quant Quantification phase_sep->quant Analyze supernatant calc Calculation of Solubility quant->calc

A generalized workflow for determining the solubility of a compound.
4.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a solid phase remains after equilibration.

    • Record the exact weight of the added solute.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the withdrawn sample through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Record the exact weight of the filtered sample.

    • Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument using a volumetric flask and the same solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or UV-Vis spectroscopy) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships between the key steps and considerations in determining the solubility of this compound.

G Logical Flow of Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis solute This compound mixture Solute-Solvent Mixture solute->mixture solvent Organic Solvent solvent->mixture equilibration Equilibration (Constant Temperature) mixture->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Supernatant Sampling & Dilution separation->sampling quantification Analytical Quantification (e.g., GC, HPLC) sampling->quantification result Solubility Data (g/100mL, mol/L) quantification->result

References

Stability and storage conditions for tert-Butyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of tert-Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number590-42-1
Molecular FormulaC₅H₉NS
Molecular Weight115.20 g/mol
Boiling Point30-32 °C at 10 mmHg
Melting Point10.5-11.5 °C
Density0.908 g/mL at 25 °C
Flash Point38 °C (100.4 °F) - closed cup

(Source: Sigma-Aldrich, CymitQuimica)

Stability Profile

This compound is generally considered stable under normal storage conditions. However, it is sensitive to certain environmental factors that can lead to degradation.

Key Stability Considerations:

  • Moisture: The compound is moisture-sensitive.[3][4] Contact with water can lead to hydrolysis, likely forming tert-butylamine (B42293) and other byproducts. It is crucial to store it in a dry environment.

  • Heat and Light: Exposure to heat, flames, and sparks should be avoided.[3][5][6] It is a flammable liquid and should be kept away from ignition sources. While specific photostability studies are not publicly available, it is good practice to store it protected from light.

  • Incompatible Materials: Contact with incompatible substances can cause decomposition. These include:

    • Strong oxidizing agents[3][4][5]

    • Strong bases[3][4][7]

    • Acids[3][4]

    • Alcohols[3][4][7]

    • Amines[3][4][7]

    • Water[3][4][7]

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended.

ConditionRecommendation
Temperature Store in a cool, dry place.[1][3][6][8][9]
Atmosphere Store in a well-ventilated area.[3][5][6][8][9] Keep container tightly closed to prevent moisture ingress.[3][6][8]
Container Use the original, tightly sealed container.[9] Ensure containers are properly labeled.
Inert Gas For long-term storage, blanketing with an inert gas such as argon or nitrogen is advisable to exclude moisture and air.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6][8] Use non-sparking tools and explosion-proof equipment.[3][5][6][8]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G Figure 1: Handling and Storage Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Post-Use Storage cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store_initial Store in Designated Cool, Dry, Well-Ventilated Flammables Area inspect->store_initial prepare Work in a Fume Hood or Well-Ventilated Area store_initial->prepare For Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prepare->ppe dispense Use Non-Sparking Tools to Dispense ppe->dispense seal Immediately Reseal Container (Blanket with Inert Gas if possible) dispense->seal waste Dispose of as Hazardous Waste According to Regulations dispense->waste Empty Container/Waste return_storage Return to Designated Storage seal->return_storage check_seal Ensure Container is Tightly Sealed return_storage->check_seal

Figure 1: Handling and Storage Workflow

Experimental Protocols for Stability Assessment

Protocol for Assessing Thermal Stability
  • Objective: To determine the rate of degradation of this compound at elevated temperatures.

  • Materials:

    • This compound

    • GC-MS or HPLC-UV system

    • Temperature-controlled ovens or heating blocks

    • Inert, sealed vials (e.g., amber glass headspace vials)

  • Methodology:

    • Aliquots of this compound are placed into a series of vials.

    • The vials are securely sealed, and the headspace is optionally purged with an inert gas.

    • Vials are placed in ovens set at various temperatures (e.g., 40°C, 60°C, 80°C).

    • A control set of vials is stored at a reference temperature (e.g., 4°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), a vial from each temperature is removed and immediately cooled to quench any further reaction.

    • The purity of the sample is assessed using a validated chromatographic method (GC-MS or HPLC-UV).

    • The percentage of remaining this compound is plotted against time for each temperature to determine the degradation kinetics.

Protocol for Assessing Hydrolytic Stability
  • Objective: To evaluate the stability of this compound in the presence of moisture.

  • Materials:

    • This compound

    • Buffered aqueous solutions (e.g., pH 4, 7, 9)

    • Co-solvent (e.g., acetonitrile, if needed for solubility)

    • Temperature-controlled incubator/shaker

    • HPLC-UV system

  • Methodology:

    • Prepare solutions of this compound in the buffered aqueous solutions.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

    • At various time intervals, an aliquot is taken and analyzed by HPLC-UV to quantify the concentration of this compound.

    • The rate of degradation at each pH can be determined from the concentration vs. time data.

Protocol for Assessing Photostability
  • Objective: To determine the impact of light exposure on the stability of this compound.

  • Materials:

    • This compound

    • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

    • UV-transparent containers (e.g., quartz cells)

    • Light-opaque wrapping (e.g., aluminum foil) for dark controls

    • HPLC-UV system

  • Methodology:

    • Place samples of this compound in UV-transparent containers.

    • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

    • Expose the samples and dark controls to a controlled light source that provides both UV and visible light.

    • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC-UV.

    • Compare the purity of the exposed sample to the dark control to determine the extent of photodegradation.

Logical Diagram for Stability Testing

The following diagram outlines the decision-making process for the stability testing of this compound.

G Figure 2: Logical Workflow for Stability Assessment cluster_initial Initial Assessment cluster_stress Stress Testing cluster_analysis Analysis and Data Interpretation cluster_conclusion Conclusion start Obtain High-Purity This compound characterize Characterize Initial Purity (e.g., GC-MS, HPLC) start->characterize thermal Thermal Stability (Elevated Temperatures) characterize->thermal hydrolytic Hydrolytic Stability (Aqueous Buffers) characterize->hydrolytic photo Photostability (Light Exposure) characterize->photo analyze Analyze Samples at Time Points (Chromatography) thermal->analyze hydrolytic->analyze photo->analyze kinetics Determine Degradation Kinetics (e.g., Half-life) analyze->kinetics products Identify Degradation Products (e.g., Mass Spectrometry) analyze->products recommendations Formulate Storage and Handling Recommendations kinetics->recommendations products->recommendations shelf_life Establish Retest Period or Shelf Life recommendations->shelf_life

Figure 2: Logical Workflow for Stability Assessment

Conclusion

While this compound is stable under recommended conditions, it is susceptible to degradation from moisture, heat, and incompatible materials. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining its quality and purity. For applications requiring stringent stability data, it is recommended that researchers perform in-house stability studies using the general protocols provided.

References

A Technical Guide to tert-Butyl Isothiocyanate: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl isothiocyanate (t-BITC), a volatile organosulfur compound, is a valuable reagent and building block in organic synthesis and drug discovery. Its unique steric and electronic properties make it a versatile tool for the synthesis of a wide range of biologically active molecules, including potential anticancer agents. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of t-BITC, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its role in inducing apoptosis in cancer cells, illustrated through a detailed signaling pathway diagram.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available t-BITC is typically high, often exceeding 98%, making it suitable for most research and development applications. Below is a summary of offerings from prominent suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 25185299%[1][2]5 g, 25 g[1]
Fisher Scientific AC160971000 (example)Typically ≥98% for isothiocyanates[3]Various
Santa Cruz Biotechnology sc-239563Research GradeInquire
Oakwood Chemical 00875498%+5g, 25g, 100g
TCI America B0989>98.0% (GC)25g, 100g, 500g
Pharmaffiliates PA PHY 003808Research Grade[4]Inquire

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 590-42-1[2]
Molecular Formula C₅H₉NS[5]
Molecular Weight 115.20 g/mol [2][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 30-32 °C at 10 mmHg[2]
Melting Point 10.5-11.5 °C[2]
Density 0.908 g/mL at 25 °C[2]
Refractive Index n20/D 1.48[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

Protocol 1: From tert-Butylamine (B42293) using Di-tert-butyl Dicarbonate (B1257347) [7]

This method provides a clean synthesis with volatile byproducts, simplifying purification.

Materials:

  • tert-Butylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (B128534) (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • Ethanol (absolute)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve tert-butylamine (1.0 eq) in absolute ethanol.

  • To the stirred solution, add triethylamine (1.0 eq) followed by the dropwise addition of carbon disulfide (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes. A precipitate of the dithiocarbamate (B8719985) salt may form.

  • Cool the reaction mixture in an ice bath.

  • Add a catalytic amount of DMAP or DABCO (1-3 mol%).

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the cooled mixture. Gas evolution (CO₂ and COS) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • The work-up is straightforward due to the volatile byproducts. Remove the solvent and other volatile materials under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: From Ammonium (B1175870) Thiocyanate (B1210189) and tert-Butyl Alcohol [8]

This method is a one-pot synthesis that can produce high-purity this compound.

Materials:

  • Ammonium thiocyanate

  • tert-Butyl alcohol (85%)

  • Hydrochloric acid (30%)

  • Dry hydrogen chloride gas (catalyst)[8]

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve 76.1 g of ammonium thiocyanate in 200 g of water with stirring.

  • Add 87 g of 85% tert-butyl alcohol to the solution.

  • Heat the mixture to 45 °C.

  • Over a period of 30 minutes, add 220 g of 30% hydrochloric acid while maintaining the temperature.

  • Keep the mixture under reflux for 2 hours.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Transfer the upper organic layer, containing a mixture of tert-butyl thiocyanate and this compound, to a dry container.

  • Heat the organic layer to 50-60 °C under vacuum.

  • Introduce dry hydrogen chloride gas as a catalyst until the pressure returns to normal.

  • Maintain the reaction for 30 minutes.

  • Purge the system with nitrogen gas to remove excess HCl. The resulting product is this compound with a purity of up to 98.7%.[8]

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to achieve higher purity.

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser and collection flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring and apply vacuum.

  • Gently heat the flask. Collect the fraction that distills at 30-32 °C at a pressure of 10 mmHg.[2]

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

  • The retention time of this compound should be consistent with a standard.

  • The mass spectrum should show the characteristic molecular ion peak (m/z 115) and fragmentation pattern.

  • Purity is determined by the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Role in Cancer Research: Induction of Apoptosis

This compound, like other isothiocyanates, has been investigated for its potential anticancer properties. One of the key mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

The following diagram illustrates a simplified signaling pathway for isothiocyanate-induced apoptosis.

ITC_Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Events t-BITC t-BITC ROS_Generation ROS Generation t-BITC->ROS_Generation MAPK_Activation MAPK Pathway Activation (JNK, p38) ROS_Generation->MAPK_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-xL phosphorylation) MAPK_Activation->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-8, -9, -3) MAPK_Activation->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Family->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of this compound (t-BITC) induced apoptosis.

This pathway highlights how t-BITC can lead to an increase in intracellular reactive oxygen species (ROS), which in turn activates the MAPK signaling cascade. This activation can lead to the modulation of Bcl-2 family proteins, causing mitochondrial dysfunction and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[9][10]

Conclusion

This compound is a commercially accessible and high-purity reagent with significant applications in synthetic chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis. Its role in inducing apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics. Researchers and drug development professionals can leverage the information presented here to effectively utilize this compound in their research endeavors.

References

Methodological & Application

Synthesis of Thioureas using tert-Butyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted thioureas utilizing tert-butyl isothiocyanate. Thioureas are a versatile class of compounds with significant applications in medicinal chemistry, catalysis, and materials science. The tert-butyl group, with its steric bulk, can impart unique properties to the final molecule, influencing its solubility, stability, and biological activity. The primary synthetic route involves the straightforward and efficient nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group.

General Reaction and Mechanism

The synthesis of N,N'-disubstituted thioureas from this compound and an amine is a robust and high-yielding reaction. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbon atom of the isothiocyanate. This is followed by a proton transfer to yield the stable thiourea (B124793) product. The reaction is often conducted under mild conditions and can be tolerant of a wide range of functional groups on the amine substrate.

General Reaction Scheme:

Caption: General synthesis of N-tert-Butyl-N'-substituted thioureas.

Data Presentation: Synthesis of N-tert-Butyl Thiourea Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various N-tert-butyl thiourea derivatives from this compound and different amine substrates.

EntryAmine SubstrateSolventTemperatureTimeYield (%)Reference
1CyclohexylamineNot specifiedNot specifiedNot specifiedNot specified[1][2]
2Aniline (B41778)Toluene (B28343)Room Temp.1 hHigh[3]
3DibenzylamineTolueneRoom Temp.1 hHigh[3]
4N-MethylanilineTolueneRoom Temp.1 hHigh[3]
5Di-n-butylamineTolueneRoom Temp.1 hHigh[3]

Note: "Not specified" indicates that the specific data was not provided in the referenced literature. "High" indicates a qualitative description of the yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butyl-N'-aryl Thioureas

This protocol is a general method for the synthesis of N-tert-butyl-N'-aryl thioureas in solution.

Materials:

  • This compound (1.0 eq.)

  • Substituted aniline (1.0 eq.)

  • Anhydrous toluene

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser (if heating is required)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, acetonitrile)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq.).

  • Dissolve the aniline in a minimal amount of anhydrous toluene.

  • To the stirring solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., hot acetonitrile (B52724) or ethanol) to yield the pure N-tert-butyl-N'-aryl thiourea.[3]

Protocol 2: Synthesis of 1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea

This protocol describes a two-step, one-pot synthesis of a specific sterically hindered thiourea.[4]

Materials:

Procedure:

Step 1: Formation of the dithiocarbamate (B8719985) salt

  • In a reaction flask, dissolve 4-phenoxy-2,6-diisopropylaniline (0.014 mol) in toluene (10 mL).

  • Add carbon disulfide (0.052 mol) and triethylamine (0.052 mol) to the solution.

  • Stir the mixture at 20-25 °C for approximately 14 hours. The reaction is monitored by HPLC until the starting aniline is consumed.

Step 2: Reaction with tert-Butylamine

  • Without isolating the dithiocarbamate intermediate, add tert-butylamine to the reaction mixture.

  • Continue stirring until the formation of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea is complete (monitor by TLC or HPLC).

  • The product can be isolated and purified by standard techniques such as filtration and recrystallization.

Applications in Drug Development: Enzyme Inhibition

N-tert-butyl thiourea derivatives have shown promise as inhibitors of various enzymes, making them attractive scaffolds for drug discovery. For example, they have been investigated as inhibitors of carbonic anhydrases and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and altitude sickness.[7][8] Certain N-tert-butyl thiourea derivatives have been identified as potent inhibitors of human CA isoforms.[5]

G cluster_0 Enzyme Catalysis cluster_1 Inhibition CO₂ + H₂O CO₂ + H₂O Carbonic Anhydrase Carbonic Anhydrase CO₂ + H₂O->Carbonic Anhydrase H₂CO₃ H₂CO₃ H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ H₂CO₃->H⁺ + HCO₃⁻ Carbonic Anhydrase->H₂CO₃ N-tert-Butyl Thiourea N-tert-Butyl Thiourea Inhibited Enzyme Carbonic Anhydrase (Inhibited) N-tert-Butyl Thiourea->Inhibited Enzyme binds to No Reaction No Reaction Inhibited Enzyme->No Reaction blocks catalysis

Caption: Inhibition of Carbonic Anhydrase by N-tert-Butyl Thiourea.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol.[9][10] Overactivity of this enzyme is implicated in metabolic syndrome and type 2 diabetes.[11][12] N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives, which can be synthesized from N-tert-butylthiourea, have been identified as inhibitors of 11β-HSD1.[6]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of N-tert-butyl thiourea derivatives.

G Start Start Setup Reaction Setup (Amine + Solvent) Start->Setup Addition Add tert-Butyl Isothiocyanate Setup->Addition Reaction Stir at Room Temp. (Monitor by TLC) Addition->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Typical workflow for N-tert-butyl thiourea synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on the utilization of tert-butyl isothiocyanate as a key building block in the synthesis of various medicinally relevant heterocyclic compounds. The unique steric and electronic properties of the tert-butyl group can impart desirable characteristics to the final molecules, such as increased metabolic stability and enhanced lipophilicity.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocyles.[1] Its electrophilic isothiocyanate moiety readily participates in addition reactions and subsequent cyclizations to form a variety of ring systems, including thiazoles, thiadiazoles, and triazoles. These heterocyclic scaffolds are prevalent in numerous pharmaceuticals and agrochemicals, exhibiting a broad range of biological activities.[2][3] The protocols outlined below detail the synthesis of several key heterocyclic systems utilizing this compound and related precursors.

Synthesis of 2-(tert-Butylamino)thiazole Derivatives

Thiazole (B1198619) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities. The synthesis of 2-aminothiazoles is a fundamental transformation in medicinal chemistry. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thiosemicarbazide (B42300). In the context of utilizing this compound, a multi-component approach provides an efficient route to these valuable scaffolds.

A base-catalyzed three-component reaction of chalcones, isothiocyanates, and elemental sulfur offers a direct pathway to thiazole-2-thiones. While this protocol uses isothiocyanates in general, it is adaptable for this compound to synthesize the corresponding N-tert-butyl thiazole-2-thiones.

Experimental Protocol: Synthesis of 4,5-Diphenyl-3-(tert-butyl)thiazole-2(3H)-thione (Adapted from a general protocol)

Materials:

Procedure:

  • To a stirred solution of chalcone and this compound in DMSO, add elemental sulfur and DABCO.

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thiazole-2-thione.

Logical Workflow for Thiazole Synthesis

thiazole_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Chalcone Chalcone Reaction Reaction Chalcone->Reaction tBuNCS This compound tBuNCS->Reaction Sulfur Sulfur Sulfur->Reaction DABCO DABCO (catalyst) DABCO->Reaction Solvent DMSO Solvent->Reaction Temperature 80°C Temperature->Reaction Quench Quench with Water Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4,5-Disubstituted-3-(tert-butyl)thiazole-2(3H)-thione Purification->Product Reaction->Quench Reaction Mixture

Caption: Workflow for the three-component synthesis of thiazole-2-thiones.

Synthesis of 5-Substituted-2-(tert-butylamino)-1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) moiety is a prevalent scaffold in medicinal chemistry, with derivatives displaying a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A robust method for the synthesis of 2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid and a thiosemicarbazide. The following protocol details the synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine, a key intermediate for further elaboration.

Experimental Protocol: Synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine[4]

Materials:

  • Pivalic acid (0.1 mol, 10.21 g)

  • Thiosemicarbazide (0.1 mol, 9.11 g)

  • Concentrated Sulfuric Acid (10 mL)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalic acid and thiosemicarbazide.

  • Carefully add concentrated sulfuric acid dropwise with cooling in an ice bath.

  • After the addition is complete, heat the mixture at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-tert-butyl-1,3,4-thiadiazol-2-amine.

Data Summary for 5-Substituted-2-amino-1,3,4-thiadiazoles
Substituent (R)Carboxylic Acid PrecursorYield (%)Melting Point (°C)Reference
tert-ButylPivalic AcidHighNot Specified[4]
EthylPropionic Acid92.6Not Specified[5]
3,5-Dinitrophenyl3,5-Dinitrobenzoic Acid95.7Not Specified[5]

Reaction Pathway for 1,3,4-Thiadiazole Synthesis

thiadiazole_synthesis PivalicAcid Pivalic Acid Intermediate Acylthiosemicarbazide (Intermediate) PivalicAcid->Intermediate Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate H2SO4 Conc. H₂SO₄ Product 5-tert-Butyl-1,3,4-thiadiazol-2-amine Intermediate->Product Cyclization (H₂SO₄, 80°C)

Caption: Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine.

Synthesis of 4-tert-Butyl-1,2,4-triazole-5-thione Derivatives

1,2,4-Triazoles are another class of heterocyclic compounds with significant applications in medicine and agriculture. A common route to 4,5-disubstituted-1,2,4-triazole-3-thiones involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by base-catalyzed cyclization. The following protocol is adapted for the synthesis of 4-tert-butyl substituted triazoles.

Experimental Protocol: Synthesis of 4-tert-Butyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (Adapted from a general protocol)

Materials:

  • Benzhydrazide (10 mmol)

  • This compound (10 mmol)

  • Absolute Ethanol (30 mL)

  • 2N Sodium Hydroxide (40 mL)

  • Dilute Hydrochloric Acid

Procedure:

Step 1: Synthesis of 1-Benzoyl-4-(tert-butyl)thiosemicarbazide

  • Dissolve benzhydrazide in absolute ethanol in a round-bottom flask.

  • Add this compound dropwise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-tert-Butyl-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Suspend the dried 1-benzoyl-4-(tert-butyl)thiosemicarbazide in a 2N aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Acidify the cold solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Data Summary for 4,5-Disubstituted-1,2,4-triazole-3-thiones
R GroupR' GroupYield (%)Melting Point (°C)Reference
PhenylHexyl76110[6]
4-PyridylHexyl75143[6]
BenzylCyclohexyl68156[6]
p-Tolylp-Tolyl69172-174[7]

Note: The yields and melting points are for analogous compounds and may vary for the tert-butyl derivatives.

Reaction Pathway for 1,2,4-Triazole-5-thione Synthesis

triazole_synthesis Hydrazide Hydrazide (R-CO-NHNH₂) Thiosemicarbazide 1-Acyl-4-(tert-butyl) thiosemicarbazide Hydrazide->Thiosemicarbazide tBuNCS This compound tBuNCS->Thiosemicarbazide Product 4-tert-Butyl-3-R-1H-1,2,4-triazole-5(4H)-thione Thiosemicarbazide->Product Cyclization (NaOH, Reflux) NaOH 2N NaOH

References

Application Notes and Protocols for Peptide Labeling and Sequencing with tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal peptide and protein sequencing is a critical technique in proteomics and drug development for protein identification, characterization, and quality control. The Edman degradation, a stepwise method for sequencing amino acids from the N-terminus, is a cornerstone of this analysis. This method relies on the reaction of the N-terminal amino group with an isothiocyanate reagent. While phenyl isothiocyanate (PITC) is the most commonly used reagent, the use of other isothiocyanates, such as tert-butyl isothiocyanate, can offer alternative properties for specific applications.[1][2][3][4]

These application notes provide a detailed overview and experimental protocols for the use of this compound in N-terminal peptide labeling and sequencing. Due to the limited availability of specific data on this compound in this application, the following protocols are adapted from established methods for other isothiocyanates and general principles of peptide chemistry. Optimization of the described conditions is highly recommended for specific peptides and applications.

Principle of the Method

The sequencing process using this compound follows the fundamental principles of the Edman degradation, which occurs in three main stages:

  • Coupling: this compound reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a stable tert-butyl-thiocarbamoyl (TBTC)-peptide derivative.

  • Cleavage: Under acidic conditions, the TBTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative and leaving the rest of the peptide intact with a new N-terminus.[2]

  • Conversion and Identification: The unstable thiazolinone derivative is then converted to a more stable tert-butyl-thiohydantoin (TBTH)-amino acid. This derivative is subsequently identified by chromatographic methods, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated to identify the subsequent amino acid.

Potential Advantages and Considerations of using this compound

The use of a bulky aliphatic isothiocyanate like this compound, as compared to the aromatic PITC, may present certain characteristics:

  • Solubility: The tert-butyl group may alter the solubility of the derivatized peptide and the resulting TBTH-amino acid, potentially requiring different solvent systems for reaction and purification.

  • Steric Hindrance: The bulky tert-butyl group might introduce steric hindrance, which could affect the kinetics of the coupling reaction. Optimization of reaction time and temperature may be necessary.

  • Detection: Unlike the phenyl group in PITC, the tert-butyl group does not possess a strong chromophore for UV detection. This may result in lower sensitivity during HPLC analysis of the TBTH-amino acids unless a derivatization step is included or alternative detection methods are employed.

  • Mass Spectrometry: The tert-butyl group will produce a characteristic mass shift, which can be readily detected by mass spectrometry. The fragmentation pattern of the TBTC-peptide may also be influenced by the bulky group.

Quantitative Data Summary

ReagentApplicationInitial Yield (%)Repetitive Yield (%)Reference
Tributylsilyl isothiocyanate (TBuS-ITC)C-terminal sequencing53.157.6[5]
Phenyl isothiocyanate (PITC)N-terminal sequencing>99 (per amino acid)>99 (per amino acid)[2]

Note: The efficiency of Edman degradation is influenced by several factors, including the specific peptide sequence, the purity of the sample and reagents, and the instrumentation used.

Experimental Protocols

Protocol 1: N-Terminal Peptide Labeling with this compound (in Solution)

This protocol describes the labeling of a purified peptide with this compound in a liquid phase.

Materials:

  • Purified peptide (10-100 picomoles)

  • Coupling Buffer: 50 mM sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5

  • This compound

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Nitrogen or vacuum centrifuge

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the coupling buffer to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a fresh 50 mM solution of this compound in an anhydrous organic solvent like DMSO or DMF.

  • Coupling Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Higher temperatures may improve yields but can also increase the rate of side reactions.

  • Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the solvent and excess reagent.

  • Purification (Optional): The labeled peptide can be purified by reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

Protocol 2: Edman Degradation Cycle using this compound

This protocol outlines a single cycle of Edman degradation following the coupling step.

Materials:

  • Dried TBTC-peptide from Protocol 1

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Non-polar organic solvent (e.g., n-butyl chloride or ethyl acetate)

  • 25% aqueous TFA solution

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Cleavage:

    • Add 20-50 µL of anhydrous TFA to the dried TBTC-peptide.

    • Incubate at 50°C for 10-15 minutes to cleave the N-terminal amino acid as a thiazolinone derivative.

  • Extraction:

    • Add 100-200 µL of a non-polar organic solvent (e.g., n-butyl chloride) to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic phase, which contains the thiazolinone derivative. The remaining shortened peptide is in the lower aqueous/TFA phase.

  • Conversion:

    • Dry the extracted organic phase under a stream of nitrogen.

    • Add 50 µL of 25% aqueous TFA to the dried residue.

    • Incubate at 50°C for 10-20 minutes to convert the unstable thiazolinone to the more stable TBTH-amino acid derivative.

    • Dry the sample completely.

  • Identification:

    • Re-dissolve the dried TBTH-amino acid in a suitable solvent for HPLC analysis (e.g., 20-50% acetonitrile).

    • Inject the sample onto a reverse-phase HPLC column and elute with a suitable gradient.

    • Identify the TBTH-amino acid by comparing its retention time with that of pre-synthesized standards.

  • Next Cycle: The shortened peptide in the aqueous/TFA phase from the extraction step can be dried and subjected to the next cycle of Edman degradation, starting from the coupling reaction (Protocol 1, step 3).

Mandatory Visualizations

Edman_Degradation_Workflow Peptide Peptide (N-terminus) Coupling Coupling Reaction Peptide->Coupling tert-Butyl Isothiocyanate (pH 8.5-9.5) TBTC_Peptide TBTC-Peptide Coupling->TBTC_Peptide Cleavage Cleavage (Anhydrous Acid) TBTC_Peptide->Cleavage Thiazolinone Thiazolinone Derivative Cleavage->Thiazolinone Extracted Short_Peptide Shortened Peptide (N-1) Cleavage->Short_Peptide Remains Conversion Conversion (Aqueous Acid) Thiazolinone->Conversion Next_Cycle Next Cycle Short_Peptide->Next_Cycle TBTH_AA TBTH-Amino Acid Conversion->TBTH_AA Analysis HPLC/MS Analysis TBTH_AA->Analysis Identification Amino Acid Identification Analysis->Identification Next_Cycle->Coupling

Caption: Workflow of Edman degradation using this compound.

Peptide_Labeling_Protocol Start Start: Purified Peptide Dissolve Dissolve Peptide in Coupling Buffer (pH 8.5-9.5) Start->Dissolve Add_Reagent Add this compound (5-10x molar excess) Dissolve->Add_Reagent Incubate Incubate (1-4h, Room Temp, Protected from Light) Add_Reagent->Incubate Dry Dry Sample (Nitrogen or Vacuum) Incubate->Dry Purify Optional: Purify Labeled Peptide (HPLC) Dry->Purify End Labeled Peptide Ready for Sequencing or Analysis Purify->End

Caption: Experimental workflow for N-terminal peptide labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of coupling buffer.Ensure the pH is between 8.5 and 9.5 to deprotonate the N-terminal amino group.
Inactive this compound.Use a fresh, high-purity reagent. Prepare the solution in an anhydrous solvent immediately before use.
Insufficient molar excess of the reagent.Increase the molar excess of this compound.
Steric hindrance from the peptide sequence.Increase the reaction time and/or temperature.
Poor Cleavage Presence of water in the cleavage acid.Use anhydrous TFA for the cleavage step.
No or Low Signal in HPLC Incomplete conversion of the thiazolinone to the TBTH-amino acid.Ensure complete drying after extraction and optimize the conversion time and temperature.
Low UV absorbance of the TBTH-amino acid.Use a mass spectrometer for detection or consider derivatizing the TBTH-amino acid with a chromophore.
Overlapping Peaks in HPLC Suboptimal HPLC gradient.Optimize the HPLC gradient (slope, organic solvent) to improve the separation of TBTH-amino acids.

References

Application Notes and Protocols for tert-Butyl Isothiocyanate in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in chromatography to enhance the analyte's properties for improved separation and detection. Isothiocyanates are well-established derivatizing agents, particularly for primary and secondary amines, such as those found in amino acids. Phenyl isothiocyanate (PITC), the Edman reagent, is a classic example. This document focuses on a promising alternative, tert-butyl isothiocyanate (t-BITC), for the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) analysis.

The primary advantage of this compound lies in its high volatility.[1][2] This property significantly simplifies sample preparation by allowing for the easy and rapid removal of excess reagent and its by-products post-derivatization, a process that is considerably more time-consuming with less volatile reagents like PITC.[1][2] The reaction of this compound with amino acids yields stable tert-butylthiocarbamyl (t-BTC) derivatives, which can be readily separated and quantified using reversed-phase HPLC with UV detection.[1][3]

Application: Analysis of Amino Acids in Food and Protein Hydrolysates

This compound is an effective reagent for the quantitative analysis of amino acids in complex matrices such as food samples and protein hydrolysates. The derivatization reaction is robust and proceeds to completion under mild conditions, yielding derivatives with strong UV absorbance for sensitive detection.

Reaction Scheme

The derivatization of an amino acid with this compound proceeds as follows:

Caption: Derivatization of an amino acid with this compound.

Experimental Protocols

I. Derivatization of Amino Acid Standards and Samples

This protocol is adapted from the methodology described for butylisothiocyanate derivatization.[2][3]

Materials:

  • This compound (t-BITC)

  • Amino acid standards

  • Sample (e.g., protein hydrolysate, food extract)

  • Coupling solution: Ethanol-water-triethylamine (2:2:1, v/v/v)

  • Drying solution: Ethanol-water-triethylamine (8:1:1, v/v/v)

  • Vacuum centrifugation system or a stream of dry nitrogen

Procedure:

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and dry the hydrolysate thoroughly.

    • Dissolve the dried amino acid standards or sample residue in the coupling solution.

  • Derivatization Reaction:

    • To the dissolved sample, add a solution of this compound in a suitable solvent (e.g., acetonitrile). A molar excess of the reagent is required.

    • Vortex the mixture and incubate at 40°C for 30 minutes.[2][3]

  • Removal of Excess Reagent:

    • Dry the reaction mixture under vacuum or with a gentle stream of nitrogen. The high volatility of t-BITC allows for rapid removal of excess reagent and byproducts, typically within 10 minutes.[2]

  • Reconstitution:

    • Reconstitute the dried t-BTC-amino acid derivatives in the initial mobile phase for HPLC analysis.

II. HPLC Analysis of t-BTC-Amino Acids

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Nova-Pak C18, 4 µm, 3.9 x 300 mm)[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.14 M Sodium acetate (B1210297) containing 0.05% triethylamine, pH 6.4

  • Mobile Phase B: 60% Acetonitrile

  • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B. The specific gradient profile will need to be optimized based on the specific column and system but should be designed to resolve all 22 t-BTC-amino acids within approximately 35 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 38°C

  • Detection: UV at 240 nm[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the butylisothiocyanate derivatization method for amino acid analysis, which is expected to be comparable for this compound.

ParameterValueReference
Derivatization Time 30 minutes[2][3]
Derivatization Temp. 40°C[2][3]
Detection Wavelength 240 nm[1]
Detection Limit ~3.9 pmol[2]
Analysis Time ~35 minutes[1]
Stability of Derivatives Approx. 8 hours at room temp.[3]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Hydrolysis Protein Hydrolysis (if applicable) Drying1 Drying of Sample Hydrolysis->Drying1 Dissolving Dissolve in Coupling Solution Drying1->Dissolving Add_Reagent Add t-BITC Reagent Dissolving->Add_Reagent Incubation Incubate at 40°C for 30 min Add_Reagent->Incubation Drying2 Dry to Remove Excess Reagent Incubation->Drying2 Reconstitution Reconstitute in Mobile Phase Drying2->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV Detection at 240 nm HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for amino acid analysis using t-BITC derivatization.

Discussion and Advantages

The use of this compound as a pre-column derivatization reagent for amino acid analysis by HPLC offers several key advantages over traditional methods:

  • Simplified Sample Cleanup: The high volatility of t-BITC allows for rapid and efficient removal of excess reagent and byproducts, significantly reducing sample preparation time compared to reagents like PITC.[1][2]

  • Stable Derivatives: The resulting t-BTC-amino acid derivatives are stable for a sufficient period to allow for automated analysis.[3]

  • Good Resolution: The method allows for the separation of a large number of amino acids, including the separate determination of cysteine and cystine, which can be a challenge with some other methods.[1][2]

  • Comparable Sensitivity: The sensitivity of the method is comparable to that achieved with the widely used PITC derivatization.[2]

Conclusion

This compound is a valuable and practical alternative to conventional derivatization reagents for the HPLC analysis of amino acids. Its high volatility simplifies and shortens the sample preparation workflow, making it an attractive option for high-throughput applications in research, quality control, and clinical diagnostics. The provided protocols and data serve as a foundation for the implementation of this efficient analytical method.

References

Applications of tert-Butyl Isothiocyanate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isothiocyanate, a member of the versatile isothiocyanate (ITC) class of organic compounds, is a valuable reagent and pharmacophore in medicinal chemistry.[1] Characterized by a bulky tert-butyl group attached to the reactive isothiocyanate (-N=C=S) moiety, this compound exhibits a unique profile of reactivity and biological activity.[1] Isothiocyanates, found naturally in cruciferous vegetables, are well-documented for their cancer chemopreventive properties.[2][3] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular processes.[4] This reactivity underpins the diverse biological effects of ITCs, including the induction of apoptosis, cell cycle arrest, and antimicrobial activity.[2][4][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in medicinal chemistry research, with a focus on its anticancer and antimicrobial applications.

I. Anticancer Applications

The anticancer properties of isothiocyanates, including this compound, are attributed to their ability to modulate multiple signaling pathways involved in cell growth, proliferation, and survival.[3][6]

A. Mechanism of Action

Isothiocyanates exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.[7][8]

  • Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, by disrupting microtubule polymerization and modulating the expression of cell cycle regulatory proteins.[9]

  • Modulation of Signaling Pathways: ITCs are known to affect key signaling pathways that are often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/mTOR pathways.[10][11][12]

  • Inhibition of Enzyme Activity: The isothiocyanate moiety can covalently bind to and inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cytochrome P450 enzymes.[4]

B. Quantitative Data: In Vitro Anticancer Activity of Isothiocyanate Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isothiocyanate derivatives against different cancer cell lines. This data provides a comparative view of their cytotoxic potential.

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Benzyl isothiocyanateHuman glioma U87MGMTS Assay~20[13]
Benzyl isothiocyanateHepatic carcinoma HepG2MTS Assay~15[13]
Phenethyl isothiocyanateJurkat T-lymphoma (Bcl-XL overexpressing)Cytotoxicity Assay9 - 18[8]
Allyl IsothiocyanateHuman prostate cancer (PC-3)Proliferation Assay~17[14]
Allyl IsothiocyanateHuman prostate cancer (LNCaP)Proliferation Assay~17[14]
Allyl IsothiocyanateMalignant glioma (GBM 8401)Viability Assay9.25[14]
Allyl IsothiocyanateCisplatin-resistant oral cancer (CAR)Viability Assay~30[14]
Sulforaphane (B1684495)Bladder cancer (T24)Viability Assay26.9 (24h), 15.9 (48h)[10]
Lysine-derived diisothiocyanateColon adenocarcinoma (LoVo)Proliferation Assay1.64[9]
Lysine-derived diisothiocyanateOvary cancer (A2780)Proliferation Assay1.00[9]
C. Experimental Protocols

Thiourea (B124793) derivatives are common products of the reaction between isothiocyanates and amines and often exhibit interesting biological activities.

Protocol:

  • Dissolve the desired aryl amine (1.0 eq.) in a suitable solvent such as ethanol (B145695) or dichloromethane.

  • Add this compound (1.0 - 1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[15]

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western blotting can be used to detect changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) following treatment with this compound.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

II. Antimicrobial Applications

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[5][11][18]

A. Mechanism of Action

The antimicrobial action of isothiocyanates is believed to involve:

  • Disruption of Cell Membrane Integrity: ITCs can damage the cell membrane of microorganisms, leading to leakage of cellular contents.[19]

  • Inhibition of Enzymes: The electrophilic nature of the isothiocyanate group allows it to react with and inactivate essential microbial enzymes.[4]

  • Induction of Oxidative Stress: Some ITCs can induce the production of reactive oxygen species (ROS) in microbial cells, leading to oxidative damage.[20]

  • Inhibition of Biofilm Formation: ITCs can inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics.

B. Quantitative Data: In Vitro Antimicrobial Activity of Isothiocyanate Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isothiocyanate derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC ValueReference
Benzyl isothiocyanateCampylobacter jejuni (sensitive)1.25 µg/mL[19]
Benzyl isothiocyanateCampylobacter jejuni (resistant)5 µg/mL[19]
Allyl isothiocyanateCampylobacter jejuni (sensitive)50 µg/mL[19]
Allyl isothiocyanateCampylobacter jejuni (resistant)200 µg/mL[19]
Benzyl isothiocyanateE. coli O157:H7 (Wild Type)0.07 mg/mL[19]
Allyl isothiocyanateE. coli O157:H7 (Wild Type)0.4 mg/mL[19]
Horseradish root extract (59.9% AITC)Clostridium perfringens KCTC 32696.67 mg/mL[19]
Allyl isothiocyanateCandida albicans0.125 mg/mL[2]
C. Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of this compound or its derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Visualizations

A. Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by isothiocyanates.

MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mapk MAPK Cascade cluster_nucleus Nucleus Isothiocyanate Isothiocyanate ASK1 ASK1 Isothiocyanate->ASK1 ROS generation MEK1_2 MEK1/2 Isothiocyanate->MEK1_2 inhibition Cell_Membrane MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation_Survival Proliferation_Survival ERK1_2->Proliferation_Survival p38 p38 MKK3_6->p38 Cell_Cycle_Arrest Cell_Cycle_Arrest p38->Cell_Cycle_Arrest

Caption: MAPK Signaling Pathway Modulation by Isothiocyanates.

Apoptosis_Pathway Isothiocyanate Isothiocyanate ROS_Generation ROS Generation Isothiocyanate->ROS_Generation Bcl2_down Bcl-2, Bcl-xL (downregulation) Isothiocyanate->Bcl2_down Bax_up Bax, Bak (upregulation) Isothiocyanate->Bax_up Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c Cytochrome c release Mitochondrial_Stress->Cytochrome_c Bcl2_down->Mitochondrial_Stress Bax_up->Mitochondrial_Stress Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis by Isothiocyanates.

B. Experimental Workflows

Synthesis_Workflow Start Start Dissolve_Amine Dissolve Aryl Amine in Solvent Start->Dissolve_Amine Add_ITC Add tert-Butyl Isothiocyanate Dissolve_Amine->Add_ITC Stir Stir at Room Temperature Add_ITC->Stir Monitor_TLC Monitor Reaction by TLC Stir->Monitor_TLC Precipitate_or_Evaporate Precipitate or Evaporate Solvent Monitor_TLC->Precipitate_or_Evaporate Purify Purify by Recrystallization or Chromatography Precipitate_or_Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Synthesis of N-tert-Butyl-N'-(aryl)thiourea Derivatives.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Two-Fold Serial Dilutions of Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Observe_Growth Visually Inspect for Microbial Growth Incubate->Observe_Growth Determine_MIC Determine MIC as Lowest Concentration with No Growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Determination of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols: Modification of Metal-Organic Frameworks with tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1] Post-synthetic modification (PSM) is a powerful strategy to introduce new functional groups onto the MOF structure after its initial synthesis, thereby tailoring its properties for specific applications without altering the underlying framework topology.[2][3]

This document provides detailed application notes and protocols for the post-synthetic modification of amino-functionalized MOFs with tert-butyl isothiocyanate. The introduction of a thiourea (B124793) group via this modification can alter the surface properties of the MOF, potentially enhancing its performance in areas such as targeted drug delivery or controlled release. Thiourea functionalities are of particular interest due to their ability to form strong hydrogen bonds and act as anion recognition sites.[4][5]

However, it is crucial to note that the bulky tert-butyl group presents significant steric hindrance, which is known to dramatically reduce the reactivity of isocyanates and, by extension, isothiocyanates with the amine groups within the MOF pores.[6][7] This document will address these challenges and provide a generalized protocol that can be adapted for this specific modification, alongside a discussion of the expected outcomes and characterization methods.

Principle of Modification

The core of the modification is the reaction between the primary amine groups on the organic linkers of an amino-functionalized MOF (e.g., IRMOF-3 or UiO-66-NH₂) and the isothiocyanate group of this compound. This reaction forms a covalent N,N'-disubstituted thiourea linkage, effectively tethering the tert-butyl group to the MOF framework.

The general reaction is as follows:

MOF-Linker-NH₂ + (CH₃)₃C-N=C=S → MOF-Linker-NH-C(=S)-NH-C(CH₃)₃

This modification can impart a greater degree of hydrophobicity to the MOF pores and introduce a sterically bulky group that can influence guest molecule interactions.

Experimental Protocols

This section outlines the necessary protocols for the synthesis of an amino-functionalized MOF (IRMOF-3 as an example) and its subsequent modification with this compound.

Synthesis of IRMOF-3 (Amino-functionalized MOF)

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-aminoterephthalic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

Procedure: [8]

  • In a Teflon-lined autoclave, dissolve zinc nitrate hexahydrate (1.12 g, 3.75 mmol) and 2-aminoterephthalic acid (0.226 g, 1.25 mmol) in 100 mL of DMF.

  • Seal the autoclave and heat it in an oven at 105 °C for 24 hours.

  • After cooling to room temperature, decant the solvent to isolate the light-yellow crystals of IRMOF-3.

  • To remove unreacted starting materials and solvent trapped within the pores, immerse the crystals in fresh DMF for 24 hours.

  • Exchange the solvent by immersing the crystals in fresh DCM for 3 days, replacing the DCM every 12 hours.[8]

  • Finally, exchange the DCM with methanol for 24 hours.

  • Activate the MOF by heating the sample under vacuum at 120 °C for 12 hours to remove all solvent molecules from the pores.

Post-Synthetic Modification with this compound

Materials:

  • Activated IRMOF-3 (or another amino-functionalized MOF like UiO-66-NH₂)

  • This compound

  • Anhydrous chloroform (B151607) (CHCl₃) or another anhydrous, non-coordinating solvent

  • Methanol (MeOH)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of activated IRMOF-3 in 10 mL of anhydrous chloroform.

  • Add a significant excess of this compound (e.g., 10-20 equivalents relative to the amine groups in the MOF). A high concentration is used to counteract the low reactivity.

  • Stir the suspension at an elevated temperature (e.g., 50-60 °C) for an extended period (e.g., 48-72 hours). Note: Due to the steric hindrance of the tert-butyl group, the reaction is expected to be slow and may not proceed to completion.

  • After the reaction period, cool the mixture to room temperature.

  • Isolate the modified MOF by centrifugation or filtration.

  • Wash the solid extensively with fresh chloroform (3 x 15 mL) to remove unreacted this compound and any byproducts.

  • Subsequently, wash with methanol (3 x 15 mL) to remove the chloroform.

  • Dry the resulting powder under vacuum at a moderate temperature (e.g., 80 °C) for 12 hours to obtain the modified MOF, hereafter referred to as IRMOF-3-tBITC.

Characterization of Modified MOFs

To confirm the successful modification and to understand the changes in the MOF's properties, a series of characterization techniques should be employed.

  • ¹H NMR Spectroscopy: Digestion of the MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) allows for the analysis of the organic linkers. The appearance of new peaks corresponding to the tert-butyl protons and the protons of the thiourea group, alongside a shift in the aromatic proton signals of the linker, provides direct evidence of covalent modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful modification will result in the appearance of new vibrational bands corresponding to the C=S and N-H stretching of the thiourea group, and the disappearance or reduction in the intensity of the N-H stretching bands of the primary amine.

  • Powder X-ray Diffraction (PXRD): This is crucial to confirm that the crystalline structure of the MOF has been retained after the modification process. The peak positions should remain largely unchanged, although some changes in peak intensities may be observed.

  • Thermogravimetric Analysis (TGA): TGA can indicate a change in the thermal stability of the MOF and provide evidence of the incorporated organic functionality through a different decomposition profile compared to the parent MOF.

  • Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. A decrease in these values is expected after modification due to the introduction of the bulky tert-butyl thiourea group into the pores.[1][9]

Quantitative Data and Comparison

The modification of MOFs with isocyanates or isothiocyanates typically leads to a reduction in surface area and pore volume, with the extent of this reduction depending on the size of the modifying group and the degree of functionalization. While specific data for this compound is scarce due to its low reactivity, the following table provides a comparison of the properties of parent amino-functionalized MOFs and those modified with other, less sterically hindered isocyanates. This data serves as a benchmark for the expected changes.

MOF MaterialModifying ReagentBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
IRMOF-3 None (Parent)~1500-1700~0.6-0.8[8][10]
IRMOF-3Propyl isocyanate~1200~0.5[10]
IRMOF-3Phenyl isocyanate~1000~0.4[10]
UiO-66-NH₂ None (Parent)~1100-1200~0.5[11][12]
UiO-66-NH₂Acetic Anhydride~900~0.4[13]
MIL-101(Cr)-NH₂ None (Parent)~3000-3400~1.5-1.8[14]
MIL-101(Cr)Thiourea ligand~1800~1.0[14]

Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions.

Visualizations

Chemical Reaction Pathway

G MOF_NH2 MOF-Linker-NH₂ Product Modified MOF MOF-Linker-NH-C(=S)-NH-C(CH₃)₃ MOF_NH2->Product + tBITC This compound (CH₃)₃C-N=C=S tBITC->Product

Caption: Reaction of an amino-functionalized MOF with this compound.

Experimental Workflow

cluster_synthesis MOF Synthesis cluster_modification Post-Synthetic Modification cluster_characterization Characterization s1 Solvothermal Synthesis of Amino-MOF s2 Solvent Exchange s1->s2 s3 Activation (Heating under Vacuum) s2->s3 m1 Suspend Activated MOF in Anhydrous Solvent s3->m1 Start Modification m2 Add Excess This compound m1->m2 m3 Heat and Stir (48-72h) m2->m3 m4 Isolate and Wash (Solvent & Methanol) m3->m4 m5 Dry under Vacuum m4->m5 c1 PXRD m5->c1 Analyze Product c2 FTIR m5->c2 c3 ¹H NMR (Digested) m5->c3 c4 TGA m5->c4 c5 BET Analysis m5->c5

Caption: Workflow for synthesis and modification of MOFs with this compound.

Applications in Drug Development

The modification of MOFs with bulky, hydrophobic groups like tert-butyl thiourea can have several implications for drug development:

  • Controlled Release: The increased steric bulk within the MOF pores can slow the diffusion of encapsulated drug molecules, leading to a more sustained release profile.

  • Hydrophobic Drug Encapsulation: The introduction of the nonpolar tert-butyl groups can enhance the affinity of the MOF for hydrophobic drug molecules, potentially increasing loading capacity and stability.

  • Surface Property Tuning: The modified surface properties can influence the interaction of the MOF with biological environments, potentially affecting biocompatibility and cellular uptake.

Conclusion and Outlook

The post-synthetic modification of amino-functionalized MOFs with this compound presents a method for introducing bulky thiourea groups into the porous structure. While the reaction is challenging due to significant steric hindrance, which likely results in low conversion rates, the resulting material could offer unique properties for specialized applications, particularly in the realm of controlled drug delivery. Researchers attempting this modification should be prepared for extended reaction times and should employ a suite of characterization techniques to accurately assess the degree of functionalization and its impact on the MOF's structural and porous properties. Further optimization of reaction conditions, such as the use of different solvents or catalysts, may be necessary to improve the efficiency of this sterically demanding modification.

References

Application Notes and Protocols for Bioconjugation Strategies Using tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and drug development.[1] Isothiocyanates are a class of reagents that react with nucleophilic groups on biomolecules, primarily primary amines and thiols, making them valuable tools for bioconjugation.[2][3] Tert-Butyl isothiocyanate, a member of this class, offers a unique set of properties due to its sterically hindered tert-butyl group, which can influence its reactivity and the stability of the resulting bioconjugate.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation. It covers the principles of the reaction, key experimental considerations, and step-by-step protocols for the modification of proteins and peptides.

Principle of the Method

The isothiocyanate group (-N=C=S) of this compound is an electrophilic moiety that readily reacts with nucleophiles.[4] The primary targets for bioconjugation on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, which react to form a stable thiourea (B124793) linkage.[5][6] Under specific conditions, isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate (B8719985) linkage.[5][7]

The reaction with primary amines is most efficient at alkaline pH (typically pH 8.5-9.5), where the amine group is deprotonated and thus more nucleophilic.[2][8] Conversely, the reaction with thiols is favored at a slightly acidic to neutral pH (pH 6.5-7.5).[3] This pH-dependent selectivity allows for a degree of control over the site of conjugation.

Key Features of this compound in Bioconjugation

  • Steric Hindrance: The bulky tert-butyl group can influence the rate and selectivity of the conjugation reaction. It may provide steric shielding to the resulting thiourea linkage, potentially enhancing its stability against enzymatic degradation.

  • Hydrophobicity: The tert-butyl group increases the hydrophobicity of the label, which could be advantageous for applications involving interactions with lipid membranes or hydrophobic pockets of proteins.

  • Thiourea Linkage Stability: While generally considered stable, recent studies have suggested that thiourea bonds may exhibit instability in vivo, a critical consideration for the development of therapeutics.[5] The stability of the specific thiourea linkage formed by this compound should be empirically determined for each application.

Applications

  • Protein and Peptide Labeling: Introduction of a small, hydrophobic tag for analytical purposes.

  • Drug Development: As a linker to conjugate small molecule drugs to targeting moieties like antibodies or peptides.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with primary amines.

  • Protein Structure and Function Studies: Covalent modification of specific residues to probe their role in protein function. For example, this compound has been shown to inactivate Cytochrome P450 2E1 by covalently binding to a cysteine residue.[5]

Data Presentation

Table 1: Reactivity and Selectivity of Isothiocyanates

IsothiocyanateTarget ResidueLinkage FormedOptimal pHLinkage StabilityReference
General IsothiocyanatesPrimary Amines (Lysine, N-terminus)Thiourea8.5 - 9.5Generally stable, but can show in vivo instability.[2][5]
General IsothiocyanatesThiols (Cysteine)Dithiocarbamate6.5 - 7.5Reversible, less stable than thiourea.[3][5]
This compoundCysteineDithiocarbamateNot specifiedCovalent bond formation observed.[5]

Table 2: Quantitative Parameters for a Model Isothiocyanate (Benzyl Isothiocyanate) Reaction

ParameterValueConditionsReference
Reaction Rate with Glutathione (GSH) at pH 6.51.13 h⁻¹0.25 mM Benzyl (B1604629) ITC, 5 mM GSH in PBS[9]
Reaction Rate with Glutathione (GSH) at pH 8.0>13.9 h⁻¹0.25 mM Benzyl ITC, 5 mM GSH in PBS[9]
Conversion with Peptide (containing Cys & Lys) at pH 6.579% Cysteine modification1 mM Benzyl ITC, 0.1 mM peptide in PBS, 16h, 25°C[9]
Conversion with Peptide (containing Cys & Lys) at pH 8.077% Cysteine, 5% Cysteine + Lysine modification1 mM Benzyl ITC, 0.1 mM peptide in PBS, 16h, 25°C[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general method for conjugating this compound to primary amines (lysine residues and N-terminus) on a target protein.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound (99% purity)[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting column (e.g., PD-10) or dialysis equipment

  • Storage Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the isothiocyanate. If necessary, exchange the protein into the Reaction Buffer using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein. The optimal molar ratio should be determined empirically for each protein.

    • Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature with continuous gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours. Protect the reaction from light if the bioconjugate is light-sensitive.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess this compound, quenching reagent, and byproducts by size-exclusion chromatography using a desalting column pre-equilibrated with the desired Storage Buffer. Alternatively, dialysis against the Storage Buffer can be used.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

    • Characterize the extent of modification (degree of labeling) using techniques such as mass spectrometry (MALDI-TOF or LC-MS) to observe the mass shift corresponding to the addition of the tert-butylthiocarbamoyl group (mass increase of 115.20 Da).[5]

Protocol 2: Mass Spectrometry Analysis of a this compound-Labeled Protein

This protocol outlines the general steps for identifying the sites of modification on a protein after conjugation with this compound.

Materials:

  • Purified this compound-labeled protein (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Formic Acid (0.1%)

  • C18 desalting spin column

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the protein sample with 50 mM Ammonium Bicarbonate buffer.

    • Add trypsin at a 1:50 (w/w) ratio of protease to protein and incubate overnight at 37°C.[11]

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Lyophilize the desalted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.[11]

    • Set the mass spectrometer to perform data-dependent acquisition to fragment the peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using appropriate software (e.g., Mascot, Sequest).

    • Specify a variable modification corresponding to the mass of the tert-butylthiocarbamoyl group (+115.051 Da) on lysine residues and the N-terminus to identify the modified peptides and pinpoint the exact sites of conjugation.

Mandatory Visualization

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution in Amine-Free Buffer (pH 8.5-9.5) Conjugation Conjugation Reaction (1-4h, RT or 4-12h, 4°C) Protein->Conjugation tBuNCS This compound in Anhydrous DMF/DMSO tBuNCS->Conjugation Quenching Quench Reaction (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for protein bioconjugation with this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Lysine or N-terminus) Product Protein-NH-C(=S)-NH-tBu (Thiourea Conjugate) Protein->Product + tBuNCS S=C=N-tBu (this compound) tBuNCS->Product pH 8.5-9.5

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting_Logic Problem Problem: Low or No Conjugation Cause1 Cause: Inactive Reagent Problem->Cause1 Check Cause2 Cause: Suboptimal pH Problem->Cause2 Check Cause3 Cause: Competing Nucleophiles Problem->Cause3 Check Cause4 Cause: Insufficient Molar Excess Problem->Cause4 Check Solution1 Solution: Use fresh this compound and anhydrous solvent Cause1->Solution1 Action Solution2 Solution: Verify reaction buffer pH is 8.5-9.5 Cause2->Solution2 Action Solution3 Solution: Ensure buffer is free of primary amines Cause3->Solution3 Action Solution4 Solution: Increase molar ratio of This compound to protein Cause4->Solution4 Action

Caption: Troubleshooting guide for low conjugation efficiency.

References

Application Notes & Protocols: Kinetic Analysis of tert-Butyl Isothiocyanate Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between isothiocyanates and primary amines to form thiourea (B124793) derivatives is a cornerstone of medicinal chemistry and drug development. Thioureas are key structural motifs in a wide range of biologically active compounds. Tert-butyl isothiocyanate is a particularly interesting reagent due to the steric hindrance provided by the tert-butyl group, which can influence reaction rates and the stability of the resulting products.[1] Understanding the kinetics of this reaction is crucial for optimizing synthesis, developing structure-activity relationships (SAR), and for applications in bioconjugate chemistry.[2] These notes provide detailed protocols for monitoring the reaction kinetics and present relevant data to guide experimental design.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[3] This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product.

Studies on the aminolysis of similar isothiocyanates have shown that the reaction can involve kinetic terms that are second order with respect to the amine.[4] This suggests that a second molecule of the amine can act as a base catalyst, facilitating the proton transfer step in the prototropic rearrangement of the intermediate.[4] The overall rate of reaction is influenced by the nucleophilicity of the amine, steric hindrance around the reactive centers, and the solvent used.[2]

ReactionMechanism reactant1 This compound (CH₃)₃C-N=C=S p1 reactant1->p1 reactant2 + Primary Amine R-NH₂ reactant2->p1 intermediate Zwitterionic Intermediate [(CH₃)₃C-N=C(S⁻)-N⁺H₂R] p2 intermediate->p2 Proton Transfer product Thiourea Product (CH₃)₃C-NH-C(S)-NHR p1->intermediate Nucleophilic Attack p2->product

Caption: Nucleophilic addition mechanism for the reaction of this compound with a primary amine.

Data Presentation: Comparative Reaction Kinetics

IsothiocyanateStructureRate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCS130[5]
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCS75[5]
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCS45[5]
Note: The data presented is for non-enzymatic conjugation with glutathione. The reactivity trend is influenced by the electronic and steric properties of the substituent attached to the isothiocyanate group.[5]

Experimental Protocols

Accurate monitoring of the reaction is essential for determining kinetic parameters.[3] The choice of method depends on the specific properties of the reactants and products, and the equipment available.

ExperimentalWorkflow General Workflow for Kinetic Analysis prep Reagent Preparation - Stock solutions of this compound - Stock solution of primary amine - Buffered solvent setup Reaction Setup - Temperature-controlled vessel (Cuvette, Flask, or NMR Tube) prep->setup initiate Initiate Reaction - Add amine to isothiocyanate solution - Start timer immediately setup->initiate monitor Reaction Monitoring (Choose one method) initiate->monitor hplc HPLC Analysis - Withdraw & quench aliquots - Inject at time intervals monitor->hplc Chromatography uvvis UV-Vis Analysis - Monitor absorbance change at product λmax monitor->uvvis Spectroscopy nmr NMR Analysis - Acquire spectra at time intervals monitor->nmr Spectrometry analysis Data Analysis - Plot Concentration vs. Time - Fit to integrated rate law - Determine rate constant (k) hplc->analysis uvvis->analysis nmr->analysis

Caption: General experimental workflow for monitoring reaction kinetics.

Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis

This method is suitable when the thiourea product has a distinct UV-Vis absorbance maximum (λ_max) compared to the reactants.[5]

Materials:

  • This compound (CAS: 590-42-1)

  • Primary amine of interest

  • Anhydrous solvent (e.g., acetonitrile, DMSO)[5]

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent.[5]

    • Prepare a stock solution of the primary amine (e.g., 100 mM for pseudo-first-order conditions) in the chosen buffer.[5]

  • Determination of Product λ_max:

    • Prepare a sample with final concentrations of the isothiocyanate (e.g., 50 µM) and amine (e.g., 5 mM) to allow the reaction to proceed to completion.[5]

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max) for the thiourea product.[5]

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).[5]

    • In a quartz cuvette, add the buffer and the amine solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the this compound stock solution. Mix rapidly by inverting the cuvette.[5]

    • Immediately begin monitoring the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15-30 seconds).[5]

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order conditions (large excess of amine), plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The pseudo-first-order rate constant (k') is determined from the negative slope of this line. The second-order rate constant (k) is calculated by dividing k' by the concentration of the amine.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and versatile technique for separating and quantifying reactants and products over time, making it ideal for kinetic studies.[5]

Materials:

  • This compound

  • Primary amine of interest

  • Reaction solvent (e.g., acetonitrile, THF)[3]

  • Quenching solution (e.g., a dilute acid in the mobile phase to stop the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis/PDA)

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good separation between the this compound, the primary amine, and the thiourea product.

    • Create calibration curves for the starting material and/or the product to convert peak area to concentration.[5]

  • Reaction Setup:

    • In a temperature-controlled flask with a magnetic stirrer, dissolve this compound (e.g., 0.1 M) in the chosen solvent.[3]

    • Initiate the reaction by adding the primary amine (e.g., 1.0-1.2 equivalents). Start timing immediately.[3]

  • Sample Collection:

    • At specified time intervals (t=0, 1, 2, 5, 10, 20... minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a fixed volume of the quenching solution in an HPLC vial.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Record the peak areas for the reactant and product at each time point.

  • Data Analysis:

    • Convert peak areas to concentrations using the calibration curves.

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order).[5]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time reaction monitoring by ¹H NMR is possible if there are non-overlapping peaks for the reactants and products.

Materials:

  • This compound

  • Primary amine of interest

  • Deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)

  • NMR spectrometer

Procedure:

  • Peak Identification:

    • Acquire ¹H NMR spectra of the pure this compound, the primary amine, and the final thiourea product to identify characteristic, non-overlapping peaks for each species.

  • Reaction Setup:

    • Set up the reaction directly in an NMR tube using the chosen deuterated solvent.

    • Acquire an initial spectrum (t=0) of the this compound solution.

    • Add the primary amine to the NMR tube, mix quickly, and place it in the spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular, predetermined time intervals.[3]

  • Data Analysis:

    • Integrate the area of a characteristic peak for the starting material and a characteristic peak for the product in each spectrum.

    • The relative concentration of each species at a given time is proportional to its integral value.

    • Plot the concentration (or relative integral value) of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.[3]

Safety Precautions

  • This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause eye and respiratory irritation.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid using buffers that contain free amines, such as Tris or glycine, as they will react with the isothiocyanate.[6]

References

Application Notes and Protocols for the Use of tert-Butyl Isothiocyanate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. tert-Butyl isothiocyanate serves as a valuable building block in SPS, primarily for the synthesis of N,N'-disubstituted thioureas. The tert-butyl group offers unique steric and electronic properties that can be exploited in molecular design. This document provides a detailed protocol for the use of this compound in solid-phase synthesis, focusing on the generation of a diverse library of N-tert-butyl-N'-aryl thioureas. The protocols outlined below are based on established methodologies for solid-phase organic synthesis and are intended to be a comprehensive guide for researchers.

Principle of the Method

The solid-phase synthesis of N-tert-butyl-N'-aryl thioureas involves the reaction of a resin-bound amine with this compound. The resulting N-tert-butyl thiourea (B124793) derivative is then cleaved from the solid support to yield the final product. This methodology allows for the efficient purification of intermediates by simple filtration and washing of the resin, and the modular nature of the synthesis enables the creation of a library of compounds by varying the starting resin-bound amine.

Experimental Protocols

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB, 1.0-2.0 mmol/g loading capacity

  • Primary amines (a diverse set for library synthesis)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or rotator

  • Filtration apparatus

Protocol 1: Immobilization of Primary Amines on Merrifield Resin

This protocol describes the initial step of attaching a variety of primary amines to the solid support.

  • Resin Swelling: Swell the Merrifield resin (1.0 g, approx. 1.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Amine Coupling: To the swollen resin, add the primary amine (5 equivalents, 7.5 mmol) and DIPEA (5 equivalents, 7.5 mmol) in DMF (10 mL).

  • Reaction: Shake the mixture at 60°C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The successful immobilization can be confirmed by a qualitative ninhydrin (B49086) test (a positive test for primary amines will show a color change).

Protocol 2: Synthesis of N-tert-Butyl-N'-Aryl Thioureas

This protocol details the core reaction of the immobilized amine with this compound.

  • Resin Swelling: Swell the amine-functionalized resin (from Protocol 1) in DCM (10 mL) for 30 minutes.

  • Thiourea Formation: To the swollen resin, add a solution of this compound (3 equivalents based on the initial resin loading) in DCM (10 mL).

  • Reaction: Shake the mixture at room temperature for 12-16 hours.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin-bound thiourea under vacuum. The completion of the reaction can be monitored by the disappearance of the amine signal in an IR spectrum of a resin sample or by a negative ninhydrin test.

Protocol 3: Cleavage of N-tert-Butyl-N'-Aryl Thioureas from the Resin

This protocol describes the final step of releasing the synthesized thiourea from the solid support.

  • Resin Swelling: Swell the dried resin-bound thiourea in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the swollen resin and shake at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the TFA.

  • Product Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Isolate the precipitate by centrifugation or filtration and wash with cold diethyl ether. The crude product can be further purified by chromatography if necessary.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a small library of N-tert-butyl-N'-aryl thioureas using the protocols described above. The yields and purities are representative and may vary depending on the specific amine used.

EntryStarting AmineProductExpected Yield (%)Purity (%)
1AnilineN-tert-Butyl-N'-phenylthiourea85-95>90
24-ChloroanilineN-tert-Butyl-N'-(4-chlorophenyl)thiourea80-90>90
34-MethoxyanilineN-tert-Butyl-N'-(4-methoxyphenyl)thiourea88-98>95
4BenzylamineN-Benzyl-N'-tert-butylthiourea90-98>95

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of N-tert-butyl-N'-aryl thioureas.

experimental_workflow start Start: Merrifield Resin swell1 Swell Resin in DMF start->swell1 couple_amine Couple Primary Amine (Amine, DIPEA, DMF, 60°C) swell1->couple_amine wash1 Wash (DMF, DCM, MeOH) couple_amine->wash1 dry1 Dry Resin wash1->dry1 amine_resin Amine-Functionalized Resin dry1->amine_resin swell2 Swell Resin in DCM amine_resin->swell2 add_tbitc Add this compound in DCM swell2->add_tbitc thiourea_formation Thiourea Formation (Room Temperature) add_tbitc->thiourea_formation wash2 Wash (DCM, DMF, MeOH) thiourea_formation->wash2 dry2 Dry Resin wash2->dry2 thiourea_resin Resin-Bound Thiourea dry2->thiourea_resin swell3 Swell Resin in DCM thiourea_resin->swell3 cleavage Cleavage (TFA/TIS/H2O) swell3->cleavage filtration Filtration cleavage->filtration evaporation Evaporation filtration->evaporation precipitation Precipitation evaporation->precipitation end Final Product: N-tert-Butyl-N'-Aryl Thiourea precipitation->end

Caption: Workflow for solid-phase synthesis of N-tert-butyl-N'-aryl thioureas.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis.

logical_relationship cluster_0 Resin Functionalization cluster_1 Thiourea Synthesis cluster_2 Product Isolation Resin_Swelling_1 Resin Swelling Amine_Immobilization Amine Immobilization Resin_Swelling_1->Amine_Immobilization Enables reaction Washing_Drying_1 Washing & Drying Amine_Immobilization->Washing_Drying_1 Removes excess reagents Resin_Swelling_2 Resin Swelling Washing_Drying_1->Resin_Swelling_2 Provides functionalized resin Thiourea_Formation Thiourea Formation with This compound Resin_Swelling_2->Thiourea_Formation Prepares for reaction Washing_Drying_2 Washing & Drying Thiourea_Formation->Washing_Drying_2 Removes byproducts Cleavage Cleavage from Resin Washing_Drying_2->Cleavage Provides resin-bound product Purification Purification Cleavage->Purification Yields crude product

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound with the formula (CH₃)₃CNCS.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[1] Due to the electrophilic nature of the isothiocyanate group, it readily reacts with nucleophiles, particularly primary and secondary amines, to form substituted thioureas.[3][4] This reactivity makes it a valuable building block in organic synthesis for the creation of various nitrogen and sulfur-containing compounds used in pharmaceuticals and materials science.[1]

Q2: What are the critical storage and handling precautions for this compound?

This compound is moisture-sensitive and can decompose upon contact with water.[2][5][6] It is also flammable and should be kept away from heat, sparks, and open flames.[5] Proper storage is in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as acids, bases, alcohols, amines, and strong oxidizing agents.[1][5] Due to its irritating and toxic nature, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[1][5]

Q3: My synthesis of this compound resulted in a low yield and a significant amount of tert-butyl thiocyanate (B1210189) as a byproduct. How can I optimize the synthesis?

The synthesis of this compound from tert-butyl alcohol and ammonium (B1175870) thiocyanate in the presence of acid often produces the isomeric byproduct tert-butyl thiocyanate. To favor the formation of the isothiocyanate, a two-step process can be employed where the initial mixture is treated with a catalyst such as dry hydrogen chloride gas after the initial reaction phase. This catalytic step helps to convert the thiocyanate isomer to the desired isothiocyanate, significantly improving the purity.[7]

Troubleshooting Guides

Synthesis of this compound

Issue: Low Purity - High percentage of tert-butyl thiocyanate byproduct.

  • Cause: Direct isomerization of the thiocyanate to the isothiocyanate is an equilibrium process. Reaction conditions may not sufficiently favor the isothiocyanate.

  • Solution: Implement a post-reaction catalytic isomerization step. After the initial reaction of tert-butyl alcohol and ammonium thiocyanate, separate the organic layer and treat it with dry hydrogen chloride gas. This has been shown to convert the thiocyanate to the isothiocyanate with purities exceeding 98%.[7]

Issue: Low Yield.

  • Cause 1: Incomplete Reaction. Reaction time or temperature may be insufficient.

    • Solution: Ensure the reaction is allowed to proceed for the recommended time at the optimal temperature (e.g., reflux for a specified period).[7]

  • Cause 2: Loss during Workup. The product is volatile and can be lost during solvent removal.

    • Solution: Use a rotary evaporator with a cooled water bath and carefully control the vacuum to avoid excessive evaporation of the product.[8]

  • Cause 3: Decomposition. The presence of water or other incompatible substances can lead to degradation.

    • Solution: Use dry glassware and reagents. Ensure the workup effectively removes all aqueous and acidic/basic residues before final purification.[8]

Reactions of this compound (e.g., Thiourea (B124793) Synthesis)

Issue: Low or No Yield of Thiourea Product.

  • Cause 1: Poorly Nucleophilic Amine. Amines with electron-withdrawing groups are less reactive.

    • Solution: Increase the reaction temperature or prolong the reaction time. The addition of a non-nucleophilic base can also help to deprotonate the amine and increase its nucleophilicity.[3]

  • Cause 2: Steric Hindrance. A bulky amine or isothiocyanate can slow down the reaction.

    • Solution: Increase the reaction temperature. Microwave irradiation can also be effective in overcoming steric barriers.[3]

  • Cause 3: Degradation of this compound. The reagent may have degraded due to improper storage or handling.

    • Solution: Use freshly opened or purified this compound. Ensure it has been stored under anhydrous conditions.[3]

Issue: Formation of Symmetric Thiourea Byproduct in Unsymmetrical Thiourea Synthesis.

  • Cause: If the isothiocyanate is generated in situ from a primary amine and a thiocarbonyl source, it can react with the starting amine before the addition of the second, different amine.

  • Solution: Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before the dropwise addition of the second amine.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of this compound

Molar Ratio (t-BuOH:NH₄SCN:HCl)Reaction Time (hours)Temperature (°C)% tert-Butyl Thiocyanate% this compoundPurity after HCl catalysis
1 : 1.1 : 2.5245 (reflux)5446>98%
1 : 1.2 : 3.00.550 (reflux)3862>98%
1 : 1.3 : 2.41.545 (reflux)5842>98%

Data synthesized from patent CN111450857A.[7]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is based on the method described in patent CN111450857A, which includes a catalytic isomerization step to improve purity.[7]

Materials:

  • tert-Butyl alcohol (85%)

  • Ammonium thiocyanate

  • Hydrochloric acid (30%)

  • Dry hydrogen chloride gas

  • Water

  • Nitrogen gas

Procedure:

  • Initial Reaction:

    • In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 76.1 g of ammonium thiocyanate in 200 g of water.

    • Add 87 g of 85% tert-butyl alcohol to the solution.

    • Heat the mixture to 45-50 °C.

    • Slowly add 220 g of 30% hydrochloric acid over 30 minutes while stirring.

    • Maintain the reaction at reflux for 2 hours.

    • Stop stirring and allow the layers to separate.

    • Remove the lower aqueous layer. The upper organic layer contains a mixture of this compound and tert-butyl thiocyanate.

  • Catalytic Isomerization:

    • Transfer the upper organic layer to a dry reaction vessel.

    • Heat the material to 50-60 °C under vacuum (0.08-0.09 MPa).

    • Introduce dry hydrogen chloride gas until the pressure returns to normal.

    • Seal the vessel and maintain the temperature for 30 minutes.

    • Purge the vessel with nitrogen gas.

  • Purification:

    • The resulting product is high-purity this compound (>98%).

    • If necessary, further purification can be achieved by vacuum distillation.

Protocol 2: General Synthesis of a Thiourea from this compound

This is a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • In a dry, round-bottom flask, dissolve the primary amine (1.0 eq) in the anhydrous solvent.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For less reactive amines, the reaction mixture can be heated to reflux.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_isomerization Catalytic Isomerization Reaction_Setup 1. Mix t-BuOH, NH4SCN, H2O Heating 2. Heat to 45-50°C Reaction_Setup->Heating HCl_Addition 3. Add HCl (30%) Heating->HCl_Addition Reflux 4. Reflux for 2h HCl_Addition->Reflux Phase_Separation 5. Separate Organic Layer Reflux->Phase_Separation Heating_Vac 6. Heat to 50-60°C under Vacuum Phase_Separation->Heating_Vac Crude Product HCl_Gas 7. Introduce dry HCl gas Heating_Vac->HCl_Gas Hold 8. Hold for 30 min HCl_Gas->Hold N2_Purge 9. Purge with N2 Hold->N2_Purge Purification 10. Vacuum Distillation (Optional) N2_Purge->Purification High-Purity Product

Caption: Workflow for the optimized synthesis of this compound.

troubleshooting_low_yield Start Low Yield of Thiourea Check_Amine Is the amine poorly nucleophilic (e.g., has EWGs)? Start->Check_Amine Check_Sterics Is there significant steric hindrance? Check_Amine->Check_Sterics No Increase_Temp Increase reaction temperature or prolong reaction time. Check_Amine->Increase_Temp Yes Add_Base Add a non-nucleophilic base. Check_Amine->Add_Base Yes Check_Reagent Is the this compound old or improperly stored? Check_Sterics->Check_Reagent No Check_Sterics->Increase_Temp Yes Use_Fresh_Reagent Use fresh/purified This compound. Check_Reagent->Use_Fresh_Reagent Yes Success Yield Improved Check_Reagent->Success No Increase_Temp->Success Add_Base->Success Use_Fresh_Reagent->Success

Caption: Troubleshooting logic for low yield in thiourea synthesis.

References

Technical Support Center: Reactions of tert-Butyl Isothiocyanate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of tert-butyl isothiocyanate in your research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues when working with this compound and amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and an amine?

The primary reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. This reaction forms a substituted thiourea (B124793). The reaction is typically straightforward and proceeds with high yields under appropriate conditions.[1]

Q2: What are the most common side reactions I should be aware of?

The most common side reactions include:

  • Incomplete reaction due to steric hindrance: The bulky tert-butyl group can slow down the reaction, especially when the amine is also sterically hindered.[1]

  • Hydrolysis of this compound: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form tert-butylamine (B42293) and other byproducts.

  • Thermal decomposition: At elevated temperatures, this compound may decompose. While specific decomposition products for this compound are not well-documented in readily available literature, thermal degradation of other isothiocyanates can lead to a variety of sulfur-containing compounds and symmetrically disubstituted thioureas.[2]

  • Formation of symmetrical N,N'-dialkylthioureas: This is more common when the isothiocyanate is generated in-situ. However, if your amine starting material is contaminated or if there are reactive impurities, this can be a potential byproduct.[1]

Q3: Why is my reaction with this compound so slow?

Slow reaction rates are often attributed to:

  • Steric Hindrance: The tert-butyl group is sterically demanding. If the amine partner is also bulky (e.g., a secondary amine with large substituents or a primary amine with branching near the amino group), the approach of the nucleophilic amine to the electrophilic carbon of the isothiocyanate is impeded.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., anilines with nitro or cyano groups) are less nucleophilic and will react more slowly.

  • Low Reaction Temperature: While many reactions proceed at room temperature, sterically hindered or electronically deactivated substrates may require heating to achieve a reasonable reaction rate.

Q4: Can I use secondary amines in this reaction?

Yes, secondary amines can be used to synthesize trisubstituted thioureas. However, these reactions are often slower than with primary amines due to increased steric hindrance. Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
Reaction has not proceeded to completion (starting materials remain).Steric Hindrance: Both the tert-butyl group and a bulky amine can significantly slow the reaction.1. Increase Reaction Time: Monitor the reaction by TLC for an extended period (24-48 hours). 2. Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like THF or acetonitrile (B52724) can be effective. 3. Use a Catalyst: For weakly nucleophilic amines, the addition of a non-nucleophilic base like triethylamine (B128534) can help.
Low Amine Nucleophilicity: The amine is electronically deactivated.1. Add a Base: Incorporate a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to increase the effective nucleophilicity of the amine. 2. Increase Temperature: As with steric hindrance, heating can help overcome the activation energy barrier.
Degradation of Reactants: this compound may be old or impure.1. Use Fresh Reagent: Use freshly opened or purified this compound. 2. Check Purity: Assess the purity of the isothiocyanate by GC or NMR before use.
Product is lost during workup.Product Solubility: The thiourea product may have some solubility in the aqueous phase, especially if it contains polar functional groups.1. Back-extract: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Use Brine: Wash the combined organic layers with brine to reduce the solubility of the organic product in any remaining aqueous phase.
Issue 2: Presence of Unexpected Byproducts
Symptom Possible Cause Identification and Mitigation
A byproduct with a mass corresponding to a symmetrical thiourea of your starting amine is observed.In-situ reaction: This can occur if the isothiocyanate is generated in the same pot and reacts with the starting amine before the second amine is added.Mitigation: If you are preparing the isothiocyanate yourself, ensure the first step goes to completion before adding the second amine. When using commercial this compound, ensure it is free from precursors.
Presence of tert-butylamine or related byproducts.Hydrolysis: Water in the solvent or on glassware can lead to the hydrolysis of the isothiocyanate.Identification: Detectable by GC-MS or LC-MS. Mitigation: Use anhydrous solvents and flame-dried glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
A complex mixture of unidentified products, especially at higher temperatures.Thermal Decomposition: The reaction temperature may be too high, causing the isothiocyanate or product to decompose.Identification: Can be difficult to characterize fully. May appear as a baseline smear on TLC. Mitigation: Run the reaction at a lower temperature for a longer period. Monitor for product formation and stop the reaction once the starting material is consumed to avoid prolonged heating.

Data Presentation

Table 1: General Reaction Conditions and Expected Outcomes

Amine TypeSteric HindranceNucleophilicityTypical Reaction ConditionsExpected YieldCommon Issues
Primary (linear)LowHighRoom Temperature, 1-4 hHigh (>90%)Generally few issues.
Primary (branched)ModerateHighRoom Temp to 50°C, 4-24 hGood to High (70-90%)Slower reaction rates.
SecondaryModerate to HighModerate50°C to Reflux, 12-48 hModerate to Good (50-80%)Very slow reactions, may require prolonged heating.
Aromatic (electron-rich)LowModerateRoom Temperature, 2-8 hHigh (>85%)Generally straightforward.
Aromatic (electron-poor)LowLow50°C to Reflux, 24-72 hLow to Moderate (30-70%)Requires forcing conditions and may lead to side products.

Experimental Protocols

Protocol 1: General Synthesis of an N-tert-Butyl-N'-alkyl/aryl-thiourea

This protocol is a general procedure for the reaction of this compound with a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the primary amine in the anhydrous solvent in the round-bottom flask.

  • Add the this compound to the stirred solution at room temperature. For highly reactive amines, an ice bath can be used to control any exotherm.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C).

  • Once the reaction is complete (indicated by the consumption of the limiting reagent by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with a Sterically Hindered or Weakly Nucleophilic Amine

This protocol provides modifications for challenging amine substrates.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Triethylamine, optional, 1.1 eq for weakly nucleophilic amines)

  • Round-bottom flask with stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine in the anhydrous solvent in the round-bottom flask.

  • If using a weakly nucleophilic amine, add the non-nucleophilic base to the solution.

  • Add the this compound to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Due to the low reactivity, the reaction may require several hours to days.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If a base was used, the crude product may need an aqueous workup (e.g., washing with dilute acid, water, and brine) before purification by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: Reaction Pathways

reaction_pathways Reaction Pathways of this compound with Amines cluster_main Desired Reaction cluster_side Common Side Reactions A This compound C N-tert-Butyl-N'-substituted Thiourea A->C + R-NHR' D Hydrolysis (tert-Butylamine) A->D + H2O E Thermal Decomposition Products A->E Heat (Δ) B Primary/Secondary Amine (R-NHR') B->C F Symmetrical Thiourea (from amine starting material) B->F + impurity/precursor

Caption: Main reaction and potential side reactions of this compound.

Diagram 2: Experimental Workflow

experimental_workflow General Experimental Workflow start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_reagent Add tert-Butyl Isothiocyanate dissolve_amine->add_reagent reaction Stir at RT or Heat add_reagent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup/ Solvent Removal monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Pure Thiourea Product purify->product

Caption: A typical experimental workflow for thiourea synthesis.

Diagram 3: Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield cluster_outcomes TLC Analysis Outcomes cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc sm_present Starting Material Remains check_tlc->sm_present byproducts Byproducts Observed check_tlc->byproducts clean_low Clean Reaction, Low Isolated Yield check_tlc->clean_low increase_time_temp Increase Reaction Time/Temp Consider a Base sm_present->increase_time_temp optimize_conditions Optimize Conditions (Lower Temp, Anhydrous) byproducts->optimize_conditions improve_workup Optimize Workup & Purification clean_low->improve_workup

Caption: A logical workflow for troubleshooting low reaction yields.

References

How to remove Boc-protected amine byproduct in isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isothiocyanates, with a specific focus on the removal of Boc-protected amine byproducts.

Troubleshooting Guide: Removing Boc-Protected Amine Byproduct

Issue: My final isothiocyanate product is contaminated with the Boc-protected starting amine. How can I remove it?

This is a common issue, particularly when using sterically hindered or electron-deficient amines. The Boc-protected amine byproduct often has similar polarity to the desired isothiocyanate, making separation challenging. Here are several methods to address this, ranging from simple workup modifications to chromatographic purification.

Logical Workflow for Byproduct Removal

workflow start Crude Product (Isothiocyanate + Boc-Amine) extraction Liquid-Liquid Extraction (Acid Wash) start->extraction Initial Purification chromatography Column Chromatography extraction->chromatography If byproduct persists scavenger Scavenger Resin extraction->scavenger Alternative to Chromatography end Pure Isothiocyanate chromatography->end scavenger->end

Caption: A decision workflow for the purification of isothiocyanates from Boc-protected amine byproducts.

Method 1: Selective Liquid-Liquid Extraction (Acid Wash)

This method leverages the key chemical difference between the isothiocyanate and the Boc-protected amine: the Boc group's stability. While the isothiocyanate group can be sensitive to harsh pH, the Boc-protected amine is generally stable to base but can be cleaved under acidic conditions. However, a mild acidic wash can protonate any unreacted primary amine without significantly affecting the Boc-protected amine or the isothiocyanate. The Boc-protected amine, being non-basic, will remain in the organic layer. This method is most effective for removing residual starting primary amine, but a carefully controlled acid wash can sometimes improve separation of the Boc-protected amine in subsequent steps by ensuring all more basic impurities are removed.

For removing the Boc-protected amine itself, the difference in basicity is the key. The Boc-protected amine is significantly less basic than the corresponding free amine and will not typically be extracted by aqueous acid. However, isothiocyanates can be sensitive to acidic conditions, so this method must be approached with caution. A patent for the purification of isothiocyanates suggests an acidic wash can be beneficial[1].

Experimental Protocol: Mild Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 0.5 M HCl or 5% citric acid). Perform the wash gently to avoid emulsion formation.

  • Separation: Separate the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified product.

Table 1: Comparison of Extraction Conditions

ParameterCondition 1Condition 2Recommendation
Aqueous Wash 1 M HCl5% Citric AcidStart with the milder citric acid to avoid potential degradation of the isothiocyanate.
Number of Washes 12-3Multiple washes with a smaller volume are more effective than a single large volume wash.
Contact Time < 5 minutes1-2 minutesMinimize contact time with the acidic solution to reduce the risk of product degradation.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[3] Generally, Boc-protected amines are less polar than their corresponding isothiocyanates, but this can vary depending on the specific molecule. A careful selection of the solvent system is crucial for successful separation.

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a silica (B1680970) gel column with a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. The less polar compound will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure isothiocyanate.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Polarity of IsothiocyanateStarting Solvent System (Hexane:Ethyl Acetate)Gradient Increase
Low 98:2 to 95:5Increase ethyl acetate percentage by 2-5% increments.
Medium 90:10 to 80:20Increase ethyl acetate percentage by 5-10% increments.
High 70:30 to 50:50Increase ethyl acetate percentage by 10-20% increments.

Method 3: Scavenger Resins (Solid-Phase Extraction)

Scavenger resins provide a powerful tool for purifying reaction mixtures by selectively binding to and removing specific functional groups. For this application, a resin that reacts with the Boc-protected amine without affecting the isothiocyanate is ideal. While there are no commercially available scavenger resins specifically for Boc-protected amines, it is possible to use a resin that scavenges primary or secondary amines if the Boc group is first removed under conditions that do not harm the isothiocyanate. This is an advanced technique and should be considered if other methods fail.

A more direct approach would be to use solid-phase extraction (SPE) with a sorbent that has differential affinity for the isothiocyanate and the Boc-protected amine based on polarity.[4][5][6]

Workflow for Scavenger-Based Purification

scavenger_workflow start Crude Product (Isothiocyanate + Boc-Amine) spe_cartridge Load onto SPE Cartridge (e.g., C18 or Silica) start->spe_cartridge wash_impurities Wash with a weak solvent to elute less polar component spe_cartridge->wash_impurities elute_product Elute product with a stronger solvent wash_impurities->elute_product end Pure Isothiocyanate elute_product->end

Caption: A generalized workflow for purification using solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose an SPE cartridge with a suitable stationary phase (e.g., silica for normal phase, C18 for reverse phase) based on the polarity of your compounds.

  • Conditioning: Condition the cartridge with the elution solvent.

  • Loading: Dissolve the crude product in a minimal volume of a suitable solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute the less retained compound (either the byproduct or the product, depending on the stationary phase and solvent system).

  • Elution: Elute the desired product with a stronger solvent.

  • Analysis: Analyze the fractions to confirm the purity of the isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc-protected amine byproduct forming in my reaction?

A1: The formation of Boc-protected amine as a byproduct can occur if the amine starting material reacts with the di-tert-butyl dicarbonate (B1257347) (Boc₂O) before the dithiocarbamate (B8719985) intermediate is fully formed and consumed. This is more likely to happen with:

  • Sterically hindered amines: These react more slowly to form the dithiocarbamate.[2]

  • Poorly soluble or deactivated aryl amines: Similar to sterically hindered amines, their reduced reactivity can lead to the competing Boc-protection reaction.[2]

  • Reaction conditions: Higher temperatures or prolonged reaction times before the addition of the desulfurylating agent can favor byproduct formation. One study suggests that cooling the dithiocarbamate before adding Boc₂O can help avoid this side reaction.[7]

Q2: Can I use a basic wash to remove the Boc-protected amine?

A2: A basic wash is generally not recommended. Boc-protected amines are stable to most bases, so they will not be extracted into an aqueous basic solution.[8] More importantly, isothiocyanates can be unstable under basic conditions, potentially leading to degradation of your desired product.[9]

Q3: How can I confirm that the byproduct has been successfully removed?

A3: Several analytical techniques can be used to assess the purity of your isothiocyanate:

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the characteristic signals of both the isothiocyanate and the Boc-protected amine. The Boc group has a very distinct singlet in the ¹H NMR spectrum around 1.4-1.5 ppm.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide their mass spectra for identification and quantification.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the isothiocyanate and any byproducts.[14][15]

Q4: Are there any alternative synthetic methods that avoid the formation of this byproduct?

A4: Yes, several other methods for synthesizing isothiocyanates exist, some of which may be less prone to the formation of Boc-protected byproducts if a Boc-protected amine is not used as the starting material. These include:

  • Reaction of primary amines with thiophosgene (B130339) or its analogs. [16]

  • Decomposition of dithiocarbamate salts generated in situ using various desulfurizing agents. [14]

  • Visible-light photocatalysis from primary amines and carbon disulfide.

If you must start with a Boc-protected amine, optimizing the reaction conditions (e.g., temperature, order of addition of reagents) is key to minimizing byproduct formation.

References

Technical Support Center: Purification of tert-Butyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving tert-Butyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common products formed from reactions with this compound?

A1: this compound is an electrophile that readily reacts with nucleophiles. The most common reaction products are:

  • N,N'-disubstituted thioureas: Formed from the reaction with primary or secondary amines.

  • O-tert-butyl thiocarbamates: Formed from the reaction with alcohols.

  • S-tert-butyl dithiocarbamates: Formed from the reaction with thiols.

Q2: What are the typical impurities I should expect in my reaction mixture?

A2: Common impurities can include:

  • Unreacted this compound.

  • Unreacted nucleophile (amine, alcohol, or thiol).

  • Symmetrical N,N'-disubstituted thioureas: A common byproduct in reactions with primary amines, where the in-situ formed isothiocyanate reacts with the starting amine.

  • This compound isomer (tert-butyl thiocyanate): May be present as an impurity from the synthesis of this compound.[1]

  • Side products from the decomposition of starting materials or products, especially at elevated temperatures.

Q3: What are the primary purification techniques for products of this compound reactions?

A3: The choice of purification technique depends on the properties of the desired product and impurities. The most common methods are:

  • Recrystallization: Ideal for solid products like many thiourea (B124793) derivatives.

  • Flash Column Chromatography: A versatile technique for separating products from impurities with different polarities.

  • High-Performance Liquid Chromatography (HPLC): Used for high-purity isolation and for separating complex mixtures or isomers.[2][3]

  • Distillation: Suitable for liquid products that are thermally stable and have a significantly different boiling point from impurities.

Troubleshooting Guides

Recrystallization of Thiourea Derivatives

Problem: My thiourea derivative is not crystallizing from solution.

Possible Cause Troubleshooting Steps
Solution is not saturated. Concentrate the solution by carefully evaporating some of the solvent.
Compound is too soluble in the chosen solvent. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until the solution is clear again and allow it to cool slowly.[4]
Supersaturation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Problem: My product "oils out" instead of forming crystals.

Possible Cause Troubleshooting Steps
The melting point of the solute is below the boiling point of the solvent. Select a solvent with a lower boiling point.
The solution was cooled too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
High concentration of impurities. Consider a preliminary purification step, such as flash column chromatography, before recrystallization.
Flash Column Chromatography

Problem: I am not getting good separation of my product from impurities.

Possible Cause Troubleshooting Steps
Incorrect mobile phase polarity. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds, start with a low polarity eluent (e.g., hexanes/ethyl acetate). For more polar compounds, a more polar system (e.g., dichloromethane (B109758)/methanol) may be necessary.
Column overloading. Use an appropriate ratio of silica (B1680970) gel to crude product (typically 30-50:1 by weight).[5]
Co-elution of impurities. Try a different solvent system with different selectivity. For example, if using a hexanes/ethyl acetate (B1210297) gradient, consider a system with dichloromethane or toluene.
Sample is not dissolving completely before loading. Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a suitable loading solvent before applying it to the column.
Distillation

Problem: My product is decomposing during distillation.

Possible Cause Troubleshooting Steps
Distillation temperature is too high. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product.
Presence of acidic or basic impurities. Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate for acidic impurities, or dilute HCl for basic impurities) before distillation. Ensure the product is thoroughly dried before heating.
Prolonged heating. Ensure the distillation apparatus is set up efficiently to minimize the time the product is exposed to high temperatures.

Experimental Protocols

Protocol 1: Purification of N-tert-Butyl-N'-arylthiourea by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Common solvents for recrystallizing thioureas include ethanol, isopropanol, acetone (B3395972), and mixtures such as hexane/ethyl acetate or dichloromethane/diethyl ether. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Analyze the crude reaction mixture by TLC to determine a suitable solvent system for separation. A good solvent system will give the desired product an Rf value of approximately 0.3-0.5 and show good separation from impurities.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: HPLC Purification of Thiourea Derivatives
  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol, acetonitrile) and filter it through a 0.45 µm syringe filter.[2]

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used for non-polar to moderately polar thiourea derivatives.[2] For highly polar compounds, a HILIC column may be more suitable.[2]

    • Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) in water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[2]

    • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the thiourea derivative (e.g., 240 or 254 nm).[2]

  • Purification Run: Inject the sample onto the HPLC system and collect the fraction corresponding to the peak of the desired product.

  • Product Isolation: Remove the mobile phase solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Data Presentation

Table 1: Common Recrystallization Solvents for Thiourea Derivatives

Solvent/Solvent System Comments
EthanolA good general-purpose solvent for many thioureas.
IsopropanolSimilar to ethanol, can be a good alternative.
Acetone/HexaneA two-solvent system effective for compounds soluble in acetone and insoluble in hexane.[7]
Dichloromethane/Diethyl EtherAnother two-solvent system for purifying aryl-substituted thioureas.[6]
WaterSuitable for more polar thiourea derivatives.[7]

Table 2: Typical Flash Chromatography Conditions

Product Type Stationary Phase Typical Mobile Phase
N-tert-Butyl-N'-alkyl/aryl thioureasSilica GelHexanes/Ethyl Acetate gradient or Dichloromethane/Methanol gradient
O-tert-Butyl thiocarbamatesSilica GelHexanes/Ethyl Acetate gradient
S-tert-Butyl dithiocarbamatesSilica GelHexanes/Ethyl Acetate gradient[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification This compound This compound Crude Product Crude Product This compound->Crude Product Reaction with Nucleophile Nucleophile Nucleophile->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization If Solid Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography General Distillation Distillation Crude Product->Distillation If Liquid & Thermally Stable Pure Product Pure Product Recrystallization->Pure Product HPLC HPLC Flash Chromatography->HPLC For higher purity Flash Chromatography->Pure Product Distillation->Pure Product HPLC->Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound reaction products.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oils Out observe->oiling_out Problem Isolate Pure Product Isolate Pure Product crystals->Isolate Pure Product concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-solvent no_crystals->add_antisolvent reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat concentrate->cool add_antisolvent->cool reheat->cool

Caption: Troubleshooting flowchart for the recrystallization of this compound reaction products.

References

Technical Support Center: Improving tert-Butyl Isothiocyanate Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of tert-butyl isothiocyanate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary methods for synthesizing this compound involve the reaction of a primary amine (tert-butylamine) with a thiocarbonylating agent. The most prevalent routes include:

  • Reaction with Carbon Disulfide followed by Desulfurization: This is a widely used two-step process where tert-butylamine (B42293) is first converted to a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.

  • Reaction with Thiophosgene: A classic method that can be effective but is often avoided due to the high toxicity and hazardous nature of thiophosgene.[1][2]

  • Reaction from Ammonium (B1175870) Thiocyanate (B1210189) and tert-Butyl Alcohol: This method involves the reaction of ammonium thiocyanate with tert-butyl alcohol in the presence of an acid, followed by catalytic conversion of the intermediate tert-butyl thiocyanate.[3]

Q2: What are the common side products in this compound synthesis, and how can they be minimized?

The most common side products include:

  • N,N'-di-tert-butylthiourea: This can form if the isothiocyanate reacts with unreacted tert-butylamine. To minimize its formation, ensure slow addition of reagents and efficient stirring to prevent localized high concentrations of the amine.

  • tert-Butyl isocyanide: This can be a byproduct in some synthesis routes.[4] Purification by distillation is typically required to separate it from the desired product.

  • Boc-protected tert-butylamine: When using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent, the formation of the Boc-protected amine can occur, especially with less reactive amines or improper reaction conditions.[1] Using a catalytic amount of DMAP or DABCO can help favor the desired reaction.[1][5]

  • tert-Butyl thiocyanate: This isomer can form, particularly in methods starting from ammonium thiocyanate.[3] Catalytic isomerization or careful purification is necessary to obtain pure this compound.

Q3: How should I purify crude this compound?

Purification of this compound, a volatile liquid, is typically achieved by:

  • Distillation: Vacuum distillation is the most common and effective method for purifying this compound from less volatile impurities.

  • Column Chromatography: For small-scale reactions or to remove specific impurities, column chromatography on silica (B1680970) gel can be employed.[6]

  • Evaporation of Volatile Byproducts: When using reagents like di-tert-butyl dicarbonate, many byproducts are volatile and can be removed by evaporation under reduced pressure, simplifying the workup.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Incomplete formation of the dithiocarbamate intermediate. Ensure the reaction of tert-butylamine with carbon disulfide goes to completion. This can be influenced by the choice of base and solvent. Triethylamine (B128534) is a commonly used base.[7]
Inefficient desulfurization. The choice and amount of desulfurizing agent are critical. For the di-tert-butyl dicarbonate method, ensure a near-stoichiometric amount is used along with a catalyst.[1] For other methods, the efficiency of reagents like tosyl chloride or cyanuric acid should be considered.[7][8]
Loss of product during workup. This compound is volatile.[9] Avoid excessive heating during solvent removal and consider using a cold trap during vacuum operations.
Suboptimal reaction temperature. For the formation of the dithiocarbamate, the reaction is often carried out at low temperatures (e.g., 0°C to room temperature).[10][11] The desulfurization step may require slightly elevated temperatures, but this should be optimized to avoid side reactions.
Steric hindrance. The bulky tert-butyl group can slow down the reaction.[12] Allowing for longer reaction times or a moderate increase in temperature may be necessary.

Problem 2: Contamination with N,N'-di-tert-butylthiourea

Possible Cause Suggested Solution
Reaction of product with unreacted starting amine. This is a common issue.[1] Ensure that the thiocarbonylating agent or the desulfurizing agent is added slowly and with efficient stirring to the amine solution to avoid localized excesses of the amine.
Sub-stoichiometric amount of thiocarbonylating/desulfurizing agent. Use a slight excess of the thiocarbonylating agent (e.g., carbon disulfide) or ensure a sufficient amount of the desulfurizing agent is present to react with all of the amine.

Problem 3: Formation of Isomeric Byproducts (e.g., tert-Butyl Thiocyanate)

Possible Cause Suggested Solution
Ambident nature of the thiocyanate anion. In methods where the thiocyanate ion is an intermediate, it can attack through either the sulfur or nitrogen atom.[12]
Reaction conditions favoring the kinetic (thiocyanate) product. The formation of the isothiocyanate is often thermodynamically favored. Heating the reaction mixture or using a catalyst can promote the isomerization of the thiocyanate to the more stable isothiocyanate.[3]

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis using Different Methods

Starting MaterialReagentsSolventYield (%)Reference
tert-ButylamineCS₂, K₂CO₃, Cyanuric ChlorideH₂O/CH₂Cl₂Low (due to volatility)[9]
tert-ButylamineCS₂, Et₃N, Boc₂O, DMAP (cat.)DichloromethaneGood to Excellent[1]
Ammonium Thiocyanatetert-Butyl Alcohol, HCl, Dry HCl (gas)Water>98% (purity)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Di-tert-butyl Dicarbonate [1]

  • To a solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane, add carbon disulfide (1.1 eq) at 0°C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the dithiocarbamate salt.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (1-3 mol%).

  • Add di-tert-butyl dicarbonate (Boc₂O) (0.99 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 15-60 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (tert-butanol, CO₂, COS).

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Ammonium Thiocyanate [3]

  • Dissolve ammonium thiocyanate (70-85 parts by mass) in water (200 parts).

  • Add 85% tert-butyl alcohol (65-90 parts).

  • Heat the mixture and slowly add 30% hydrochloric acid (200-250 parts).

  • After the addition, allow the layers to separate and collect the upper organic layer.

  • Transfer the organic layer to a drying container, heat to 50-60°C, and apply a vacuum.

  • Introduce dry hydrogen chloride gas until the pressure returns to normal.

  • Maintain this for approximately 30 minutes, then purge with nitrogen to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization Amine tert-Butylamine Dithiocarbamate Dithiocarbamate Salt Intermediate Amine->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Base Base (e.g., Et3N) Base->Dithiocarbamate Isothiocyanate This compound Dithiocarbamate->Isothiocyanate Desulfurizing_Agent Desulfurizing Agent (e.g., Boc2O) Desulfurizing_Agent->Isothiocyanate

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reagents 1. Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Workup & Purification Start->Check_Workup Reagent_Impure Impure/Degraded Reagents? Check_Reagents->Reagent_Impure Temp_Time Suboptimal Temp/Time? Check_Conditions->Temp_Time Product_Loss Product Loss During Isolation? Check_Workup->Product_Loss Reagent_Impure->Check_Conditions No Purify_Reagents Purify/Use Fresh Reagents Reagent_Impure->Purify_Reagents Yes Temp_Time->Check_Workup No Adjust_Conditions Adjust Temperature/Time Temp_Time->Adjust_Conditions Yes Improve_Workup Modify Workup (e.g., Cold Trap) Product_Loss->Improve_Workup Yes End Improved Yield Product_Loss->End No Purify_Reagents->End Adjust_Conditions->End Improve_Workup->End

Caption: Troubleshooting workflow for low reaction yield.

References

Hydrolysis of tert-Butyl isothiocyanate and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-Butyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and prevention of hydrolysis of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is an organosulfur compound with the formula (CH₃)₃CNCS. The isothiocyanate functional group (-N=C=S) is highly electrophilic, making the molecule a versatile reagent in organic synthesis. However, this reactivity also makes it susceptible to degradation, particularly through hydrolysis, which can impact the accuracy and reproducibility of experiments.

Q2: What are the primary factors that cause the hydrolysis of this compound?

A: The hydrolysis of this compound is primarily influenced by:

  • Moisture: Water is a nucleophile that can attack the electrophilic carbon of the isothiocyanate group.[1]

  • pH: Both acidic and basic conditions can catalyze hydrolysis. Alkaline (high pH) conditions, in particular, significantly accelerate the degradation of isothiocyanates.[2][3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Presence of other nucleophiles: Besides water, other nucleophilic reagents such as alcohols, amines, and thiols can also react with and degrade this compound.

Q3: What are the degradation products of this compound hydrolysis?

A: The hydrolysis of this compound proceeds through an unstable intermediate, tert-butylthiocarbamic acid. This intermediate rapidly decomposes to form tert-butylamine (B42293) and carbonyl sulfide (B99878) . Carbonyl sulfide can be further hydrolyzed to carbon dioxide and hydrogen sulfide.

Q4: How does the structure of this compound affect its stability compared to other isothiocyanates?

A: The bulky tert-butyl group provides significant steric hindrance around the electrophilic carbon of the isothiocyanate group. This steric hindrance makes it more difficult for nucleophiles, like water, to attack the reactive center. As a result, this compound is generally less reactive and more resistant to hydrolysis compared to less sterically hindered aliphatic isothiocyanates (e.g., methyl isothiocyanate or ethyl isothiocyanate).[4]

Q5: How should I properly store and handle this compound to prevent hydrolysis?

A: To ensure the stability of this compound, follow these storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Handling: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents and reagents in your reactions. Avoid contact with water, acids, strong bases, alcohols, and amines.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts Hydrolysis of this compound starting material.1. Verify Reagent Quality: Test the purity of your this compound using GC-MS or HPLC to ensure it has not degraded during storage. 2. Use Anhydrous Conditions: Dry all glassware thoroughly before use. Use freshly distilled anhydrous solvents. 3. Control Reaction Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon). 4. Check for Incompatible Reagents: Ensure that your reaction mixture does not contain water, strong acids or bases, or other nucleophiles that could react with the isothiocyanate.
Precipitate formation in the this compound stock solution Polymerization or degradation due to moisture or contaminants.1. Discard and Replace: Do not use the stock solution if a precipitate is observed. It is best to discard it and use a fresh, unopened bottle. 2. Improve Storage: Review your storage conditions to ensure they are strictly anhydrous and cool.
Difficulty in achieving complete reaction Lower reactivity of this compound due to steric hindrance.1. Increase Reaction Temperature: Gently heating the reaction mixture may provide the necessary activation energy to overcome the steric hindrance. 2. Extend Reaction Time: Monitor the reaction over a longer period to allow for complete conversion. 3. Use a Catalyst: In some cases, a Lewis acid or other suitable catalyst may be used to activate the isothiocyanate group.

Hydrolysis Mechanism and Prevention Workflow

The following diagrams illustrate the hydrolysis pathway of this compound and a logical workflow for preventing its degradation during experimental use.

HydrolysisMechanism tBuNCS This compound ((CH₃)₃C-N=C=S) ThiocarbamicAcid tert-Butylthiocarbamic Acid (Unstable Intermediate) ((CH₃)₃C-NH-C(=S)OH) tBuNCS->ThiocarbamicAcid Nucleophilic attack by H₂O H2O Water (H₂O) tBuNH2 tert-Butylamine ((CH₃)₃C-NH₂) ThiocarbamicAcid->tBuNH2 Decomposition COS Carbonyl Sulfide (O=C=S) ThiocarbamicAcid->COS Decomposition

Caption: Hydrolysis mechanism of this compound.

PreventionWorkflow start Start: Handling this compound check_storage Check Storage Conditions: - Tightly sealed? - Cool and dry? start->check_storage improper_storage Action: Store properly in a desiccator or glovebox. check_storage->improper_storage No prepare_reaction Prepare Reaction Setup check_storage->prepare_reaction Yes improper_storage->start dry_glassware Use Oven-Dried Glassware prepare_reaction->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Work Under Inert Atmosphere (N₂ or Ar) anhydrous_solvents->inert_atmosphere run_reaction Run Experiment inert_atmosphere->run_reaction end End: Successful Experiment run_reaction->end

Caption: Experimental workflow for preventing hydrolysis.

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

Objective: To determine the hydrolytic stability of this compound under different pH conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions: For each pH condition, mix the stock solution with the respective buffer and acetonitrile to achieve a final concentration of 100 µg/mL in a 50:50 acetonitrile:buffer solution.

  • Time-Point Analysis:

    • Immediately inject a sample of each test solution into the HPLC system (t=0).

    • Store the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time for each pH condition.

    • Calculate the half-life (t₁/₂) of this compound at each pH.

Protocol 2: Identification of Hydrolysis Products by GC-MS

Objective: To identify the primary amine degradation product of this compound hydrolysis.

Materials:

  • This compound

  • Aqueous buffer solution (e.g., pH 9)

  • Dichloromethane (GC grade)

  • tert-Butylamine standard

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Forced Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:aqueous buffer (pH 9) solution.

    • Heat the solution (e.g., at 60°C) for a sufficient time to induce degradation (e.g., 24 hours).

  • Sample Preparation:

    • After cooling to room temperature, extract the degraded sample with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Prepare a standard solution of tert-butylamine in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the peaks in the degraded sample with the tert-butylamine standard. The expected primary degradation product, tert-butylamine, will have a characteristic mass spectrum.

Data Summary

Table 1: Qualitative Comparison of Isothiocyanate Reactivity

Isothiocyanate TypeSubstituentSteric HindranceRelative Reactivity
Primary Aliphatice.g., Methyl, EthylLowHigh
Secondary Aliphatice.g., IsopropylMediumMedium
Tertiary Aliphatic e.g., tert-Butyl High Low
Aromatice.g., PhenylMediumMedium-Low

This table provides a general trend. Actual reactivity can be influenced by electronic effects and reaction conditions.

References

Technical Support Center: Managing the Pungent Odor of tert-Butyl Isothiocyanate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the pungent and unpleasant odor of tert-Butyl isothiocyanate (t-BITC) during laboratory experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring a safer and more manageable laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong smell?

A1: this compound is an organosulfur compound with the chemical formula (CH₃)₃CNCS.[1] Its potent, pungent odor, often described as reminiscent of mustard or horseradish, is characteristic of the isothiocyanate functional group (-N=C=S). This compound is a volatile liquid, meaning it readily evaporates at room temperature, allowing the odor to spread quickly. It is also classified as a lachrymator, a substance that can irritate the eyes and cause tearing.[2]

Q2: What are the primary health and safety concerns associated with this compound exposure?

A2: Beyond its strong odor, this compound is classified as a toxic and flammable liquid.[2][3] Inhalation can cause respiratory tract irritation, and direct contact can lead to severe skin and eye irritation or burns.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What immediate steps should I take if I am exposed to this compound?

A3: In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Troubleshooting Guides

Issue 1: A persistent odor of this compound is present in the laboratory, even when the container is closed.

Possible Cause 1: Improper Storage Isothiocyanates can be volatile and may permeate through standard container caps (B75204) over time.

Solution:

  • Ensure the container is tightly sealed.

  • Wrap the cap and neck of the bottle with Parafilm® to create an additional barrier.

  • Store the container in a secondary, sealed container.

  • For long-term storage, consider placing the primary container inside a larger container with an adsorbent material like activated carbon.

  • Always store in a designated, well-ventilated cabinet for flammable and odorous chemicals.[3]

Possible Cause 2: Contaminated Surfaces Small, unnoticed spills on benchtops, fume hood surfaces, or equipment can lead to a lingering odor.

Solution:

  • Regularly decontaminate all surfaces that may have come into contact with this compound.

  • Use a suitable neutralizing solution (see "Protocols for Odor Neutralization" below) to wipe down benchtops, fume hood sash and surfaces, and any contaminated equipment.

Issue 2: The odor of this compound is strong during the experimental procedure.

Possible Cause 1: Inadequate Ventilation Standard laboratory ventilation may not be sufficient to capture the volatile emissions of this compound effectively.

Solution:

  • Work in a certified chemical fume hood: Ensure the fume hood has a face velocity of at least 100 feet per minute. Keep the sash as low as possible during the experiment.

  • Local Exhaust Ventilation: For procedures that cannot be performed in a fume hood, use a snorkel or other local exhaust ventilation to capture vapors at the source.

Possible Cause 2: Handling Techniques The way the chemical is handled can significantly impact the release of its vapors.

Solution:

  • Minimize Open Containers: Keep containers of this compound closed whenever possible.

  • Use a Closed System: For reactions, use a closed or semi-closed apparatus to contain the vapors.

  • Transfer Carefully: When transferring the liquid, do so slowly and carefully to minimize splashing and aerosolization. Use a syringe or cannula for liquid transfers where possible.

Protocols for Odor Management

Chemical Neutralization

Chemical neutralization is an effective way to eliminate the odor of this compound from glassware, equipment, and small spills.

Protocol 1: Sodium Hypochlorite (B82951) (Bleach) Solution

Sodium hypochlorite (the active ingredient in bleach) can oxidize isothiocyanates to less odorous compounds.

  • Materials:

    • Household bleach (containing ~5-8% sodium hypochlorite)

    • Water

    • Appropriate PPE (gloves, safety glasses, lab coat)

  • Procedure:

    • Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.

    • For contaminated glassware and equipment, fully immerse the items in the bleach solution and allow them to soak for at least one hour.

    • For small spills on non-reactive surfaces, carefully apply the bleach solution and allow it to sit for at least 15 minutes before wiping clean.

    • After neutralization, thoroughly rinse all items and surfaces with water.

    • Dispose of the bleach solution in accordance with your institution's hazardous waste disposal guidelines.

Protocol 2: Potassium Permanganate (B83412) Solution

Potassium permanganate is a strong oxidizing agent that can effectively neutralize sulfur-containing compounds.

  • Materials:

    • Potassium permanganate (KMnO₄)

    • Water

    • Appropriate PPE

  • Procedure:

    • Prepare a 1-5% (w/v) aqueous solution of potassium permanganate. Be aware that this solution will stain surfaces and clothing purple/brown.

    • Apply the solution to the contaminated area or glassware.

    • The disappearance of the purple color indicates that the permanganate is being consumed in the oxidation reaction. If the color disappears, add more solution until it persists.

    • Once the reaction is complete, the remaining brown manganese dioxide (MnO₂) can be removed with a solution of sodium bisulfite or a dilute acid.

    • Thoroughly rinse all surfaces with water.

    • Dispose of all waste according to institutional guidelines.

Adsorption

Adsorbent materials can be used to capture and contain the vapors of this compound, reducing the ambient odor.

Using Activated Carbon:

Activated carbon has a high surface area and is effective at adsorbing a wide range of volatile organic compounds.

  • Application:

    • Place open containers of activated carbon in the fume hood where you are working with this compound.

    • Line secondary containment vessels with activated carbon pads or granules.

    • For waste disposal, add activated carbon to the waste container to adsorb vapors.

Using Zeolites:

Zeolites are microporous aluminosilicate (B74896) minerals that can also be used to adsorb volatile compounds.

  • Application:

    • Similar to activated carbon, zeolites can be placed in areas where this compound is used or stored to help capture ambient vapors.

    • The effectiveness of zeolites can depend on the specific type and its pore size.

Quantitative Data on Adsorbents

Experimental Protocols Involving this compound

The pungent odor of this compound is a common challenge in various synthetic procedures. Below are examples of its application and potential odor-related issues.

Synthesis of Thioureas

A common application of this compound is in the synthesis of substituted thioureas through reaction with primary or secondary amines.

  • General Reaction: R₂NH + (CH₃)₃CNCS → R₂NC(S)NHC(CH₃)₃

  • Potential Odor Issue: The reaction is often exothermic, which can increase the volatility of the unreacted this compound.

  • Mitigation Strategy:

    • Perform the reaction in a closed system under an inert atmosphere.

    • Add the amine to the isothiocyanate solution slowly and with cooling (e.g., in an ice bath) to control the reaction rate and temperature.

    • Vent the reaction through a trap containing a neutralizing solution (e.g., bleach) or an adsorbent (e.g., activated carbon).

Use in Peptide Synthesis

This compound and other isothiocyanates can be used in peptide chemistry, for example, in sequencing or for the introduction of specific labels.

  • Potential Odor Issue: Handling small, precise quantities can still lead to significant odor if not done carefully.

  • Mitigation Strategy:

    • Work in a dedicated fume hood for potent reagents.

    • Use micro-syringes for accurate and contained transfer of the reagent.

    • Have a small beaker of neutralizing solution or a container of activated carbon readily available in the fume hood to decontaminate tips and small spills immediately.

Visualizations

Below are diagrams illustrating key workflows and relationships for managing this compound.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Setup Prepare Closed System & Neutralizing Traps FumeHood->Setup Transfer Careful Transfer of t-BITC Setup->Transfer Reaction Run Reaction at Controlled Temperature Transfer->Reaction Monitor Monitor for Leaks & Odor Reaction->Monitor Decontaminate Decontaminate Glassware with Neutralizing Solution Monitor->Decontaminate Waste Dispose of Waste in Sealed, Labeled Container Decontaminate->Waste CleanArea Clean Work Area Waste->CleanArea

Caption: Workflow for safe handling of this compound.

OdorMitigation cluster_containment Containment cluster_neutralization Neutralization cluster_adsorption Adsorption Odor Pungent Odor of This compound FumeHood Chemical Fume Hood Odor->FumeHood ClosedSystem Closed Reaction System Odor->ClosedSystem SecondaryContainment Sealed Secondary Containers Odor->SecondaryContainment Bleach Sodium Hypochlorite (Bleach) Solution Odor->Bleach Permanganate Potassium Permanganate Solution Odor->Permanganate ActivatedCarbon Activated Carbon Odor->ActivatedCarbon Zeolites Zeolites Odor->Zeolites

Caption: Strategies for mitigating the odor of this compound.

By implementing these procedures and best practices, researchers can significantly reduce their exposure to the pungent odor of this compound and maintain a safer laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.[2][3][4][5][6]

References

Incompatible reagents and conditions for tert-Butyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl Isothiocyanate

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of this compound, focusing on incompatible reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS 590-42-1) is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive organic compound used in chemical synthesis as an electrophile, particularly for creating thioureas, dithiocarbamates, and other nitrogen and sulfur-containing compounds.[1][2] It is classified as a flammable liquid and vapor.[3] The primary health hazards include being toxic if swallowed, in contact with skin, or if inhaled.[3][4] It can cause serious eye irritation, respiratory irritation, and may cause severe skin burns.[4][5] It is also a lachrymator, meaning it can cause tearing.[4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[6] Because the compound is moisture-sensitive, exposure to moist air or water must be avoided.[6] It is recommended to store it in a designated flammables area.[6]

Q3: Which chemical classes are incompatible with this compound?

A3: this compound is incompatible with a range of chemical classes. Violent reactions can occur when it comes into contact with strong oxidizing agents, strong bases (like sodium hydroxide), strong acids (like hydrochloric and sulfuric acid), alcohols, amines, and water.[5][6]

Q4: What happens if this compound comes into contact with water or moisture?

A4: this compound is moisture-sensitive.[6] It reacts with water, which can lead to the production of corrosive and flammable gases.[5] This reactivity necessitates handling the compound under dry conditions and storing it in a moisture-free environment.

Q5: What conditions should be avoided when working with this compound?

A5: To ensure safety and reaction integrity, several conditions must be avoided. These include heat, heating, open flames, hot surfaces, sparks, and any other potential sources of ignition.[6][8] Due to its flammability and potential for forming explosive vapor-air mixtures, precautionary measures against static discharge should also be taken.[3][6]

Q6: What are the hazardous decomposition products of this compound?

A6: When heated or in the event of a fire, this compound can decompose to produce toxic and hazardous fumes. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[3][6] In a fire, poisonous gases such as hydrogen cyanide may also be generated.[5]

Troubleshooting Guide

Problem: My reaction is showing unexpected side products or low yield.

  • Possible Cause 1: Presence of Moisture: The presence of water or protic solvents (like alcohols) in your reaction setup can consume the this compound, leading to byproducts and reduced yield.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for your reaction.

    • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if your synthesis is particularly sensitive.

Problem: I observed fuming or gas evolution when I added a reagent.

  • Possible Cause: Incompatible Reagent: You may have inadvertently introduced an incompatible substance. For example, adding water or an alcohol can cause a reaction that releases gas.[5] Similarly, contact with strong acids or bases can initiate a vigorous, exothermic reaction.[6]

  • Troubleshooting Steps:

    • Immediately consult the Safety Data Sheet (SDS) for the reagents used.

    • If safe to do so, ensure adequate ventilation and cooling of the reaction vessel.

    • Review your experimental protocol to identify any incompatible materials that may have been added.

Problem: The this compound in the stock bottle has changed in appearance or color.

  • Possible Cause: Degradation: A change in appearance could indicate that the reagent has degraded due to improper storage, such as exposure to moisture or air over time.

  • Troubleshooting Steps:

    • Verify the storage conditions of the bottle. Ensure the cap is tightly sealed.

    • It is generally not recommended to use a reagent that shows visible signs of degradation.

    • For critical applications, it is best to use a fresh bottle of the reagent to ensure purity and reactivity.

Data Summary Table

Incompatible Agent/ConditionPotential Hazard / OutcomeCitation(s)
Water / MoistureReacts to produce corrosive and flammable gases.[5][6]
Strong Oxidizing AgentsViolent reaction.[5][6]
Strong Bases (e.g., NaOH)Violent reaction.[5][6]
Strong Acids (e.g., H₂SO₄)Violent reaction.[5][6]
AlcoholsIncompatible; potential for vigorous reaction.[6]
AminesIncompatible; potential for vigorous reaction.[6]
Heat, Flames, SparksFire and explosion hazard; vapors may flash back.[3][5][6]

Key Experimental Protocol: Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][7]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[7]

  • Inert Atmosphere: For reactions sensitive to moisture, use standard techniques for creating an inert atmosphere, such as using a nitrogen or argon blanket.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

  • Avoiding Ignition Sources: Ensure there are no open flames, hot plates, or other ignition sources in the immediate vicinity. Use non-sparking tools and explosion-proof equipment where necessary.[6][7]

  • Spill Management: In case of a spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][9] Ensure the area is well-ventilated.

  • Waste Disposal: Dispose of waste materials containing this compound according to institutional and local regulations for hazardous chemical waste.

Visual Troubleshooting Workflow

IncompatibleReagentTroubleshooting cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 start Problem Observed: Unexpected Reaction Behavior check_reagents Review All Reagents and Solvents Used start->check_reagents is_incompatible Is an Incompatible Substance Present? (Water, Alcohol, Acid, Base, etc.) check_reagents->is_incompatible yes_incompatible Yes is_incompatible->yes_incompatible Yes no_incompatible No is_incompatible->no_incompatible No isolate_cause Isolate and Remove Incompatible Component check_conditions Review Reaction Conditions (Temp, Atmosphere) modify_protocol Modify Protocol: Use Anhydrous/Aprotic Reagents isolate_cause->modify_protocol end_resolved Issue Resolved modify_protocol->end_resolved is_condition_issue Is There an Issue? (e.g., High Temp, Air Exposure) check_conditions->is_condition_issue yes_condition Yes is_condition_issue->yes_condition Yes no_condition No is_condition_issue->no_condition No adjust_conditions Adjust Conditions: Lower Temp, Use Inert Gas consult_literature Consult Literature for Alternative Reaction Pathways adjust_conditions->end_resolved

Caption: Troubleshooting workflow for experiments with this compound.

References

Troubleshooting low conversion rates in tert-Butyl isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound include the reaction of tert-butylamine (B42293) with carbon disulfide followed by desulfurization, the reaction of tert-butylamine with thiophosgene (B130339), and the reaction of tert-butyl alcohol with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst.[1][2][3] More recent and sustainable methods involve the sulfurization of tert-butyl isocyanide with elemental sulfur.[4]

Q2: Why is thiophosgene generally not the recommended reagent for this synthesis?

A2: While effective, thiophosgene is highly toxic and requires specialized handling procedures, making it less desirable for many laboratory settings.[3][5][6]

Q3: What are the main byproducts to look out for in this compound synthesis?

A3: A common byproduct is the corresponding symmetrical thiourea (B124793), which can form from the reaction of the isothiocyanate product with the starting amine.[1] In methods starting from tert-butyl alcohol and ammonium thiocyanate, tert-butyl thiocyanate can be a significant isomeric impurity.[2]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved by distillation under reduced pressure.[7] However, care must be taken to avoid high temperatures, which can promote isomerization or decomposition.[8] Column chromatography on silica (B1680970) gel can also be used, but prolonged exposure to the acidic silica gel may cause isomerization.[8]

Troubleshooting Guide: Low Conversion Rates

Method 1: From tert-Butylamine and Carbon Disulfide with Desulfurization

Problem: Low or no formation of the dithiocarbamate (B8719985) intermediate.

  • Possible Cause: Incomplete reaction between tert-butylamine and carbon disulfide. This step is often rapid but requires proper stoichiometry and conditions.

  • Solution:

    • Ensure an excess of carbon disulfide is used.

    • The reaction is typically carried out in a polar solvent like ethanol (B145695), methanol, or DMF.[1]

    • A base, such as triethylamine (B128534), is often required to facilitate the formation and stabilization of the dithiocarbamate salt.[1]

Problem: Low yield of this compound after the desulfurization step.

  • Possible Cause 1: Inefficient desulfurizing agent.

    • Solution: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of DMAP or DABCO is an effective desulfurizing agent that produces volatile byproducts, simplifying workup.[1] Ensure the Boc₂O is fresh and used in near-stoichiometric amounts.

  • Possible Cause 2: Formation of thiourea byproduct.

    • Solution: This can occur if the amine is less reactive. While tert-butylamine is generally reactive, ensure that the reaction conditions favor the formation of the isothiocyanate. The one-pot synthesis where the dithiocarbamate is not isolated before adding the desulfurizing agent is often efficient.[1]

Method 2: From tert-Butyl Alcohol and Ammonium Thiocyanate

Problem: Low yield of the final product and formation of a viscous substance.

  • Possible Cause: The reaction conditions are not optimized, leading to side reactions or incomplete conversion of the intermediate tert-butyl thiocyanate to the desired isothiocyanate. A high-viscosity substance can also be generated during the isomerization step.[2]

  • Solution:

    • Temperature Control: Maintain the reaction temperature between 45-50°C during the addition of hydrochloric acid.[2]

    • Catalyst: The use of dry hydrogen chloride gas as a catalyst in the final step is crucial for driving the isomerization of tert-butyl thiocyanate to this compound and achieving high purity.[2]

    • Stirring: Continuous and efficient stirring is important throughout the reaction.

Data Presentation

Table 1: Influence of Reaction Time on Isomer Content in the Synthesis from tert-Butyl Alcohol and Ammonium Thiocyanate[2]

Reaction Time with HCl (hours)tert-Butyl Thiocyanate Content (%)This compound Content (%)
0.53862
1.55842
1.55148

Data from selected examples in patent CN111450857A. The final product purity of >98% is achieved after catalysis with dry HCl gas.

Experimental Protocols

Protocol 1: Synthesis of this compound from tert-Butylamine and Carbon Disulfide

This protocol is adapted from a general procedure using di-tert-butyl dicarbonate as a desulfurizing agent.[1]

  • Formation of Dithiocarbamate:

    • To a stirred solution of tert-butylamine (10 mmol) in absolute ethanol (10 mL), add carbon disulfide (15 mmol) followed by triethylamine (10 mmol).

    • Stir the mixture at room temperature for 30 minutes. The formation of the triethylammonium (B8662869) dithiocarbamate salt may be observed as a precipitate.

  • Desulfurization:

    • To the reaction mixture, add di-tert-butyl dicarbonate (9.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts (tert-butanol, COS, CO₂).[1][3]

    • The residue can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound from tert-Butyl Alcohol and Ammonium Thiocyanate

This protocol is based on the method described in patent CN111450857A.[2]

  • Initial Reaction:

    • In a reaction vessel, dissolve 76.1g of ammonium thiocyanate in 200g of water.

    • Add 87g of 85% tert-butyl alcohol to the solution.

    • Heat the mixture to 50°C with stirring.

    • Slowly add 250g of 30% hydrochloric acid over 30 minutes, maintaining the temperature.

    • Continue stirring under reflux for 30 minutes.

  • Isolation of Crude Product:

    • Stop stirring and allow the layers to separate.

    • Remove the lower aqueous layer. The upper layer contains a mixture of tert-butyl thiocyanate and this compound.

  • Catalytic Isomerization:

    • Transfer the upper layer to a drying container and heat to 50-60°C under vacuum (0.08-0.09 MPa).

    • Introduce dry hydrogen chloride gas until the container returns to normal pressure.

    • Maintain the temperature for 30 minutes.

    • Purge the container with nitrogen to obtain this compound with a purity of >98%.

Mandatory Visualizations

logical_relationship cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Low Conversion Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Conditions Crude Product Crude Product Reaction->Crude Product Work-up Purification Purification Crude Product->Purification Low Yield Low Yield Crude Product->Low Yield Low Conversion Final Product Final Product Purification->Final Product Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity, Stoichiometry Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Temp, Time, Catalyst Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Identify Side Reactions

Caption: A logical workflow for synthesizing and troubleshooting this compound.

experimental_workflow cluster_method1 Method 1: From t-BuNH2 and CS2 cluster_method2 Method 2: From t-BuOH and NH4SCN A1 Mix t-BuNH2, CS2, Et3N in EtOH A2 Stir 30 min at RT A1->A2 A3 Add Boc2O and DMAP A2->A3 A4 Monitor reaction (TLC/GC-MS) A3->A4 A5 Concentrate under reduced pressure A4->A5 A6 Vacuum Distillation A5->A6 B1 Dissolve NH4SCN in H2O, add t-BuOH B2 Heat to 50°C, add HCl B1->B2 B3 Reflux for 30 min B2->B3 B4 Separate organic layer B3->B4 B5 Catalyze with dry HCl gas at 50-60°C B4->B5 B6 Purge with N2 B5->B6

Caption: Experimental workflows for two common synthesis methods of this compound.

References

Catalyst selection for improving tert-Butyl isothiocyanate reaction selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve selectivity in reactions involving tert-butyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and drug development?

A1: this compound is a versatile building block in organic synthesis.[1] Its electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophiles, making it crucial for creating various nitrogen and sulfur-containing compounds.[1] These include thioureas, dithiocarbamates, and other heterocyclic systems, which are often key structures in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Q2: What are the primary challenges in achieving high selectivity in reactions with this compound?

A2: A primary challenge is the potential for side reactions, most notably the formation of the isomeric tert-butyl thiocyanate (B1210189) (tert-butyl-S-C≡N). The reaction pathway can sometimes favor the thermodynamically less stable thiocyanate, especially under kinetic control. Achieving high selectivity for the desired isothiocyanate product often requires carefully controlled, thermodynamically favorable conditions or the use of specific catalysts to direct the reaction.[3]

Q3: What general types of catalysts are effective for improving isothiocyanate reaction selectivity?

A3: Several classes of catalysts can be employed to improve the selectivity of isothiocyanate synthesis. These include:

  • Lewis Acids: Can promote the isomerization of thiocyanates to the more stable isothiocyanates.[3]

  • Amine Bases: Tertiary amines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to efficiently catalyze the formation of isothiocyanates from isocyanides and elemental sulfur.[4][5]

  • Phase-Transfer Catalysts (PTC): Catalysts such as Aliquat 336® or various quaternary ammonium (B1175870) salts are effective in reactions involving immiscible phases, for instance, in the synthesis of isocyanides (precursors to isothiocyanates) or in thiocyanation reactions.[6][7][8][9]

  • Specific Acid Catalysts: For the synthesis of this compound itself, dry hydrogen chloride gas has been patented as a highly effective catalyst.[10]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

    • A: Low yields can stem from incomplete reactions, degradation of the product, or competing side reactions.

      • Incomplete Reaction: Ensure reaction parameters (temperature, time) are optimized. For the synthesis from tert-butyl alcohol and ammonium thiocyanate, ensure sufficient heating and reaction time after the addition of hydrochloric acid.[10]

      • Catalyst Inefficiency: The choice and concentration of the catalyst are critical. If using the dry HCl gas method, ensure the gas is sufficiently dry (water mass fraction < 1.0x10⁻⁴) and the holding time is adequate (30 +/- 5 min).[10] For other methods, catalyst poisoning or insufficient loading might be the issue.

      • Sub-optimal Reagents: The purity of starting materials, such as tert-butyl alcohol, is important. Using an 85% solution of tert-butyl alcohol is specified in some protocols.[10]

Issue 2: Poor Selectivity - Formation of tert-Butyl Thiocyanate

  • Q: My product mixture contains a significant amount of the undesired tert-butyl thiocyanate isomer. How can I improve selectivity for the isothiocyanate?

    • A: Isomer formation is a common selectivity issue.

      • Thermodynamic Control: Isothiocyanates are generally more thermodynamically stable than their thiocyanate isomers. Running the reaction at a higher temperature or for a longer duration can favor the formation of the more stable isothiocyanate product.[3]

      • Catalyst Choice: Employing a catalyst that promotes the formation of the isothiocyanate is key. Lewis acids can facilitate the isomerization of any formed thiocyanate to the desired isothiocyanate.[3] In the specific synthesis of this compound, dry HCl gas has been shown to produce the product with over 98% purity, indicating high selectivity.[10]

      • Photocatalysis: For certain substrates, photocatalytic conditions can be used to promote the isomerization of thiocyanates to isothiocyanates.[11]

Issue 3: Difficulty in Catalyst Separation and Product Purification

  • Q: I am struggling to separate the catalyst from my final product. What strategies can I use?

    • A: Catalyst and product separation is a crucial step for obtaining a pure product.

      • Gaseous Catalyst: The use of dry hydrogen chloride gas as a catalyst offers a significant advantage, as it is easily removed from the reaction mixture by nitrogen replacement, leaving no by-products.[10]

      • Phase-Transfer Catalysts (PTC): PTCs like Aliquat 336® are designed to remain in the organic phase, which can simplify separation from aqueous phases.[6] However, removal from the organic product may require column chromatography or distillation.

      • Solid Acid Catalysts: Heterogeneous catalysts like zeolites or sulfated zirconia can be removed by simple filtration, offering a significant advantage in process simplification and catalyst recycling.[12][13]

Catalyst Selection and Performance

The choice of catalyst is paramount for achieving high selectivity and yield. The following table summarizes the performance of various catalytic systems for isothiocyanate synthesis.

Catalyst TypeSpecific Catalyst ExampleSubstrate(s)Reagent(s)Temp. (°C)Yield/PuritySelectivity NotesReference
Acid Catalyst Dry Hydrogen Chloride Gastert-Butyl Alcohol, Ammonium Thiocyanate30% Hydrochloric Acid50-60>98% PurityHighly selective for isothiocyanate; catalyst is easily separated.[10]
Amine Base DBU (2 mol%)Various IsocyanidesElemental Sulfur4034-95% YieldA sustainable method with high chemoselectivity, tolerating many functional groups.[4][5]
Lewis Acid General (e.g., AlCl₃)Thiocyanates-Heat-Promotes isomerization of thiocyanate to the more stable isothiocyanate.[3]
Phase-Transfer Aliquat 336®Alkyl HalidesSodium Thiocyanate88-105100% ConversionEffective for thiocyanation reactions, which can be a precursor step.[8]
Photoredox Ir(ppy)₂(dtbbpy)PF₆1,3-Dienes, N-aminopyridinium saltsTrimethylsilyl azide (B81097) (TMSNCS)AmbientHighProvides high chemo- and regio-selectivity for aminoisothiocyanation products.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Dry HCl Catalyst

This protocol is adapted from patent CN111450857A.[10]

Materials:

  • Ammonium thiocyanate (70-85 parts by mass)

  • Water (200 parts by mass)

  • 85% tert-Butyl alcohol (65-90 parts by mass)

  • 30% Hydrochloric acid (200-250 parts by mass)

  • Dry hydrogen chloride gas

  • Nitrogen gas

Procedure:

  • Dissolve the ammonium thiocyanate in water in a suitable reaction vessel.

  • Add the 85% tert-butyl alcohol to the solution.

  • Heat the mixture while stirring and begin the dropwise addition of 30% hydrochloric acid.

  • After the addition is complete, continue stirring for an additional 30 to 90 minutes.

  • Stop stirring and allow the mixture to stand and separate into layers.

  • Isolate the upper organic layer and transfer it to a drying container.

  • Heat the upper layer to 50-60°C and perform a vacuumizing operation.

  • Introduce dry hydrogen chloride gas into the vacuumizing drying container until the pressure returns to normal.

  • Close the valve and maintain the vessel under the HCl atmosphere for 30 ± 5 minutes.

  • Purge the container with nitrogen gas to remove the HCl catalyst.

  • The resulting product is this compound with a purity of >98%.

Protocol 2: General Synthesis of Isothiocyanates using DBU Catalyst

This protocol is a general representation of the method described by Ismael et al.[4][5]

Materials:

  • Isocyanide (1.0 equiv)

  • Elemental Sulfur (S₈, 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.02-0.1 equiv)

  • Solvent (e.g., Cyrene™ or γ-butyrolactone (GBL))

Procedure:

  • To a solution of the isocyanide in the chosen solvent, add elemental sulfur.

  • Add the catalytic amount of DBU to the mixture.

  • Heat the reaction mixture to 40°C and stir until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired isothiocyanate.

Diagrams

Reaction_Pathway Fig 1. Catalytic Influence on Reaction Selectivity cluster_reactants Reactants cluster_products Potential Products Reactants tert-Butyl Precursor + Thiocyanate Source Thiocyanate tert-Butyl Thiocyanate (R-S-C≡N) Kinetically Favored Side-Product Reactants->Thiocyanate Uncatalyzed or Non-selective Pathway Catalyst Selective Catalyst (e.g., Dry HCl, Lewis Acid) Reactants->Catalyst Reaction Conditions Isothiocyanate This compound (R-N=C=S) Thermodynamically Favored Thiocyanate->Isothiocyanate Isomerization (promoted by Heat or Lewis Acid) Catalyst->Isothiocyanate Directs Pathway to Stable Product

Caption: Catalytic pathway for selective isothiocyanate synthesis.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Selectivity Start Start: Low Selectivity (Thiocyanate Impurity) Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Action: Increase Temperature to Favor Thermodynamic Product Check_Temp->Increase_Temp No Check_Catalyst Is a Selectivity-Enhancing Catalyst Being Used? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_Catalyst Action: Introduce Catalyst (e.g., Lewis Acid, Dry HCl) Check_Catalyst->Add_Catalyst No Check_Time Is Reaction Time Sufficient for Isomerization? Check_Catalyst->Check_Time Yes Add_Catalyst->Check_Time Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No End Result: Improved Selectivity Check_Time->End Yes Increase_Time->End

Caption: Decision workflow for troubleshooting low reaction selectivity.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl Isothiocyanate and Phenyl Isothiocyanate for Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reagent Selection in Edman Degradation

The Edman degradation, a cornerstone technique for determining the N-terminal amino acid sequence of peptides and proteins, relies on the precise and efficient reaction of an isothiocyanate with the terminal amino group. Phenyl isothiocyanate (PITC) has long been the gold-standard reagent for this application, with its performance extensively characterized. This guide provides a detailed comparison of PITC with a potential, though less documented, alternative: tert-butyl isothiocyanate.

This comparison will delve into the established performance of PITC, supported by experimental data from decades of research, and offer a theoretical evaluation of this compound's potential efficacy based on fundamental chemical principles. Due to a scarcity of direct experimental data for this compound in peptide sequencing, this guide aims to provide a predictive analysis to inform reagent consideration and future research.

Performance Comparison: Phenyl Isothiocyanate vs. This compound

The success of Edman degradation hinges on the efficiency of two key chemical steps: the coupling of the isothiocyanate to the N-terminal amino acid and the subsequent cleavage of this derivatized residue. The stability of the resulting thiohydantoin derivative is also crucial for accurate identification.

FeaturePhenyl Isothiocyanate (PITC)This compound (Theoretical)
Coupling Reaction Efficiency High and well-documented with nearly all amino acids under mildly alkaline conditions.[1][2] The aromatic nature of the phenyl group provides electronic stability to the intermediate.Potentially lower due to significant steric hindrance from the bulky tert-butyl group.[3][4] This steric bulk may impede the approach of the N-terminal amino group to the electrophilic carbon of the isothiocyanate, slowing the reaction rate and potentially leading to incomplete coupling, especially with sterically hindered N-terminal amino acids.
Cleavage Efficiency Efficient under anhydrous acidic conditions (e.g., trifluoroacetic acid), leading to the formation of an anilinothiazolinone (ATZ) derivative.[1][5]The electronic effect of the electron-donating tert-butyl group might slightly influence the stability of the thiourea (B124793) intermediate, but the primary determinant of cleavage efficiency is the subsequent cyclization reaction. Steric factors are less likely to be a major impediment in this intramolecular step.
Derivative Stability Phenylthiohydantoin (PTH)-amino acids are stable and have been extensively characterized, allowing for reliable identification by HPLC.[6]tert-Butylthiohydantoin (tBTH)-amino acids are expected to be stable. However, their chromatographic properties would differ from PTH-amino acids, necessitating the development and validation of new separation and detection protocols.
Detection of Derivatives PTH-amino acids are readily detected by UV absorbance due to the phenyl chromophore.[6]tBTH-amino acids lack a strong chromophore, which would necessitate the use of less common detection methods like mass spectrometry or derivatization with a UV-active or fluorescent tag, adding complexity to the analytical procedure.
Byproducts and Side Reactions Known to produce byproducts such as diphenylthiourea (DPTU) and diphenylurea (DPU) from side reactions of PITC.[5][6] Incomplete reactions can lead to a gradual increase in background signal over multiple cycles.[7]The propensity for side reactions is unknown. The steric hindrance of the tert-butyl group might reduce the rate of some side reactions, but could also potentially lead to other, uncharacterized byproducts.

Experimental Protocols

The following sections detail the well-established protocol for Edman degradation using phenyl isothiocyanate. A theoretical protocol for this compound would follow the same steps, but reaction conditions such as coupling time, temperature, and reagent concentration would likely require significant optimization to account for the anticipated lower reactivity.

Protocol for Edman Degradation using Phenyl Isothiocyanate

This protocol is a generalized procedure for automated Edman degradation.

1. Sample Preparation:

  • The peptide or protein sample must be highly purified and free from salts, detergents, and other amine-containing contaminants.

  • The N-terminus of the peptide must be unblocked.[1][8]

2. Coupling Reaction:

  • The purified peptide is immobilized on a solid support.

  • A solution of PITC in a suitable solvent (e.g., pyridine (B92270) or N-methylpiperidine) is delivered to the sample under mildly alkaline conditions.[1][2]

  • The reaction is typically carried out at an elevated temperature (e.g., 45-55°C) for a defined period to ensure complete coupling of PITC to the N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.[9]

3. Cleavage Reaction:

  • After washing to remove excess PITC and byproducts, an anhydrous strong acid, typically trifluoroacetic acid (TFA), is introduced.[5][10]

  • This cleaves the N-terminal PTC-amino acid from the peptide chain as an anilinothiazolinone (ATZ) derivative.[5]

4. Conversion and Identification:

  • The ATZ-amino acid is selectively extracted with an organic solvent.

  • The unstable ATZ derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1][7]

  • The PTH-amino acid is then identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to known standards.[10]

5. Repetitive Cycles:

  • The remaining, shortened peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.[1]

Visualizing the Process

To aid in understanding the experimental workflow and chemical reactions, the following diagrams are provided.

Edman_Degradation_Workflow cluster_cycle Edman Degradation Cycle Peptide Peptide (N-terminus free) Coupling Coupling Peptide->Coupling + PITC (alkaline) PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage PTC_Peptide->Cleavage + TFA (anhydrous) ATZ_Amino_Acid ATZ-Amino Acid Cleavage->ATZ_Amino_Acid Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Conversion Conversion ATZ_Amino_Acid->Conversion + Aqueous Acid Shortened_Peptide->Peptide Next Cycle PTH_Amino_Acid PTH-Amino Acid Conversion->PTH_Amino_Acid Analysis HPLC Analysis PTH_Amino_Acid->Analysis Edman_Reaction_Mechanism cluster_coupling Coupling Step cluster_cleavage Cleavage & Conversion Steps Peptide_N_Terminus H₂N-CHR₁-CO-NH-CHR₂-... PITC C₆H₅-N=C=S Peptide_N_Terminus->PITC Nucleophilic Attack PTC_Peptide C₆H₅-NH-CS-NH-CHR₁-CO-NH-CHR₂-... PITC->PTC_Peptide Forms PTC_Peptide_Cleavage C₆H₅-NH-CS-NH-CHR₁-CO-NH-CHR₂-... ATZ_Derivative Anilinothiazolinone (ATZ) Derivative PTC_Peptide_Cleavage->ATZ_Derivative + Anhydrous Acid Shortened_Peptide H₂N-CHR₂-CO-... ATZ_Derivative->Shortened_Peptide releases PTH_Derivative Phenylthiohydantoin (PTH) Derivative ATZ_Derivative->PTH_Derivative + Aqueous Acid (Conversion)

References

A Comparative Guide to the Reactivity of Tert-Butyl Isothiocyanate and Other Alkyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of tert-butyl isothiocyanate with other common alkyl isothiocyanates. The reactivity of the isothiocyanate functional group (-N=C=S) is critical to its utility as a synthetic intermediate and its biological activity, including its role as a covalent modifier of proteins. Understanding the relative reactivity of different alkyl isothiocyanates is therefore essential for their effective application in research and drug development.

Executive Summary

The reactivity of isothiocyanates is primarily governed by the electrophilicity of the central carbon atom. This reactivity is modulated by both electronic and steric effects of the attached alkyl group. While straight-chain aliphatic isothiocyanates exhibit broadly similar reactivity, the bulky tert-butyl group introduces significant steric hindrance, which markedly decreases its reaction rate with nucleophiles compared to its linear isomers and smaller alkyl counterparts. This guide presents a qualitative comparison based on established chemical principles, detailed experimental protocols for quantitative analysis, and explores the implications of this differential reactivity in a key biological signaling pathway.

Understanding Isothiocyanate Reactivity

The reaction of an isothiocyanate with a nucleophile, such as the amine group of an amino acid, proceeds through nucleophilic attack on the central carbon of the -N=C=S group. The general reactivity trend is influenced by:

  • Electronic Effects: Alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates.

  • Steric Effects: The size and branching of the alkyl group can hinder the approach of a nucleophile to the electrophilic carbon.[1]

For the alkyl isothiocyanates compared in this guide, the primary differentiating factor is steric hindrance.

Comparative Reactivity of Alkyl Isothiocyanates

IsothiocyanateStructureExpected Relative ReactivityPrimary Influencing Factor
Methyl IsothiocyanateCH₃-N=C=SHighestMinimal steric hindrance
Ethyl IsothiocyanateCH₃CH₂-N=C=SHighMinor increase in steric hindrance
n-Propyl IsothiocyanateCH₃CH₂CH₂-N=C=SHighSimilar steric profile to ethyl
n-Butyl IsothiocyanateCH₃CH₂CH₂CH₂-N=C=SHighSimilar steric profile to ethyl and propyl
This compound (CH₃)₃C-N=C=SLowest Significant steric hindrance

This trend is based on the principle that increased steric bulk around a reactive center will decrease the rate of reaction.[2]

Experimental Protocols

To quantitatively determine the reactivity of these isothiocyanates, a kinetic analysis of their reaction with a model nucleophile, such as an amino acid or a simple amine, can be performed using High-Performance Liquid Chromatography (HPLC).

Kinetic Analysis of Isothiocyanate-Amine Reaction by HPLC

This method allows for the separation and quantification of the reactants and the thiourea (B124793) product over time.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Alkyl isothiocyanates (methyl, ethyl, n-propyl, n-butyl, tert-butyl)

  • A primary or secondary amine (e.g., glycine, benzylamine)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each alkyl isothiocyanate (e.g., 10 mM) in acetonitrile.

    • Prepare a stock solution of the amine (e.g., 100 mM) in the reaction buffer.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., 25°C), combine the reaction buffer and the amine solution to the desired final concentrations.

    • Initiate the reaction by adding the isothiocyanate stock solution. Ensure the final concentration of the amine is in at least 10-fold excess of the isothiocyanate to ensure pseudo-first-order kinetics.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the initial mobile phase. This dilution will effectively stop the reaction.

  • HPLC Analysis:

    • Instrumentation and Conditions:

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for optimal separation.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Inject the prepared samples onto the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas corresponding to the isothiocyanate reactant and the thiourea product.

    • Create calibration curves for the isothiocyanate and the product to convert peak areas to concentrations.

    • Plot the concentration of the isothiocyanate versus time.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to the appropriate integrated rate law.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine.

G cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis ITC_stock Isothiocyanate Stock Solution Reaction_mix Initiate Reaction in Thermostatted Vessel ITC_stock->Reaction_mix Amine_stock Amine Stock Solution Amine_stock->Reaction_mix Time_points Withdraw Aliquots at Time Intervals Reaction_mix->Time_points Quench Quench Reaction by Dilution Time_points->Quench HPLC HPLC Analysis Quench->HPLC Data_analysis Data Analysis & Rate Constant Calculation HPLC->Data_analysis

Caption: Experimental workflow for kinetic analysis of isothiocyanate reactivity.

Implications for Biological Signaling: The Nrf2-Keap1 Pathway

Isothiocyanates are well-known activators of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3] The activation of this pathway is initiated by the covalent modification of specific cysteine residues on the Keap1 protein by electrophiles, such as isothiocyanates. This modification leads to the release of the transcription factor Nrf2, which then translocates to the nucleus and upregulates the expression of antioxidant and detoxification genes.

The reactivity of an isothiocyanate is directly correlated with its potency as an Nrf2 activator. More reactive isothiocyanates can more efficiently modify Keap1, leading to a more robust Nrf2 response. Therefore, it is expected that linear alkyl isothiocyanates will be more potent activators of the Nrf2 pathway than the sterically hindered this compound.

G ITC Isothiocyanate (e.g., Alkyl-NCS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ITC->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Genes Antioxidant & Detoxification Genes ARE->Genes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: Nrf2-Keap1 signaling pathway activation by isothiocyanates.

Conclusion

The reactivity of alkyl isothiocyanates is significantly influenced by steric hindrance. This compound, due to its bulky alkyl group, is expected to be considerably less reactive than its linear isomers and smaller alkyl counterparts such as methyl, ethyl, and n-butyl isothiocyanate. This difference in reactivity has important implications for both synthetic applications and biological activity. For researchers in drug development, the choice of an alkyl isothiocyanate will involve a trade-off between reactivity and other properties such as lipophilicity and metabolic stability. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of these reactivity differences, enabling informed decisions in research and development.

References

Characterizing tert-Butyl Isothiocyanate Adducts: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions of bioactive compounds with cellular macromolecules is paramount. tert-Butyl isothiocyanate (tBITC), a member of the isothiocyanate family found in cruciferous vegetables, has garnered interest for its potential biological activities. A crucial aspect of elucidating its mechanism of action involves the characterization of its covalent adducts with proteins and other biomolecules. This guide provides a comparative overview of analytical methods for characterizing tBITC adducts, complete with experimental data and detailed protocols.

Isothiocyanates exert many of their biological effects by forming covalent adducts with nucleophilic moieties on macromolecules, most notably the thiol group of cysteine residues in proteins.[1] The characterization of these adducts is essential for identifying molecular targets and understanding the downstream cellular consequences. This guide focuses on the primary analytical techniques used for this purpose, with a particular emphasis on mass spectrometry-based approaches.

Comparison of Analytical Methods for tBITC Adduct Characterization

The selection of an appropriate analytical method for characterizing tBITC adducts depends on several factors, including the research question, the nature of the biological matrix, and the required sensitivity and specificity. The following table provides a comparative summary of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical SensitivityThroughput
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of peptides from a protein digest followed by mass analysis to identify modified peptides and pinpoint the adduction site.High sensitivity and specificity; provides precise information on the modification site; suitable for complex mixtures; enables quantification.[2]Requires protein digestion, which can be time-consuming; data analysis can be complex.fmol to amolModerate to High
2D Gel Electrophoresis followed by Mass Spectrometry Separation of proteins by isoelectric point and molecular weight, followed by excision of spots of interest and identification by mass spectrometry.Provides a global view of protein modifications; can identify unexpected targets.[1]Labor-intensive; lower sensitivity compared to LC-MS/MS; may not detect low-abundance proteins.pmol to fmolLow
Derivatization-based Assays (e.g., FIRE procedure) Chemical derivatization of adducts to enhance their detection by techniques like LC-MS/MS. For example, using isothiocyanate reagents to derivatize N-terminal adducts.[3][4]Can significantly increase sensitivity for specific types of adducts.[3]Requires additional sample preparation steps; may not be applicable to all adduct types.Can reach low pmol/g globin levels[3]Moderate
Ellman's Assay Spectrophotometric method to quantify free thiol groups. A decrease in free thiols after treatment with tBITC indicates adduct formation.[5]Simple, rapid, and inexpensive.Indirect method; does not identify the specific protein targets or adduction sites; lower sensitivity.nmolHigh

Key Experimental Workflow and Protocols

The characterization of tBITC-protein adducts typically follows a "bottom-up" proteomics workflow. This involves the enzymatic digestion of the protein(s) of interest into smaller peptides, which are then analyzed by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis Protein_Source Protein Source (e.g., cell lysate, purified protein) tBITC_Treatment tBITC Treatment Protein_Source->tBITC_Treatment Protein_Extraction Protein Extraction & Purification tBITC_Treatment->Protein_Extraction Reduction_Alkylation Reduction & Alkylation (DTT & IAA) Protein_Extraction->Reduction_Alkylation Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Tryptic_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Data Analysis (Database Searching) LC_MSMS->Data_Analysis Adduct_Identification Adduct Identification & Site Localization Data_Analysis->Adduct_Identification

Figure 1: General experimental workflow for the identification of tBITC-protein adducts.
Detailed Protocol for LC-MS/MS Analysis of tBITC-Protein Adducts

This protocol is a generalized procedure for the identification of tBITC adducts on a protein of interest.

1. Sample Preparation and tBITC Treatment:

  • Incubate the purified protein or cell lysate with the desired concentration of tBITC at 37°C for a specified time (e.g., 1-4 hours).

  • For in-vitro experiments with purified proteins, a molar excess of tBITC is typically used.

  • For cell-based experiments, perform a dose-response and time-course study to determine optimal treatment conditions.

2. Protein Digestion:

  • Reduction and Alkylation:

    • Denature the proteins using a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the artificial formation of disulfide bonds and to differentiate between unmodified cysteines and those adducted by tBITC.

  • Tryptic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

3. Peptide Desalting:

  • Acidify the digest with formic acid to a final concentration of 0.1%.

  • Desalt the peptides using a C18 ZipTip or a similar solid-phase extraction method according to the manufacturer's instructions.

  • Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

  • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database using a search algorithm (e.g., Mascot, Sequest, or MaxQuant).

  • Specify a variable modification corresponding to the mass of tBITC (+115.20 Da) on cysteine residues. The molecular weight of tBITC is 115.20 g/mol .

  • The identification of a peptide with this mass shift on a cysteine residue confirms the presence of a tBITC adduct. The MS/MS spectrum will provide the necessary fragmentation data to pinpoint the exact location of the modification.

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, as a class of compounds, are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific effects of tBITC are still under investigation, it is likely to share mechanisms of action with other well-studied isothiocyanates. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBITC tert-Butyl Isothiocyanate (tBITC) Akt Akt tBITC->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription eIF4E->Transcription Growth_Factor Growth Factor Growth_Factor->RTK

Figure 2: Representative PI3K/Akt/mTOR signaling pathway potentially inhibited by tBITC.

This diagram illustrates how isothiocyanates can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival. By forming adducts with proteins in this pathway, tBITC could potentially lead to a decrease in cell proliferation and an increase in apoptosis, which are desirable outcomes in cancer therapy.

Conclusion

The characterization of this compound adducts is a critical step in understanding its biological activity. LC-MS/MS stands out as the most powerful and versatile technique for this purpose, providing high sensitivity and the ability to pinpoint the exact sites of modification. While other methods can provide complementary information, the detailed insights gained from mass spectrometry are invaluable for identifying the molecular targets of tBITC and elucidating its mechanism of action. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust experiments for the characterization of tBITC adducts in various biological systems.

References

Comparative Analysis of HPLC and NMR for Purity Assessment of tert-Butyl Isothiocyanate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of reaction purity in the synthesis of tert-butyl isothiocyanate. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction to this compound Synthesis and Purity

This compound is a valuable reagent in organic synthesis, often used as a building block for pharmaceuticals and agrochemicals. Its synthesis, commonly achieved through the reaction of tert-butylamine (B42293) with a thiocarbonylating agent like carbon disulfide followed by desulfurization, can yield various impurities.[1][2] The most common impurity is N,N'-di-tert-butylthiourea, which forms when the isothiocyanate product reacts with unreacted tert-butylamine starting material.[3] Accurate purity assessment is therefore critical to ensure the quality and reliability of subsequent reactions and final products. HPLC and NMR spectroscopy are powerful, complementary techniques for this purpose.

Reaction Pathway and Potential Impurities

A prevalent method for synthesizing isothiocyanates involves the in-situ formation of a dithiocarbamate (B8719985) salt from a primary amine (tert-butylamine) and carbon disulfide (CS₂), followed by desulfurization.[4]

Reaction Scheme:

  • Dithiocarbamate Formation: (CH₃)₃CNH₂ + CS₂ + Base → [(CH₃)₃CNHCS₂]⁻[BaseH]⁺

  • Desulfurization: [(CH₃)₃CNHCS₂]⁻[BaseH]⁺ + Desulfurizing Agent → (CH₃)₃CNCS + Byproducts

Key Potential Impurities:

  • N,N'-di-tert-butylthiourea: Formed from the reaction between this compound and unreacted tert-butylamine.[3]

  • Unreacted tert-butylamine: The primary amine starting material.

  • Residual Solvents and Reagents: Byproducts from the desulfurizing agent or residual solvents used in the reaction and workup.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is typically effective.

Experimental Protocol: HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The following table summarizes hypothetical data from an HPLC analysis of a crude this compound reaction mixture. Purity is estimated based on the relative peak area percentages.

Retention Time (min)Peak Area %Tentative Identification
2.14.5tert-Butylamine
8.989.8This compound
12.35.7N,N'-di-tert-butylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy provides detailed structural information about the molecules in a sample and can be used for quantitative analysis (qNMR). It identifies compounds based on the unique chemical shifts and splitting patterns of their protons.

Experimental Protocol: ¹H NMR
  • Instrumentation: 300 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Sample Preparation: Dissolve 5-10 mg of the crude reaction mixture in approximately 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitation).

    • Number of Scans: 16.

Data Presentation: ¹H NMR

The following table summarizes expected ¹H NMR data for this compound and its primary impurity. Purity can be calculated by comparing the integral of the product's characteristic peak to those of the impurities.

Chemical Shift (δ, ppm)Integration (Relative)MultiplicityAssignment
1.459HSinglet(CH₃ )₃C-NCS (this compound)[5]
1.4918HSinglet(CH₃ )₃C-NH-C(S)-NH-C(CH₃ )₃ (N,N'-di-tert-butylthiourea)
5.5-6.02HBroad Singlet(CH₃)₃C-NH -C(S)-NH -C(CH₃)₃ (N,N'-di-tert-butylthiourea)
1.159HSinglet(CH₃ )₃C-NH₂ (tert-Butylamine)
1.2-1.52HBroad Singlet(CH₃)₃C-NH₂ (tert-Butylamine)

Comparison Guide: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary/mobile phases.Nuclear spin transitions in a magnetic field, providing structural data.
Information Provides retention time and quantitative data (peak area) on mixture components.Provides detailed structural information, enabling unambiguous identification of known and unknown compounds.
Sensitivity High (µg to ng level). Ideal for detecting trace impurities.Lower (mg level). May not detect very low-level impurities (<0.1%).
Resolution Excellent for separating structurally similar compounds and isomers.Can be limited by signal overlap in complex mixtures, though higher field strengths improve resolution.
Quantitation Relative purity by area percent is straightforward. Absolute quantitation requires a certified reference standard of the analyte.Can provide relative purity by integration. Absolute purity (qNMR) is possible with an internal standard, without needing a standard of the analyte itself.
Sample Throughput High, with autosamplers enabling analysis of many samples unattended.Lower, typically requires manual sample preparation and longer acquisition times for high-quality quantitative data.
Sample State Destructive (sample is consumed).Non-destructive (sample can be fully recovered).

Workflow for Purity Analysis

The following diagram illustrates the logical workflow for analyzing the purity of a this compound synthesis reaction using both HPLC and NMR.

G cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Analysis cluster_hplc HPLC cluster_nmr NMR cluster_conclusion Phase 3: Assessment synthesis Synthesis of This compound workup Reaction Workup & Isolation of Crude Product synthesis->workup sample_prep Sample Preparation (Dissolve in appropriate solvent) workup->sample_prep hplc_run HPLC Injection sample_prep->hplc_run nmr_run NMR Acquisition sample_prep->nmr_run hplc_data Chromatogram (Peak Area %) hplc_run->hplc_data comparison Compare HPLC & NMR Data hplc_data->comparison nmr_data ¹H Spectrum (Integration & δ) nmr_run->nmr_data nmr_data->comparison purity_report Final Purity Assessment comparison->purity_report

Caption: Workflow for purity analysis of this compound.

Conclusion

Both HPLC and NMR are indispensable tools for assessing the purity of this compound. HPLC offers superior sensitivity and resolving power for detecting and quantifying trace impurities, making it ideal for quality control. NMR, on the other hand, provides unequivocal structural confirmation of the product and impurities, which is invaluable during reaction development and for identifying unexpected byproducts. A comprehensive purity analysis for research and drug development purposes should ideally leverage the strengths of both techniques for a complete and confident characterization of the synthesized material.

References

A Comparative Guide to Peptide Labeling for Mass Spectrometry: tert-Butyl Isothiocyanate vs. Established Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. While well-established isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) dominate the field, the exploration of alternative chemistries is ongoing. This guide provides a comparative analysis of peptide labeling using tert-Butyl isothiocyanate (tBITC) against the widely used N-hydroxysuccinimide (NHS) ester-based isobaric tags.

It is important to note that while isothiocyanates are well-known protein and peptide modifying reagents, the scientific literature does not currently support the use of this compound as an isobaric labeling reagent for quantitative mass spectrometry. This guide, therefore, focuses on a comparison of the underlying chemistries and the hypothetical application of tBITC in a quantitative proteomics workflow, contrasted with established methods.

Comparison of Labeling Chemistries: Isothiocyanates vs. NHS Esters

The fundamental difference between labeling with tBITC and reagents like TMT or iTRAQ lies in the reactive group that targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides.

FeatureIsothiocyanates (e.g., this compound)NHS Esters (e.g., TMT, iTRAQ)
Reactive Group Isothiocyanate (-N=C=S)N-hydroxysuccinimidyl ester
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Resulting Bond Thiourea (B124793)Amide
Bond Stability Highly stableHighly stable
Optimal Reaction pH 9.0 - 11.0 (for amine specificity)[1][2]7.2 - 8.5[1][2]
Reaction Speed Generally slower than NHS esters[2]Fast (minutes to a few hours)[2]
Primary Side Reaction Reaction with thiols (at lower pH)Hydrolysis of the ester[1]

Hypothetical Performance in Quantitative Proteomics

While no experimental data exists for the use of tBITC as an isobaric tag, we can extrapolate its potential performance based on the known characteristics of isothiocyanate chemistry.

Performance MetricThis compound (Hypothetical)TMT/iTRAQ (Established)
Labeling Efficiency Potentially high under optimal pH conditions, but slower reaction times may require longer incubation.High and rapid labeling efficiency is well-documented.[3]
Specificity High for primary amines at alkaline pH, but potential for off-target reactions with thiols at neutral pH.High selectivity for primary amines under optimal conditions.[2]
Reporter Ion Generation The fragmentation of a hypothetical tBITC-based isobaric tag is uncharacterized. The stability of the thiourea bond might influence the efficiency of reporter ion release.Well-characterized fragmentation patterns with efficient release of reporter ions for quantification.[3][4]
Multiplexing Capability No known isobarically labeled tBITC reagents exist. Development would be required to create a multiplexed set.Commercially available in various plexes (e.g., TMTpro 18-plex).

Experimental Protocols

Below are generalized protocols for peptide labeling with an isothiocyanate and a standard NHS ester-based isobaric tag.

Protocol 1: Peptide Labeling with an Isothiocyanate (e.g., FITC - adaptable for tBITC)

This protocol is a general guideline for labeling peptides with an isothiocyanate and would require optimization for tBITC.

  • Sample Preparation: Purified and digested peptides are dissolved in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5.[1]

  • Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in an anhydrous organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Conjugation Reaction: Add the isothiocyanate solution to the peptide solution. A molar excess of the isothiocyanate reagent to the peptide is typically used.

  • Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove unreacted labeling reagent and byproducts by solid-phase extraction (e.g., C18 desalting).

Protocol 2: Peptide Labeling with TMT Reagents (NHS Ester)

This is a standard protocol for labeling peptides with TMT reagents.

  • Sample Preparation: Resuspend 100 µg of dried, digested peptides in 100 µL of a suitable buffer (e.g., 100 mM TEAB).

  • Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Resuspend each 0.8 mg vial with 41 µL of anhydrous acetonitrile.

  • Conjugation Reaction: Add 41 µL of the resuspended TMT reagent to the 100 µL of peptides.

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine (B1172632) to the sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling and Cleanup: Combine all labeled samples, and then desalt and concentrate the pooled sample for mass spectrometry analysis.

Visualizing the Workflow

The general workflow for a quantitative proteomics experiment using isobaric labeling is depicted below. This workflow is applicable to both NHS ester and hypothetical isothiocyanate-based isobaric tags.

Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis ProteinExtraction Protein Extraction Digestion Proteolytic Digestion ProteinExtraction->Digestion Sample1 Sample 1 + Tag 1 Digestion->Sample1 Sample2 Sample 2 + Tag 2 Digestion->Sample2 SampleN Sample N + Tag N Digestion->SampleN Pooling Combine Samples Sample1->Pooling Sample2->Pooling SampleN->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General workflow for quantitative proteomics using isobaric labeling.

Conclusion

While this compound is a known chemical reagent, its application as an isobaric tag for quantitative mass spectrometry is not established in the scientific literature. A comparison with the widely used NHS ester-based reagents, such as TMT and iTRAQ, reveals fundamental differences in their reaction chemistry, including optimal pH and reaction kinetics. NHS esters offer a faster and more established method for peptide labeling in quantitative proteomics. Future research could explore the potential of isothiocyanate-based isobaric tags, but currently, for researchers, scientists, and drug development professionals, the established NHS ester-based reagents remain the standard for reliable and high-throughput quantitative proteomic analysis.

References

A Comparative Guide to Alternatives for tert-Butyl Isothiocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isothiocyanate is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected thiourea (B124793) functional group. Its defining characteristic is the bulky tert-butyl group, which provides significant steric hindrance.[1][2] This steric shield can be advantageous for directing reaction regioselectivity, preventing unwanted side reactions, and providing metabolic stability in drug candidates by shielding adjacent functional groups.[1] However, this same steric bulk can also impede reactivity, requiring harsh reaction conditions or limiting its utility with sterically hindered substrates.[3][4]

This guide provides an objective comparison of common alternatives to this compound, evaluating their performance in organic synthesis with supporting data and experimental protocols. We will explore how variations in the substituent's steric and electronic properties influence reactivity and synthetic applications.

Overview of Isothiocyanate Alternatives

The choice of an isothiocyanate reagent is critical as its electronic and steric profile dictates its reactivity. Alternatives to this compound can be broadly categorized based on the nature of the R-group attached to the -N=C=S functionality.

G cluster_tertbutyl This compound cluster_alternatives Key Alternatives TBI This compound (Sterically Bulky, Electron Donating) AITC Allyl Isothiocyanate (Less Hindered, Alkenyl) TBI->AITC Comparison Point PITC Phenyl Isothiocyanate (Aromatic, Electron Withdrawing) TBI->PITC Comparison Point AITC_acyl Acyl Isothiocyanates (Highly Reactive, Electron Withdrawing) TBI->AITC_acyl Comparison Point TMSNCS Trimethylsilyl (B98337) Isothiocyanate (Versatile, Silyl Group) TBI->TMSNCS Comparison Point

Caption: Key alternatives to this compound.

  • Less Hindered Alkyl Isothiocyanates (e.g., Allyl Isothiocyanate): These offer higher reactivity due to reduced steric hindrance around the electrophilic carbon. Allyl isothiocyanate (AITC) is a prominent example, known for its pungent quality in mustard and wasabi.[5][6][7] Its allyl group can also participate in subsequent chemical transformations.

  • Aryl Isothiocyanates (e.g., Phenyl Isothiocyanate): Phenyl isothiocyanate (PITC) is a widely used reagent where the aromatic ring influences the electronic properties of the isothiocyanate group.[8][9][10] It is famously used in Edman degradation for peptide sequencing.[8][11] The phenyl group is less sterically demanding than a tert-butyl group but more so than a simple alkyl chain.

  • Acyl Isothiocyanates (e.g., Benzoyl Isothiocyanate): This class is characterized by an electron-withdrawing acyl group attached to the nitrogen, which significantly enhances the electrophilicity of the isothiocyanate carbon.[12][13] This heightened reactivity makes them excellent synthons for constructing a variety of heterocyclic compounds, such as thioureas, thiazoles, and thiadiazoles.[12][13][14]

  • Silyl Isothiocyanates (e.g., Trimethylsilyl Isothiocyanate): Trimethylsilyl isothiocyanate (TMSNCS) is a versatile and moderately toxic reagent.[15][16] The trimethylsilyl group can be easily cleaved, and the reagent can act as both a nucleophile and an electrophile, making it useful in a wide range of transformations, including the synthesis of heterocycles and as a derivatizing agent for amino acids.[15][17][18]

Performance Comparison in Thiourea Synthesis

The most common application of isothiocyanates is the synthesis of N,N'-disubstituted thioureas through reaction with a primary or secondary amine. The steric and electronic nature of the isothiocyanate's substituent directly impacts reaction rates and yields.

IsothiocyanateR-GroupKey FeatureTypical Reaction Conditions (with Aniline)Typical YieldAdvantagesDisadvantages
This compound -C(CH₃)₃High Steric HindranceReflux in THF, 2-6 hGood to ExcellentProvides steric protection; can improve metabolic stability.[1]Slow reaction rates; may require heat; unsuitable for hindered amines.[3]
Allyl Isothiocyanate -CH₂CH=CH₂Low Steric HindranceRoom Temp, 30 min - 1 hExcellentHigh reactivity; fast reactions; allyl group available for further functionalization.[6]Volatile and lachrymatory; may undergo side reactions at the double bond.
Phenyl Isothiocyanate -C₆H₅Aromatic, Moderate HindranceRoom Temp, 1-2 hExcellentReadily available; widely used in various synthetic applications.[8][9]Can be less reactive than simple alkyl isothiocyanates.
Benzoyl Isothiocyanate -C(O)C₆H₅Highly ElectrophilicRoom Temp, <30 minExcellentExtremely reactive; rapid formation of N-acyl thioureas.[12][19]Can be unstable; may react with solvents or other nucleophiles.[13]
Trimethylsilyl Isothiocyanate -Si(CH₃)₃Versatile ReagentVaries with substrate; often used for in situ generationGood to ExcellentHigh functional group tolerance; useful for complex syntheses.[16]Moisture sensitive; may require specific catalysts or conditions.[15]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-Alkyl Thioureas

This protocol provides a general methodology for the reaction between an isothiocyanate and an amine, highlighting the differences in reaction conditions based on the chosen isothiocyanate's reactivity.

Caption: General workflow for thiourea synthesis.

Materials:

  • Primary Amine (e.g., Aniline, 1.0 equivalent)

  • Isothiocyanate (e.g., Phenyl Isothiocyanate or this compound, 1.0 equivalent)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure using Phenyl Isothiocyanate (High Reactivity Alternative):

  • Dissolve the primary amine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • To the stirred solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the N-phenyl-N'-aryl thiourea often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Procedure using this compound (Sterically Hindered):

  • Dissolve the primary amine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-6 hours.

  • Monitor the reaction progress using TLC until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Conclusion

While this compound is an effective reagent for creating sterically encumbered thioureas and related structures, its utility is often limited by its low reactivity. For researchers requiring faster reaction times, milder conditions, or broader substrate scope, several excellent alternatives are available. Acyl isothiocyanates offer unparalleled reactivity for the rapid synthesis of N-acyl thioureas and heterocycles.[20] Aryl and less hindered alkyl isothiocyanates like PITC and AITC provide a balance of reactivity and stability for general thiourea synthesis.[21] Finally, trimethylsilyl isothiocyanate serves as a uniquely versatile tool for more complex synthetic challenges where mild conditions and high functional group tolerance are paramount.[16] The selection of the appropriate isothiocyanate should be guided by the specific steric and electronic requirements of the target molecule and the desired reaction efficiency.

References

A Comparative Analysis of Isothiocyanates for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. Among the various chemistries available for modifying primary amines on proteins and other biomolecules, isothiocyanates (ITCs) represent a well-established and widely utilized class of reagents. The choice of a specific isothiocyanate can significantly impact the efficiency of conjugation, the stability of the resulting conjugate, and the performance in downstream applications. This guide provides an objective comparison of common isothiocyanates, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your bioconjugation needs.

Core Principles of Isothiocyanate Bioconjugation

Isothiocyanates react with nucleophilic groups on biomolecules, primarily the non-protonated primary amines of lysine (B10760008) residues and the N-terminus of proteins. This reaction, which is favored under alkaline conditions (typically pH 9.0-9.5), results in the formation of a stable thiourea (B124793) bond.[1] The general mechanism is a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.

While isothiocyanates are effective for amine modification, their reactivity and the properties of the resulting bioconjugate can vary depending on the specific chemical structure of the isothiocyanate. Factors such as the aromaticity and electronic properties of the molecule, as well as the presence of spacer arms, can influence conjugation efficiency and the characteristics of the final product.

Quantitative Comparison of Isothiocyanate Performance

The efficiency of bioconjugation is often quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule.[2][3] An optimal DOL is critical for maximizing the signal in fluorescence-based assays while avoiding issues such as fluorescence quenching or loss of protein function that can arise from over-labeling.[4][5]

The following tables summarize the key photophysical properties and provide a comparative overview of the bioconjugation efficiency of several common isothiocyanates.

Table 1: Photophysical Properties of Common Isothiocyanates

PropertyFluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)Benzyl Isothiocyanate (BITC) Analogues
Excitation Maximum ~495 nm~557 nmDependent on fluorophore
Emission Maximum ~525 nm~576 nmDependent on fluorophore
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~75,000[6]~100,000 (in methanol)[6]Dependent on fluorophore
Quantum Yield ~0.92[6]Generally lower than FITC[6]Dependent on fluorophore
Photostability Prone to photobleaching[6]Generally more photostable than FITC[6]Dependent on fluorophore
pH Sensitivity Fluorescence decreases in acidic environments[6]More stable across a wider pH range[6]Dependent on fluorophore

Table 2: Comparative Bioconjugation Efficiency

Isothiocyanate TypeTarget BiomoleculeMolar Ratio (ITC:Protein)Reaction Time (hours)pHAchieved Degree of Labeling (DOL)Key Observations
Fluorescein Isothiocyanate (FITC) IgG Antibody20:129.02.0 - 5.0Efficient labeling, but prone to photobleaching and pH sensitivity.[6][7]
Tetramethylrhodamine Isothiocyanate (TRITC) IgG Antibody20:129.02.0 - 6.0Good labeling efficiency with higher photostability than FITC.[6][7]
Benzyl Isothiocyanate (BITC) Analogue Reduced Fab Fragment1000:11.58.0~100% modificationSignificantly higher reactivity compared to phenyl isothiocyanates, especially towards thiols.

Experimental Protocols

Protocol 1: Comparative Protein Labeling with Isothiocyanates

This protocol outlines a method for the comparative labeling of an antibody (e.g., IgG) with different isothiocyanates to determine their relative conjugation efficiencies.

Materials:

  • Purified antibody (2-10 mg/mL) in a suitable buffer (e.g., PBS).

  • Isothiocyanate reagents (e.g., FITC, TRITC, Benzyl-ITC analogue) dissolved in anhydrous DMSO or DMF (1-10 mg/mL).

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).

  • Storage Buffer: PBS, pH 7.4.

Procedure:

  • Protein Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any amine-containing buffers. Adjust the protein concentration to 2-10 mg/mL.

  • Isothiocyanate Solution Preparation: Immediately before use, prepare a fresh solution of each isothiocyanate in anhydrous DMSO or DMF.

  • Conjugation Reaction: For each isothiocyanate, add a 15- to 20-fold molar excess of the isothiocyanate solution to the antibody solution while gently stirring.[7]

  • Incubation: Incubate the reaction mixtures for 2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted isothiocyanate from the labeled antibody using a desalting column (e.g., Sephadex G-25) or by dialysis against the Storage Buffer.

  • Characterization: Determine the Degree of Labeling (DOL) for each conjugate using the protocol outlined below.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[2][8]

Materials:

  • Purified fluorescently labeled antibody.

  • Storage Buffer (e.g., PBS).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and the maximum absorbance wavelength (λmax) of the specific fluorescent dye (e.g., ~495 nm for FITC, ~557 nm for TRITC).

  • Blank Measurement: Use the Storage Buffer to zero the spectrophotometer at both wavelengths.

  • Sample Measurement: Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and at the dye's λmax (A_max). If the absorbance is too high, dilute the sample with a known volume of buffer and record the dilution factor.

  • Calculations:

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).[8]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]

    • Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its λmax.[5]

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 9.0, RT, 2h) protein_prep->conjugation itc_prep Isothiocyanate Solution Preparation itc_prep->conjugation purify Purification (Size-Exclusion Chromatography) conjugation->purify dol DOL Calculation (Spectrophotometry) purify->dol storage Store Conjugate dol->storage

Caption: Experimental workflow for protein bioconjugation with isothiocyanates.

dol_calculation start Purified Conjugate measure Measure Absorbance (A280 & Amax) start->measure calc_protein Calculate Protein Conc. [A280 - (Amax * CF)] / ε_prot measure->calc_protein calc_dye Calculate Dye Conc. Amax / ε_dye measure->calc_dye calc_dol Calculate DOL [Dye] / [Protein] calc_protein->calc_dol calc_dye->calc_dol end Final DOL Value calc_dol->end

Caption: Logical workflow for Degree of Labeling (DOL) calculation.

signaling_pathway cluster_cell Cellular Application: Immunofluorescence antibody ITC-Conjugated Antibody binding Specific Binding antibody->binding target Target Protein (e.g., in a signaling pathway) target->binding secondary_ab Secondary Antibody (Optional Amplification) binding->secondary_ab Indirect IF visualization Fluorescence Microscopy Visualization binding->visualization Direct IF secondary_ab->visualization

Caption: Application of ITC-conjugates in immunofluorescence.

References

Validating the Structure of Products from tert-Butyl Isothiocyanate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and structural validation of novel organic compounds are fundamental to advancing chemical research and drug discovery. Tert-butyl isothiocyanate is a versatile reagent, primarily utilized in the synthesis of N-tert-butyl substituted thiourea (B124793) derivatives, which have shown significant potential in various therapeutic areas. This guide provides a comprehensive comparison of reaction products derived from this compound and its alternatives, supported by experimental data and detailed protocols for structural validation.

Performance Comparison of Synthetic Routes to Thioureas

The synthesis of thioureas can be approached through various methods, with the reaction of an isothiocyanate with an amine being a prominent route due to its efficiency. However, alternative methods starting from less hazardous or more readily available materials are also widely employed. Below is a comparative summary of different synthetic strategies for obtaining thiourea derivatives.

Synthetic RouteStarting MaterialsTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
From Isothiocyanate This compound , AmineRoom temperature, various solvents (e.g., THF, DCM)80-98%[1]High yields, mild conditions, readily available isothiocyanate.Isothiocyanates can be lachrymatory and require careful handling.
From Carbon Disulfide Amine, Carbon Disulfide 0 °C to room temperature, often in aqueous or alcoholic media83-91%[2][3]Inexpensive and readily available starting materials.Carbon disulfide is highly flammable and toxic; reactions can be exothermic.[2]
From Urea and Lawesson's Reagent Urea, Lawesson's Reagent75 °C, reflux~62%[4]Utilizes a common and inexpensive starting material (urea).Lawesson's reagent is relatively expensive and produces sulfur-containing byproducts.
From Thiophosgene Amine, Thiophosgene Base (e.g., triethylamine)HighHighly reactive, driving reactions to completion.Thiophosgene is extremely toxic and requires specialized handling.

Experimental Protocols for Synthesis and Validation

Accurate structural validation is paramount. The following sections provide detailed experimental protocols for the synthesis of a model compound, N-tert-butyl-N'-phenylthiourea, using this compound, and an alternative method using carbon disulfide. Spectroscopic and crystallographic data for characterization are also presented.

Synthesis of N-tert-butyl-N'-phenylthiourea from this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Alternative Synthesis from Carbon Disulfide and tert-Butylamine (B42293)

Materials:

  • tert-Butylamine

  • Aniline

  • Carbon Disulfide

  • N,N-dimethylformamide (DMF)

  • Carbon Tetrabromide

Procedure: [3]

  • In a round-bottom flask placed in an ice-water bath, dissolve tert-butylamine (1.0 equivalent) and aniline (1.0 equivalent) in DMF.

  • Add carbon disulfide (1.0 equivalent) to the amine solution and stir for 5 minutes.

  • Add carbon tetrabromide (1.0 equivalent) to the mixture and continue stirring at room temperature for approximately 20 minutes.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • The combined organic layers are concentrated and the crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation for Structural Validation

The following tables summarize the expected spectroscopic data for N-tert-butyl-N'-phenylthiourea.

Table 1: ¹H and ¹³C NMR Spectral Data

Assignment ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
C(CH₃)₃1.55 (s, 9H)31.5
C (CH₃)₃-54.0
Aromatic CH7.20-7.50 (m, 5H)124.0, 125.5, 129.0
Aromatic C-N-137.0
C=S-180.5
NH6.5 (br s, 1H), 8.0 (br s, 1H)-

Table 2: FTIR Spectral Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200-3400
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2970
C=SStretching1200-1300

X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. For N,N,N′-trisubstituted thioureas, crystal structures reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and biological properties.[5][6]

Biological Relevance: Signaling Pathway Modulation

Thiourea derivatives, including those synthesized from this compound, are of significant interest in drug development due to their diverse biological activities. One of the key signaling pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12]

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2

Figure 1. Simplified NF-κB Signaling Pathway.
Inhibition of Inflammatory Mediators

Several studies have demonstrated that isothiocyanates and their thiourea derivatives can inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) by suppressing the expression of iNOS and COX-2. This inhibitory effect is often linked to the modulation of the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes.

Experimental_Workflow Synthesis Synthesis of tert-Butyl Thiourea Derivatives Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Structure_Validation NMR IR Mass Spec X-ray Purification->Structure_Validation Bio_Assay Biological Assays (e.g., NO Inhibition, COX-2 Inhibition) Structure_Validation->Bio_Assay Mechanism_Study Mechanism of Action (NF-κB Pathway) Bio_Assay->Mechanism_Study

Figure 2. Experimental workflow for synthesis and validation.

This guide provides a framework for the synthesis, validation, and biological evaluation of products from this compound reactions. The comparative data and detailed protocols aim to assist researchers in making informed decisions for their synthetic strategies and in the rigorous characterization of their novel compounds.

References

A Comparative Guide to the Reaction Kinetics of tert-Butyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative analysis of the reaction kinetics of tert-butyl isothiocyanate (t-BITC) in comparison with other well-studied isothiocyanates. Understanding the reactivity of t-BITC is crucial for its application in drug development and biological research, particularly in designing targeted therapies and understanding its mechanism of action. This document summarizes key kinetic data, details experimental protocols for kinetic analysis, and visualizes relevant pathways and workflows.

Comparative Reaction Kinetics of Isothiocyanates

The reactivity of isothiocyanates (ITCs) is largely governed by the electrophilicity of the central carbon atom in the -N=C=S group and is influenced by both electronic and steric factors of the attached substituent. Aliphatic isothiocyanates are generally more reactive than their aromatic counterparts.

For a quantitative perspective, the table below presents the second-order rate constants for the reaction of several common isothiocyanates with the biological nucleophile glutathione (B108866) (GSH). This data provides a benchmark for understanding the relative reactivity of different ITCs.

IsothiocyanateStructureRate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCS130[1]
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCS75[1]
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCS45[1]
This compound (t-BITC) (CH₃)₃CNCS Data not available, expected to be low due to steric hindrance

Note: The data presented is for non-enzymatic conjugation with glutathione. The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.

The trend in reactivity for the listed isothiocyanates (BITC > AITC > SFN) can be attributed to the electronic and steric properties of the substituent group attached to the isothiocyanate moiety.[1] The bulky nature of the tert-butyl group in t-BITC is predicted to result in a significantly lower rate constant compared to these other aliphatic isothiocyanates.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is fundamental to understanding the structure-activity relationship of isothiocyanates. The following are detailed methodologies for two common techniques used to monitor the reaction of isothiocyanates with nucleophiles.

Protocol 1: UV-Vis Spectrophotometry

This method is suitable for monitoring reactions where there is a change in the UV-Vis absorbance spectrum upon product formation, such as the reaction of an isothiocyanate with a thiol-containing compound like N-acetylcysteine (NAC) to form a dithiocarbamate (B8719985) product.[1]

Materials:

  • Isothiocyanate of interest (e.g., t-BITC)

  • Nucleophile (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

  • Wavelength Scan: Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the expected dithiocarbamate product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix the reaction buffer and the nucleophile solution to their final concentrations.

    • Initiate the reaction by adding a small volume of the isothiocyanate stock solution and mix quickly.

    • Monitor the absorbance at the predetermined λmax over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Isothiocyanate]), the natural logarithm of the change in absorbance versus time will be linear. The pseudo-first-order rate constant (k') is determined from the slope of this line.

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the nucleophile.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying the reactants and products over time.[1]

Materials:

  • Isothiocyanate of interest

  • Nucleophile (e.g., glutathione)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Reagent Preparation: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

  • Reaction Setup: In a thermostatted vessel, combine the reaction buffer and nucleophile solution. Initiate the reaction by adding the isothiocyanate stock solution.

  • Time-Point Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.[1]

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable gradient elution method to separate the isothiocyanate, nucleophile, and the product.

    • Monitor the elution of the compounds using the detector.

  • Data Analysis:

    • Create calibration curves for the isothiocyanate and the product.

    • Plot the concentration of the remaining isothiocyanate versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).

Visualizing Experimental and Biological Pathways

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of isothiocyanate reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation reaction_init Reaction Initiation reagent_prep->reaction_init instrument_setup Instrument Setup hplc_analysis HPLC/UV-Vis Analysis instrument_setup->hplc_analysis sampling Time-Point Sampling reaction_init->sampling quenching Reaction Quenching sampling->quenching quenching->hplc_analysis data_processing Data Processing hplc_analysis->data_processing rate_determination Rate Constant Determination data_processing->rate_determination

Caption: A generalized workflow for the kinetic analysis of isothiocyanate reactions.

Keap1-Nrf2 Signaling Pathway Activation

Isothiocyanates are well-known activators of the Keap1-Nrf2 antioxidant response pathway. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cysteine residues on the Keap1 protein, leading to the release and activation of Nrf2.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., t-BITC) Keap1 Keap1 ITC->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3 Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Antioxidant & Detoxification Genes ARE->Genes Activates Transcription Nrf2_n->ARE Binds

Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.

References

A Comparative Guide to Isothiocyanate Reagents: Tert-Butyl Isothiocyanate vs. Trimethylsilyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the isothiocyanate moiety (–N=C=S) is a critical electrophilic building block. Its reaction with nucleophiles, most notably primary and secondary amines, provides a reliable and high-yielding pathway to thiourea (B124793) derivatives. These derivatives are of significant interest due to their diverse biological activities and applications in organocatalysis.

Among the various isothiocyanate reagents available, tert-butyl isothiocyanate and trimethylsilyl (B98337) isothiocyanate (TMSNCS) are two commonly employed synthons. The choice between these reagents can significantly influence reaction outcomes, ease of handling, and downstream processing. This guide provides an objective, data-supported comparison of their performance to aid researchers, chemists, and drug development professionals in making an informed selection for their synthetic needs.

Physicochemical and Reactivity Overview

Both reagents serve as efficient sources of an electrophilic thiocarbonyl group for the synthesis of thioureas. However, their distinct steric and electronic properties, conferred by the tert-butyl and trimethylsilyl groups respectively, lead to differences in reactivity, stability, and handling. Trimethylsilyl isothiocyanate is particularly noted for its high reactivity and versatility in synthesizing a range of heterocyclic compounds.[1] It is, however, sensitive to moisture, as the silicon-nitrogen bond can be cleaved in the presence of protic solvents.[1] The tert-butyl group, a quintessential bulky substituent, imparts significant steric hindrance which can modulate the reactivity of the isothiocyanate.[2]

A summary of their key physical and chemical properties is presented below.

PropertyThis compoundTrimethylsilyl Isothiocyanate (TMSNCS)
CAS Number 590-42-12290-65-5
Molecular Formula C₅H₉NSC₄H₉NSSi
Molecular Weight 115.20 g/mol 131.27 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Density 0.908 g/mL at 25 °C0.931 g/mL at 25 °C
Boiling Point 141-145 °C143 °C
Melting Point 10.5-11.5 °C-32.8 °C
Flash Point 38 °C29 °C
Stability & Handling Moisture sensitiveMoisture sensitive, reacts with water and protic solvents.[1]
Key Reactivity Electrophile for thiourea and dithiocarbamate (B8719985) synthesis.[3]Versatile reagent for thiocyanation and isothiocyanation reactions, used in heterocycle synthesis.[1]

Performance in Thiourea Synthesis: A Comparative Analysis

The primary application for both reagents in this context is the synthesis of N,N'-disubstituted thioureas via reaction with a primary or secondary amine. The reaction proceeds via a nucleophilic addition mechanism where the amine attacks the central carbon of the isothiocyanate group.

While no single study directly benchmarks this compound against trimethylsilyl isothiocyanate under identical conditions, we can infer performance by examining typical reaction protocols for each. The synthesis of thioureas from primary amines and isothiocyanates is generally a high-yielding and clean reaction that often proceeds smoothly at room temperature.[4][5]

Due to the lack of direct comparative data, a general protocol applicable to both reagents is provided below, followed by a discussion on the expected mechanistic differences. For a specific, albeit indirect, point of comparison, a study on the synthesis of various isothiocyanates from amines reported an 80% isolated yield for this compound itself, noting that the yield was slightly lower than other alkyl isothiocyanates due to its volatility.[6] This highlights a practical consideration in its handling and use.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for the reaction of an isothiocyanate with a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • Isothiocyanate (this compound or Trimethylsilyl isothiocyanate) (1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: To the stirred solution of the amine at room temperature, add the isothiocyanate (1.0 - 1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. For less reactive amines, gentle heating may be required.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product, often a solid, can be purified.

  • Purification: The thiourea product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.

Visualizing the Process and Mechanism

To better understand the synthetic process and the key chemical transformations, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Synthesis Protocol Amine Primary/Secondary Amine (R₂NH) Dissolution Dissolve Amine in Anhydrous Solvent Amine->Dissolution Isothiocyanate Isothiocyanate (R'-NCS) Addition Add Isothiocyanate at Room Temp Isothiocyanate->Addition Dissolution->Addition Stirring Stir and Monitor (TLC) Addition->Stirring Workup Solvent Removal (Rotary Evaporator) Stirring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product N,N'-Disubstituted Thiourea Purification->Product

Caption: General experimental workflow for thiourea synthesis.

The fundamental reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate. However, the fate of the 'R' group (tert-butyl vs. trimethylsilyl) distinguishes the two pathways.

G cluster_tBu This compound Pathway cluster_TMS Trimethylsilyl Isothiocyanate Pathway tBu_Reactants R₂NH + t-Bu-NCS tBu_Product R₂N-C(=S)NH-t-Bu (Stable Thiourea) tBu_Reactants->tBu_Product Nucleophilic Addition TMS_Reactants R₂NH + TMS-NCS TMS_Adduct R₂N-C(=S)NH-TMS (Silyl-Thiourea Adduct) TMS_Reactants->TMS_Adduct Nucleophilic Addition TMS_Product R₂N-C(=S)NH₂ (Parent Thiourea) TMS_Adduct->TMS_Product Hydrolysis/Desilylation (during work-up) note Key Difference: The TMS group can be easily cleaved, yielding the parent thiourea, while the tert-butyl group remains intact.

Caption: Comparative reaction pathways for isothiocyanates.

As illustrated, the tert-butyl group remains on the final thiourea product. In contrast, the trimethylsilyl group on the initial adduct is labile and can be readily cleaved during aqueous work-up or in the presence of protic solvents, yielding the unsubstituted thiourea (R₂N-C(=S)NH₂). This makes TMSNCS a versatile reagent for introducing a thiocarbamoyl group that can be subsequently revealed as a primary thioamide.

Conclusion and Recommendations

Both this compound and trimethylsilyl isothiocyanate are effective reagents for the synthesis of thiourea derivatives. The choice between them should be guided by the desired final product and the specific reaction conditions.

  • Choose this compound when: The final product requires the presence of the bulky, sterically hindering tert-butyl group. This is often desirable in medicinal chemistry for modulating receptor binding or improving metabolic stability.[2] The tert-butyl group is robust and will be retained throughout the synthesis and purification.

  • Choose Trimethylsilyl Isothiocyanate (TMSNCS) when: A versatile reagent is needed for various transformations, including the synthesis of heterocycles.[1] It is particularly useful when the desired product is the parent, N-unsubstituted thiourea, as the TMS group acts as a traceless protecting group that is easily removed during standard work-up procedures.

Researchers should always consider the moisture sensitivity of both reagents and employ anhydrous conditions for optimal results. While direct, quantitative performance comparisons are scarce in the literature, the synthetic routes are robust, and high yields can be anticipated for the reaction with most primary and secondary amines.

References

Safety Operating Guide

Proper Disposal of tert-Butyl Isothiocyanate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl isothiocyanate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this chemical.

Hazard Profile and Safety Data

This compound is a flammable, toxic, and corrosive chemical that requires careful handling at all times.[1][2] It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 590-42-1[2][3]
UN Number 2929[2]
Hazard Class 6.1 (Toxic), 3 (Flammable)
Packing Group II
Classification Flammable Liquid (Category 3), Acute Toxicity (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[2]

Pre-Disposal: Safety and Handling Protocols

Before beginning any disposal procedure, ensure all safety measures are in place.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (inspect before use).[1][4]

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield, or chemical safety goggles.[2] Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Body Protection: Wear a flame-retardant, antistatic protective clothing and a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage of Waste:

  • Ventilation: Always handle this compound waste in a well-ventilated area or a certified chemical fume hood.[1][2]

  • Ignition Sources: Keep waste away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use only non-sparking tools and explosion-proof equipment.[1][2]

  • Incompatible Materials: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[2]

  • Containers: Store waste in its original container or a designated, compatible, and properly sealed hazardous waste container.[5] Do not mix with other waste. Keep containers tightly closed in a dry, cool, and well-ventilated area.[1][2]

Step-by-Step Disposal and Decontamination Procedures

Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations.[1][5]

Step 1: Waste Characterization

  • As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous.[2][5] Given its properties, this compound waste is considered hazardous.

  • Assign the appropriate waste codes based on the application for which the product was used and local regulations.[1]

Step 2: Containerization of Waste

  • Liquid Waste: Collect all this compound waste in its original container or an approved, labeled hazardous waste container. Ensure the container is not damaged and can be sealed tightly.

  • Contaminated Materials: Any items contaminated with this compound (e.g., pipette tips, absorbent pads, gloves) must also be disposed of as hazardous waste. Place these items in a suitable, sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local authorities.

Step 3: Accidental Spill Cleanup

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]

  • Contain Spill: Use an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the spill.[1][2]

  • Collect Residue: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, closed container for disposal.[1][2]

  • Decontaminate Area: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 4: Final Disposal

  • All waste, including the chemical and any contaminated materials, must be disposed of through an approved and licensed hazardous waste disposal company.[1][2][4]

  • Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

  • Handle uncleaned or empty containers as you would the product itself, as they may retain dangerous residues.[1][5]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation Phase cluster_gen Waste Generation & Collection cluster_dispose Final Disposal Phase A Assess Hazards (Flammable, Toxic, Corrosive) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Generated Waste (e.g., from reaction) B->C During Experiment D Accidental Spill B->D If Spill Occurs F Collect Waste in Approved Container C->F E Absorb with Inert Material (e.g., Sand, Vermiculite) D->E E->F G Securely Seal & Label Container (Hazardous Waste) F->G H Store in Designated, Ventilated Area (Away from incompatibles) G->H I Arrange Pickup by Approved Waste Disposal Plant H->I J Document Waste Transfer I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling tert-Butyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl Isothiocyanate

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 590-42-1). Adherence to these guidelines is essential for the safety of researchers, scientists, and drug development professionals. This compound is a hazardous chemical, and proper personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure risks.

Hazard Summary

This compound presents multiple significant hazards that require stringent safety measures. It is a flammable liquid and vapor, is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1]

Hazard ClassificationDescription
Flammable Liquid Flammable liquid and vapor, Category 3. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2][4]
Acute Toxicity Category 3 for oral, dermal, and inhalation routes. Toxic if swallowed, in contact with skin, or if inhaled.[2][3][5][6]
Skin Corrosion Category 1B. Causes severe skin burns and eye damage.[2]
Eye Damage Category 1. Causes serious eye damage.[2]
Lachrymator A substance that irritates the eyes and causes tears.[1]
Other Hazards Moisture sensitive.[1][6] Incompatible with strong acids, bases, oxidizing agents, water, alcohols, and amines.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for handling this compound. The following table summarizes the required PPE. Always inspect PPE for integrity before use.

PPE CategorySpecificationRationale
Hand Protection Double gloving recommended.Inner Glove: Nitrile rubber (min. 0.11 mm thickness). • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness).Provides robust protection against a toxic and corrosive substance. Since specific breakthrough time data is not readily available, a conservative double-gloving approach is necessary.[7] Butyl rubber offers excellent resistance to many chemicals, while nitrile provides splash protection.[8] Change gloves immediately upon contamination.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles.[9]Protects against severe eye damage and tearing from splashes of the corrosive material.[1][2]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact with the corrosive and toxic substance.[1][2][7]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[7][10] If engineering controls are insufficient, a NIOSH-approved respirator with a Type ABEK (EN14387) multi-gas/vapor cartridge is required.[9]Protects against the inhalation of toxic vapors.[2][5]

Operational and Disposal Plans

Step-by-Step Handling Protocol

All handling of this compound must occur within a designated area, such as a chemical fume hood, to minimize exposure risk.

Preparation:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials, and place them in the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling: 4. Conduct Work: Perform all manipulations of this compound inside the chemical fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[1][2] 5. Keep Containers Closed: Keep the chemical container tightly sealed when not in use to prevent the release of flammable and toxic vapors.[1][10] 6. Avoid Incompatibilities: Keep the chemical away from incompatible materials such as water, acids, strong bases, alcohols, and oxidizing agents.[2]

Post-Handling: 7. Decontaminate: Clean the work area thoroughly after use. 8. Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of contaminated disposable items as hazardous waste. 9. Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[2][5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Perform Work in Fume Hood prep3->handle1 handle2 Keep Containers Sealed handle1->handle2 handle3 Avoid Incompatible Materials handle2->handle3 post1 Clean & Decontaminate Area handle3->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 end_node End post3->end_node start Start start->prep1

Caption: Workflow for safely handling this compound.

Emergency Procedures

Spill Response: In the event of a small spill inside a chemical fume hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate if Necessary: If the spill is large or outside of containment, evacuate the area.

  • Remove Ignition Sources: Extinguish any nearby open flames and turn off ignition sources.[1][10]

  • Contain Spill: Use an inert, non-combustible absorbent material like sand, silica (B1680970) gel, or vermiculite (B1170534) to cover the spill.[1][10] Do not use water.[4]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[10][11]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Ventilate: Allow the area to ventilate before resuming work.[4]

G spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size (Inside Fume Hood?) alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No / Large ppe Ensure Full PPE assess->ppe Yes / Small ignite Remove Ignition Sources ppe->ignite absorb Cover with Inert Absorbent (e.g., Sand, Vermiculite) ignite->absorb collect Collect Waste with Non-Sparking Tools absorb->collect container Place in Labeled Hazardous Waste Container collect->container clean Decontaminate Spill Area container->clean resume Resume Work Safely clean->resume

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures: Immediate medical attention is required for all routes of exposure.[1][2]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6]
Skin Contact Take off immediately all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[1][2][6]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If conscious, give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., absorbent from a spill) in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[7]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][2][5][10]

Physical and Chemical Data
PropertyValue
Flash Point 38 °C (100.4 °F) - closed cup[9]
Boiling Point 30-32 °C at 10 mmHg[9]
Melting Point 10.5-11.5 °C[9]
Density 0.908 g/mL at 25 °C[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.